molecular formula C12H9N3O4 B016769 4-Nitro-N-(4-nitrophenyl)aniline CAS No. 1821-27-8

4-Nitro-N-(4-nitrophenyl)aniline

Cat. No.: B016769
CAS No.: 1821-27-8
M. Wt: 259.22 g/mol
InChI Key: MTWHRQTUBOTQTE-UHFFFAOYSA-N
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Description

4-Nitro-N-(4-nitrophenyl)aniline (CAS 1821-27-8) is an organic compound with the molecular formula C12H9N3O4 and a molecular weight of 259.22 g/mol. This nitrophenyl-substituted aniline derivative serves as a valuable building block in materials science and chemical research. Research Applications This compound is primarily utilized in advanced materials research. It functions as a key precursor in the development of novel electrochromic materials. Its structural framework, featuring a nitrotriphenylamine unit, acts as an effective electron-accepting group in donor-acceptor systems. When polymerized, often with thiophene-based donors, these systems form highly stable conducting polymers with tunable band gaps, making them suitable for applications in near-infrared (NIR) electrochromic devices, organic solar cells, and thin-film transistors . Analytical Information this compound can be analyzed using reverse-phase (RP) HPLC. A proven method involves using a mixed-mode column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass spectrometry-compatible applications) . Handling and Safety This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-nitro-N-(4-nitrophenyl)aniline
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InChI

InChI=1S/C12H9N3O4/c16-14(17)11-5-1-9(2-6-11)13-10-3-7-12(8-4-10)15(18)19/h1-8,13H
Source PubChem
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InChI Key

MTWHRQTUBOTQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9N3O4
Source PubChem
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DSSTOX Substance ID

DTXSID20171246
Record name 4-Nitro-N-(4-nitrophenyl)aniline
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Molecular Weight

259.22 g/mol
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CAS No.

1821-27-8
Record name 4,4′-Dinitrodiphenylamine
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Record name 4,4'-Dinitrodiphenylamine
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitro-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine or bis(4-nitrophenyl)amine, is an organic compound with the chemical formula C₁₂H₉N₃O₄.[1][2][3] It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like DMSO and methanol.[1][4] This compound serves as a key intermediate in the synthesis of various dyes, pigments, and antioxidants.[1][4] Its molecular structure, featuring two nitro groups on the phenyl rings, makes it a subject of interest in materials science and potentially in the development of novel polymers.[1] The electron-withdrawing nature of the nitro groups significantly influences its chemical reactivity.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and metabolic pathways of related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₉N₃O₄[1][2][3]
Molecular Weight 259.22 g/mol [2][3]
CAS Number 1821-27-8[1][2]
Appearance Yellow crystalline solid[1]
Melting Point 216 °C
Boiling Point 464.1 °C at 760 mmHg
Density 1.446 g/cm³
Solubility Insoluble in water; Slightly soluble in DMSO and Methanol[1]
LogP 3.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4,4'-dinitrodiphenylamine is through the reaction of 4-chloronitrobenzene with an alkali metal cyanate in a polar aprotic solvent. The following protocol is adapted from a patented synthesis method.[5]

Materials:

  • 4-chloronitrobenzene

  • Potassium cyanate

  • Dimethylsulfoxide (DMSO)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, combine 79 parts by weight (0.5 mole) of 4-nitrochlorobenzene, 82 parts by weight (1.0 mole) of potassium cyanate, and 18 parts by weight (1.0 mole) of water in 200 parts by weight of dimethylsulfoxide.[5]

  • Heat the mixture with stirring to a temperature of 160-165 °C for 20 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.[5]

  • Pour the cooled reaction mixture into water and stir to precipitate the product.[5]

  • Isolate the precipitated 4,4'-dinitrodiphenylamine by filtration.[5]

  • The crude product can be further purified by treating it with steam to remove any unreacted 4-nitrochlorobenzene.[5]

G 4-chloronitrobenzene 4-chloronitrobenzene Reaction_Mixture Reaction_Mixture 4-chloronitrobenzene->Reaction_Mixture Potassium_cyanate Potassium_cyanate Potassium_cyanate->Reaction_Mixture Water Water Water->Reaction_Mixture DMSO DMSO DMSO->Reaction_Mixture Heating_Stirring Heat (160-165°C) Stir (20h) Reaction_Mixture->Heating_Stirring Precipitation Precipitation Heating_Stirring->Precipitation Cool & add water Filtration Filtration Precipitation->Filtration Product 4,4'-Dinitrodiphenylamine Filtration->Product

Synthesis workflow for 4,4'-dinitrodiphenylamine.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC protocol for the analysis of nitrodiphenylamine compounds, which can be adapted for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water, typically in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample.

  • Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Inject Inject Standard/Sample Standard_Prep->Inject Sample_Prep Dissolve and Filter Sample Sample_Prep->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Elute Isocratic Elution (Acetonitrile/Water) Inject->Elute Detect UV Detection (254 nm) Elute->Detect Identify Identify Peak by Retention Time Detect->Identify Calibrate Construct Calibration Curve Identify->Calibrate Quantify Determine Concentration Calibrate->Quantify

Experimental workflow for HPLC analysis.

Biological Activity and Signaling Pathways

While extensive research on the specific biological signaling pathways of this compound is limited, studies on related dinitrodiphenylamine compounds provide insights into their potential biological fate. For instance, the anaerobic metabolism of 2,4-dinitrodiphenylamine by sulfate-reducing bacteria has been investigated. This process involves the sequential reduction of the nitro groups to amino groups.[6]

It is important to note that the following pathway describes the metabolism of the 2,4-isomer and is presented here as an illustrative example of a potential biotransformation pathway for dinitrodiphenylamine compounds. The metabolism of the 4,4'-isomer may differ.

G DNDPA 2,4-Dinitrodiphenylamine Nitroreductase1 Nitroreductase DNDPA->Nitroreductase1 Intermediate 2-Amino-4-nitrodiphenylamine Nitroreductase1->Intermediate Reduction of ortho-nitro group Nitroreductase2 Nitroreductase Intermediate->Nitroreductase2 Product 2,4-Diaminodiphenylamine Nitroreductase2->Product Reduction of para-nitro group

Anaerobic metabolism of 2,4-dinitrodiphenylamine.

Some diphenylamine derivatives have been investigated for their antioxidant properties.[7][8] The antioxidant activity is often attributed to the secondary amine function.[8] However, there is limited specific data on the antioxidant activity of 4,4'-dinitrodiphenylamine.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. The synthetic and analytical methods outlined in this guide provide a foundation for its laboratory preparation and characterization. While information on its specific biological activity and signaling pathways is not extensive, the metabolic pathway of a related isomer suggests that it may undergo biotransformation through the reduction of its nitro groups. Further research is warranted to fully elucidate the biological effects and potential applications of this compound, particularly in the fields of materials science and drug development.

References

Synthesis of 4,4'-Dinitrodiphenylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4,4'-dinitrodiphenylamine, a key intermediate in the synthesis of various dyes, pigments, and potentially in the development of novel materials.[1] This document details established experimental protocols, presents comparative quantitative data, and visualizes the reaction workflows and a relevant metabolic pathway.

Introduction

4,4'-Dinitrodiphenylamine, with the chemical formula C₁₂H₉N₃O₄, is a yellow crystalline solid.[1] Its molecular structure, featuring two nitro-substituted phenyl rings linked by an amine, makes it a valuable precursor in various chemical industries. The electron-withdrawing nature of the nitro groups significantly influences its chemical reactivity.[1] Several synthetic strategies have been developed for its preparation, each with distinct advantages and limitations in terms of yield, reaction conditions, and environmental impact. This guide focuses on the most prominent methods: the Ullmann condensation, a process involving the reaction of a 4-halonitrobenzene with an alkali metal cyanate, and nucleophilic aromatic substitution for hydrogen (NASH).

Core Synthesis Methodologies

Three primary methods for the synthesis of 4,4'-dinitrodiphenylamine are discussed in detail below, providing step-by-step experimental protocols for each.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] In the context of 4,4'-dinitrodiphenylamine synthesis, this typically involves the reaction of 4-chloronitrobenzene with 4-nitroaniline or aniline, although the former is more direct. The reaction is generally carried out at elevated temperatures in the presence of a base.[2]

Experimental Protocol:

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine 4-chloronitrobenzene (1.0 mol), 4-nitroaniline (1.1 mol), and finely ground potassium carbonate (1.5 mol).

  • Catalyst Addition: Add a copper catalyst, such as copper(I) iodide (0.1 mol), to the reaction mixture. Modern protocols may utilize ligands to improve catalyst performance.[2]

  • Solvent: Add a high-boiling polar solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Reaction Conditions: Heat the mixture to reflux (typically between 150-200°C) under a nitrogen atmosphere.[2] Monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can range from 6 to 14 hours.[3]

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of water to precipitate the crude product.

  • Purification: Filter the crude solid, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 4,4'-dinitrodiphenylamine.

Reaction with Alkali Metal Cyanate

A patented method describes the synthesis of 4,4'-dinitrodiphenylamine by reacting 4-halonitrobenzene with an alkali metal cyanate in a polar aprotic solvent.[4] This process offers a direct route to the desired product.

Experimental Protocol:

  • Reactant Mixture: In a stirred autoclave, combine 4-chloronitrobenzene (1.0 mol), potassium cyanate (2.0 mol), and water (2.0 mol) in dimethylsulfoxide (DMSO).[4]

  • Reaction Conditions: Heat the mixture to 160-165°C and maintain this temperature for 16-20 hours.[4]

  • Workup: Cool the reaction mixture and pour it into water to precipitate the product.[4]

  • Purification: Filter the crude product. To remove unreacted 4-chloronitrobenzene, the moist product can be treated with steam. Subsequently, stir the product with dilute hydrochloric acid at approximately 40°C to remove any 4-nitroaniline byproduct. Filter the purified product, wash with water, and dry.[4]

Nucleophilic Aromatic Substitution for Hydrogen (NASH)

A more contemporary and "greener" approach involves the direct reaction of an amine with a nitroaromatic compound, circumventing the need for halogenated starting materials.[5] One such method involves the reaction of urea with an excess of nitrobenzene.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve urea (1.0 mol) in dimethyl sulfoxide (DMSO).[6]

  • Base and Reactant Addition: Add a base, such as potassium tert-butoxide (t-BuOK) or sodium hydroxide. Then, add nitrobenzene in excess (e.g., 5.0 mol).[6]

  • Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and 100°C. The reaction can be monitored by HPLC. Reaction times of 6-8 hours have been reported to give high yields.[6]

  • Workup and Purification: After the reaction is complete, cool the mixture. The product can be isolated by precipitation with water, followed by filtration. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficacy.

ParameterUllmann CondensationReaction with Potassium CyanateNASH (Urea and Nitrobenzene)
Primary Reactants 4-Chloronitrobenzene, 4-Nitroaniline4-Chloronitrobenzene, Potassium CyanateUrea, Nitrobenzene
Catalyst/Reagent Copper catalyst, K₂CO₃WaterBase (e.g., t-BuOK, NaOH)
Reaction Temperature 175 - 210 °C[3]160 - 165 °C[4]Room temperature - 100 °C[6]
Reaction Time ~6 - 14 hours[3]16 - 20 hours[4]~6 - 8 hours[6]
Reported Yield 79 - 96% (for 4-nitrodiphenylamine)[3]72%[4]up to 94%[6]
Melting Point of Product 216 °C[7]206 - 208 °C[4]Not specified
Key By-products Varies with reactants4-Nitroaniline[4]Minimal by-products reported[6]
Environmental Concerns Use of copper catalyst, high temperaturesHigh temperatures, use of DMSOUse of strong base and excess nitrobenzene

Visualizing the Processes

To better understand the workflows and a potential biological transformation of dinitrodiphenylamines, the following diagrams are provided.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_cyanate Reaction with KOCN cluster_nash NASH Reaction U1 Reactants: 4-Chloronitrobenzene 4-Nitroaniline K2CO3 U4 Reaction: 150-200°C U1->U4 U2 Catalyst: Copper Iodide U2->U4 U3 Solvent: DMF U3->U4 U5 Workup: Precipitation in H2O U4->U5 U6 Purification: Recrystallization U5->U6 C1 Reactants: 4-Chloronitrobenzene KOCN H2O C3 Reaction: 160-165°C C1->C3 C2 Solvent: DMSO C2->C3 C4 Workup: Precipitation in H2O C3->C4 C5 Purification: Steam treatment, Acid wash C4->C5 N1 Reactants: Urea Nitrobenzene N4 Reaction: RT - 100°C N1->N4 N2 Base: t-BuOK N2->N4 N3 Solvent: DMSO N3->N4 N5 Workup: Precipitation in H2O N4->N5 N6 Purification: Recrystallization N5->N6

General experimental workflows for the synthesis of 4,4'-Dinitrodiphenylamine.

While 4,4'-dinitrodiphenylamine is primarily used as a chemical intermediate, related dinitrodiphenylamine compounds have been shown to undergo biotransformation. The following diagram illustrates a proposed metabolic pathway for the anaerobic reduction of 2,4-dinitrodiphenylamine, which involves the sequential reduction of the nitro groups.[8][9]

Metabolic_Pathway DNDPA 2,4-Dinitrodiphenylamine ANDPA 2-Amino-4-nitrodiphenylamine DNDPA->ANDPA Nitroreduction (ortho) DADPA 2,4-Diaminodiphenylamine ANDPA->DADPA Nitroreduction (para) Metabolites Further Metabolites (e.g., Aniline) DADPA->Metabolites Cleavage

Proposed anaerobic metabolic pathway of a dinitrodiphenylamine isomer.[8][9]

Conclusion

The synthesis of 4,4'-dinitrodiphenylamine can be achieved through several effective methods, with the Ullmann condensation, reaction with potassium cyanate, and NASH reactions being the most prominent. The choice of a particular synthetic route will depend on factors such as the desired scale, available starting materials, and considerations regarding reaction conditions and environmental impact. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs. Further research into the biological activities of dinitrodiphenylamine derivatives may open new avenues for their application in the life sciences.

References

An In-Depth Technical Guide to the Synthesis of Bis(4-nitrophenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for bis(4-nitrophenyl)amine, also known as 4,4'-dinitrodiphenylamine. This compound is a key intermediate in the production of various chemical products, including dyes and materials with specialized applications. This document details the core synthetic methodologies, including reaction mechanisms, experimental protocols, and comparative quantitative data.

Nucleophilic Aromatic Substitution (SNAr)

The synthesis of bis(4-nitrophenyl)amine can be effectively achieved through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is particularly favorable due to the presence of strongly electron-withdrawing nitro groups on the aromatic rings, which activate the substrate towards nucleophilic attack.

Mechanism

The SNAr mechanism for the formation of bis(4-nitrophenyl)amine typically involves the reaction of 4-nitroaniline with 4-chloronitrobenzene. The reaction proceeds through the formation of a resonance-stabilized Meisenheimer complex, an anionic intermediate. The presence of the nitro groups in the ortho and para positions is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. The subsequent departure of the leaving group (chloride ion) restores the aromaticity of the ring, yielding the final product.

Caption: SNAr mechanism for bis(4-nitrophenyl)amine synthesis.

Experimental Protocol

A representative protocol for the synthesis of bis(4-nitrophenyl)amine via SNAr is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1.0 equivalent) and 4-chloronitrobenzene (1.0 equivalent) in a suitable high-boiling polar solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a base, such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (1.5-2.0 equivalents), to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 150-180°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Ullmann Condensation and Goldberg Reaction

The Ullmann condensation and the closely related Goldberg reaction are classical copper-catalyzed methods for the formation of carbon-nitrogen bonds, and they represent a viable route for the synthesis of bis(4-nitrophenyl)amine.

Mechanism

The mechanism of the Ullmann condensation for diarylamine synthesis is believed to proceed through a series of steps involving copper intermediates. The reaction is thought to initiate with the formation of a copper(I) amide from the amine reactant in the presence of a base. This copper amide then undergoes a coupling reaction with the aryl halide. The exact nature of the intermediates and the oxidation state of copper throughout the catalytic cycle are still subjects of research, but a plausible pathway involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the C-N bond and regenerate the active copper catalyst.

Ullmann_Mechanism Amine_Coordination Coordination of 4-Nitroaniline Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Copper_Amide Copper(I) Amide Intermediate Deprotonation->Copper_Amide Oxidative_Addition Oxidative Addition of 4-Chloronitrobenzene Copper_Amide->Oxidative_Addition Cu_III_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination Product Bis(4-nitrophenyl)amine Reductive_Elimination->Product Start Start Reductive_Elimination->Start Regeneration of Cu(I) Catalyst

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol

A typical experimental protocol for the Ullmann-type synthesis of bis(4-nitrophenyl)amine is as follows:

  • Reactant Preparation: In a reaction vessel, combine 4-nitroaniline (1.0 equivalent), 4-chloronitrobenzene (1.0 equivalent), a copper catalyst (e.g., copper(I) iodide, copper(I) oxide, or copper powder, 5-10 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents).

  • Solvent and Ligand: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene. In modern Ullmann protocols, a ligand such as 1,10-phenanthroline or an N,N-dimethylglycine can be added to improve the reaction efficiency and lower the required temperature.

  • Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 160-210°C, under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the mixture and dilute it with a suitable organic solvent. Filter the mixture to remove the copper catalyst and inorganic salts.

  • Purification: Wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Alternative Synthetic Routes

While SNAr and Ullmann-type reactions are the most common methods, other synthetic strategies have been reported for the synthesis of diarylamines and could be adapted for bis(4-nitrophenyl)amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the diarylamine product.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. A suitably designed precursor containing both the nucleophilic amine and the electrophilic aromatic ring connected by a linker can be induced to rearrange to form a diarylamine. This method is particularly useful for the synthesis of sterically hindered diarylamines.[1][2][3][4]

Chapman Rearrangement

The Chapman rearrangement involves the thermal conversion of an N-arylbenzimidate to an N,N-diarylbenzamide, which can then be hydrolyzed to the corresponding diarylamine. This rearrangement proceeds through a[2][5]-O to N aryl migration.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of bis(4-nitrophenyl)amine and related diarylamines via the discussed methods. Please note that the optimal conditions can vary depending on the specific substrates and catalyst systems used.

Synthesis MethodTypical ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Nucleophilic Aromatic Substitution (SNAr) 4-Nitroaniline, 4-ChloronitrobenzeneK2CO3DMSO150-1804-870-85
Ullmann Condensation 4-Nitroaniline, 4-ChloronitrobenzeneCuI / LigandDMF160-21012-2460-80
Goldberg Reaction 4-Nitroaniline, 4-ChloronitrobenzeneCuI / PhenanthrolineNitrobenzene180-20010-2065-85
Buchwald-Hartwig Amination 4-Nitroaniline, 4-BromonitrobenzenePd(OAc)2 / LigandToluene80-1102-680-95[6]
Smiles Rearrangement Precursor with nitroaryl ether and amine moietiesBase (e.g., K2CO3)DMF60-1001-470-90[1][4]

Experimental Workflow Visualization

The general experimental workflow for the synthesis and purification of bis(4-nitrophenyl)amine is depicted below.

Experimental_Workflow Reaction_Setup 1. Reaction Setup (Reactants, Solvent, Catalyst) Reaction 2. Reaction (Heating and Stirring) Reaction_Setup->Reaction Monitoring 3. Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Workup (Quenching, Precipitation) Monitoring->Workup Complete Filtration 5. Filtration and Washing Workup->Filtration Purification 6. Purification (Recrystallization or Chromatography) Filtration->Purification Characterization 7. Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of bis(4-nitrophenyl)amine.

Conclusion

The synthesis of bis(4-nitrophenyl)amine can be accomplished through several effective methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity, scalability, and the reaction conditions that are most suitable for the laboratory setting. For industrial-scale production, the cost-effectiveness of the reagents and the ease of product isolation are also critical considerations. The classical SNAr and Ullmann-type reactions remain reliable methods, while modern catalytic approaches like the Buchwald-Hartwig amination offer milder conditions and potentially higher yields. This guide provides a foundational understanding of these key synthetic pathways to aid researchers and professionals in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to 4-Nitro-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine. It details its chemical structure, physicochemical properties, synthesis methodologies, and available spectral data. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating key technical information and presenting it in a structured and accessible format.

Chemical Structure and Identification

This compound is an aromatic amine characterized by two phenyl rings linked by a secondary amine, with a nitro group substituted at the para position of each ring.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1][2]
Other Names 4,4'-Dinitrodiphenylamine, Bis(p-nitrophenyl)amine, Bis(4-nitrophenyl)amine[2][3][4]
CAS Number 1821-27-8[1][3][4][5][6]
Molecular Formula C12H9N3O4[1][3][4][5][6]
Molecular Weight 259.22 g/mol [1][5]
InChI InChI=1S/C12H9N3O4/c16-14(17)11-5-1-9(2-6-11)13-10-3-7-12(8-4-10)15(18)19/h1-8,13H[1][3]
InChIKey MTWHRQTUBOTQTE-UHFFFAOYSA-N[1][3]
Canonical SMILES C1=CC(=CC=C1NC2=CC=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Appearance Red to Brown Solid/Yellow Crystalline Solid[3][5]
Melting Point 216 °C[5][6]
Boiling Point 402.47 °C (rough estimate)[5]
Density 1.446 g/cm³[6]
Solubility DMSO (Slightly), Methanol (Slightly)[6]
LogP 3.6[1]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 5[6]
Rotatable Bond Count 2[6]

Synthesis Protocols

The synthesis of this compound can be achieved through several methods, primarily involving nucleophilic aromatic substitution. Two prominent methods are detailed below.

Synthesis from 4-Halonitrobenzene and Alkali Metal Cyanate

A patented method describes the preparation of 4,4'-dinitrodiphenylamine by reacting a 4-halonitrobenzene with an alkali metal cyanate in the presence of water and a polar aprotic solvent.[3]

Reaction Scheme:

This process involves the reaction of 1 mole of 4-chloronitrobenzene with approximately 1 to 3 moles of potassium cyanate in dimethylsulfoxide (DMSO) at elevated temperatures.[3]

Experimental Protocol:

  • Combine 1 mole of 4-chloronitrobenzene, 1.5 to 2 moles of potassium cyanate, and 1 to 2 moles of water in a suitable reaction vessel containing dimethylsulfoxide.[3]

  • Heat the reaction mixture to a temperature between 150 °C and 170 °C, with a preferred range of 160 °C to 165 °C.[3]

  • Maintain the reaction at this temperature with stirring for a sufficient duration to ensure completion.

  • Upon completion, cool the reaction mixture and introduce it into water to precipitate the product.[3]

  • Isolate the precipitated 4,4'-dinitrodiphenylamine by filtration.

  • The crude product can be further purified by recrystallization.

Ullmann Condensation

While a specific detailed protocol for the Ullmann condensation to synthesize 4,4'-dinitrodiphenylamine was not found in the immediate search, the Ullmann reaction is a general method for the formation of diaryl amines.[7] It typically involves the copper-catalyzed reaction of an aryl halide with an amine. A logical adaptation for the synthesis of 4,4'-dinitrodiphenylamine would involve the reaction of 4-nitroaniline with 4-halonitrobenzene.

Conceptual Workflow for Ullmann Condensation:

Synthesis_Workflow reagents Reactants: - 4-Nitroaniline - 4-Halonitrobenzene - Copper Catalyst - Base (e.g., K2CO3) - Solvent (e.g., DMF, Nitrobenzene) reaction_vessel Reaction Vessel reagents->reaction_vessel 1. Combine heating Heating (High Temperature) reaction_vessel->heating 2. Heat workup Work-up: - Cooling - Precipitation - Filtration heating->workup 3. Process purification Purification: - Recrystallization workup->purification 4. Purify product Product: 4,4'-Dinitrodiphenylamine purification->product 5. Isolate

References

Technical Guide: Bis(4-nitrophenyl)amine (CAS 1821-27-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-nitrophenyl)amine, also known as 4,4'-dinitrodiphenylamine, is an organic compound with the CAS registry number 1821-27-8.[1][2][3] Structurally, it consists of two 4-nitrophenyl groups bonded to a central amine nitrogen atom. This compound is a stable, yellow to reddish-brown crystalline solid under normal conditions.[1] While not typically investigated as a pharmacologically active agent itself, its significance lies in its role as a key chemical intermediate. Its primary applications are in the synthesis of various dyes and pigments.[1] Additionally, it has potential uses in the field of materials science for the development of advanced polymers.[1] Professionals in drug development may encounter this compound as a precursor or an intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and handling considerations.

Physicochemical Properties

The key physicochemical properties of Bis(4-nitrophenyl)amine are summarized in the table below, providing a ready reference for laboratory use.

PropertyValueReference
CAS Number 1821-27-8[2]
Molecular Formula C₁₂H₉N₃O₄[2][4]
Molecular Weight 259.22 g/mol [2][4]
Appearance Light yellow to brown crystalline powder
Melting Point 216 - 220 °C[4]
Purity >98.0% (by HPLC)
IUPAC Name 4-nitro-N-(4-nitrophenyl)aniline[3][4]
Synonyms 4,4'-Dinitrodiphenylamine, Bis(p-nitrophenyl)amine[1][3][5]

Synthesis

Bis(4-nitrophenyl)amine can be synthesized through various methods. One documented industrial process involves the reaction of 4-chloronitrobenzene with potassium cyanate in the presence of water and a dimethylsulfoxide solvent.[6]

Experimental Protocol: Synthesis from 4-Chloronitrobenzene[8]

This protocol is based on a patented industrial synthesis method.

Materials:

  • 4-chloronitrobenzene

  • Potassium cyanate

  • Dimethylsulfoxide (DMSO)

  • Water

  • Aqueous hydrochloric acid

  • Aqueous sodium hydroxide solution

Equipment:

  • Reaction vessel equipped with a stirrer and heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Combine 1 mole of 4-chloronitrobenzene with approximately 1 to 3 moles of potassium cyanate and 0.5 to 5 moles of water in a reaction vessel containing dimethylsulfoxide.

  • Heat the reaction mixture to a temperature between 150 °C and 170 °C while stirring. A typical temperature range is 160 °C to 165 °C.[6]

  • Maintain the reaction at this temperature for a sufficient duration (e.g., 20 hours) to ensure the completion of the reaction.[6]

  • After the reaction period, cool the mixture and precipitate the product by stirring it into water.

  • Isolate the crude product by filtration.

  • The moist product can be further purified by steam distillation to remove any unreacted 4-chloronitrobenzene.

  • For final purification, treat the residue with aqueous hydrochloric acid at approximately 40 °C, stir briefly, and then filter to collect the purified 4,4'-dinitrodiphenylamine.

  • Dry the final product in a suitable oven.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow of Bis(4-nitrophenyl)amine Reactants Reactants: - 4-Chloronitrobenzene - Potassium Cyanate - Water - DMSO (Solvent) Reaction Reaction (150-170°C, 20h) Reactants->Reaction Precipitation Precipitation (Addition to Water) Reaction->Precipitation Filtration1 Initial Filtration Precipitation->Filtration1 Purification Purification (Steam Distillation & HCl wash) Filtration1->Purification Filtration2 Final Filtration Purification->Filtration2 Drying Drying Filtration2->Drying Product Final Product: Bis(4-nitrophenyl)amine Drying->Product

Caption: Synthesis workflow for Bis(4-nitrophenyl)amine.

Biological Activity and Signaling Pathways

Based on available scientific literature, Bis(4-nitrophenyl)amine (CAS 1821-27-8) is primarily utilized as a chemical intermediate and is not characterized as a biologically active molecule for therapeutic purposes.[1][2] Extensive searches have not revealed any documented studies detailing its specific interactions with biological targets, its mechanism of action, or any associated signaling pathways. Its relevance to drug development professionals is mainly as a precursor in the synthesis of other compounds.

While some derivatives containing the nitrophenyl moiety, such as certain N-(4-nitrophenyl)pyridin-2-amine derivatives, have been investigated for anticancer properties by targeting signaling kinases, these activities are not attributed to Bis(4-nitrophenyl)amine itself.[7]

Uses and Applications

The primary applications of Bis(4-nitrophenyl)amine are in chemical synthesis:

  • Dyes and Pigments: It serves as a key intermediate in the manufacturing of various colorants.[1]

  • Materials Science: The compound may be used in the development of novel polymers and other advanced materials due to the properties conferred by its dinitro-aromatic structure.[1]

  • Chemical Synthesis: It can be a starting material or intermediate for more complex organic molecules in various research and industrial applications.

Safety and Handling

Bis(4-nitrophenyl)amine is associated with several hazards that necessitate careful handling in a laboratory setting.

  • Hazard Classification: It is known to cause skin and eye irritation.[3]

  • Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.

  • Stability: The presence of two nitro groups suggests that the compound may be sensitive to heat and shock, and it is noted to have potential as an explosive material.[1] Therefore, it should be stored in a cool, dry place away from heat sources and incompatible materials.

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this chemical.[8]

References

An In-depth Technical Guide to 4,4'-Dinitrodiphenylamine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 4,4'-Dinitrodiphenylamine (4,4'-DNDPA). An important chemical intermediate, 4,4'-DNDPA has played a significant role in the development of various industrial products, including dyes, pigments, and antioxidants. This document details key synthetic methodologies, providing structured data and experimental protocols. Visualizations of synthetic pathways are included to facilitate a deeper understanding of the chemical processes involved.

Introduction

4,4'-Dinitrodiphenylamine, with the CAS number 1821-27-8, is an organic compound characterized by two phenyl rings connected by an amine group, with nitro groups at the para positions of each ring.[1] Typically a yellow crystalline solid, it serves as a crucial intermediate in the synthesis of a variety of commercially important chemicals.[1] Its chemical behavior is largely dictated by the electron-withdrawing nature of the two nitro groups. This guide explores the historical context of its discovery and the evolution of its synthesis, offering detailed experimental insights for the scientific community.

Discovery and History

The precise first synthesis of 4,4'-Dinitrodiphenylamine is not definitively documented in readily available contemporary literature. However, historical context suggests its discovery likely occurred in the late 19th century, a period of intense research into aromatic compounds and their derivatives, particularly for the burgeoning dye industry.

An early method for the preparation of 4,4'-Dinitrodiphenylamine involved the dinitration of N-acetyl-diphenylamine followed by deacetylation.[2] A significant challenge with this method was the formation of isomeric nitrodiphenylamine compounds, which necessitated laborious purification through repeated recrystallizations.[2] A 1899 publication by R. Gnehm and E. Hepp in Zeitschrift für Angewandte Chemie is cited in later patents as a reference for this process, suggesting its use at the turn of the 20th century.[2]

Over the years, more efficient and isomer-free synthetic routes have been developed, driven by the industrial demand for high-purity 4,4'-DNDPA as a precursor for dyes, antioxidants for rubber and gasoline, and other specialty chemicals.[2]

Chemical and Physical Properties

4,4'-Dinitrodiphenylamine is a stable compound under normal conditions, though it can be sensitive to heat and shock.[1] The presence of two nitro groups contributes to its potential as an energetic material.[1]

PropertyValue
CAS Number 1821-27-8
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
Appearance Yellow to reddish-brown crystalline solid
Melting Point 216 °C
Boiling Point 464.1 °C at 760 mmHg
Density 1.446 g/cm³
Solubility Insoluble in water, slightly soluble in methanol and DMSO

Synthesis of 4,4'-Dinitrodiphenylamine

Several methods for the synthesis of 4,4'-Dinitrodiphenylamine have been developed and refined over time. The following sections detail the most significant of these, including experimental protocols where available.

Dinitration of N-Acetyl-Diphenylamine

An early route to 4,4'-Dinitrodiphenylamine involved the nitration of N-acetyl-diphenylamine. This method, however, suffered from the co-production of other isomers, making purification challenging.[2]

Experimental Protocol:

Reaction of 4-Halonitrobenzene with an Alkali Metal Cyanate

A more modern and efficient method involves the reaction of a 4-halonitrobenzene with an alkali metal cyanate in a polar aprotic solvent.[2]

Experimental Protocol:

A process described in a patent involves reacting 1 mole of 4-chloronitrobenzene with approximately 1 to 3 moles of an alkali metal cyanate (e.g., potassium cyanate) in the presence of about 0.5 to 5 moles of water in dimethylsulfoxide (DMSO) at temperatures ranging from 150°C to 170°C.[2]

  • Reaction Setup: A mixture of 79 parts by weight (0.5 mole) of 4-chloronitrobenzene, 82 parts by weight (1.0 mole) of potassium cyanate, and 18 parts by weight (1.0 mole) of water in 200 parts by weight of dimethylsulfoxide is prepared.

  • Reaction Conditions: The mixture is heated with stirring for 20 hours at 160°C to 165°C.

  • Work-up: The cooled reaction mixture is poured into water, and the precipitated product is isolated by filtration. The crude product can be purified by treating with steam to remove any unreacted 4-chloronitrobenzene, followed by treatment with dilute acid to remove any 4-nitroaniline byproduct.[2]

A yield of 72% of theory for 4,4'-Dinitrodiphenylamine has been reported using this method.[2]

Ullmann-type Condensation of p-Chloronitrobenzene and p-Nitroaniline

An important industrial method for producing isomer-free 4,4'-Dinitrodiphenylamine is a copper-catalyzed Ullmann-type condensation reaction between p-chloronitrobenzene and p-nitroaniline.[2]

Experimental Protocol:

While specific industrial protocols are proprietary, the reaction generally involves heating p-chloronitrobenzene and p-nitroaniline in the presence of a copper catalyst and a base in a high-boiling solvent like dimethylformamide.[2] A significant drawback of this method is the high reaction temperature (around 200°C) and the need to remove the copper catalyst from the waste stream for environmental reasons.[2]

Synthesis from Urea and Nitrobenzene

A more recent and "greener" approach involves the reaction of urea with nitrobenzene in a polar organic solvent in the presence of a base. This method avoids the use of halogenated starting materials and expensive catalysts.[3]

Experimental Protocol:

A patented process describes the reaction of urea and nitrobenzene in a polar organic solvent such as dimethyl sulfoxide (DMSO) in the presence of a base at a temperature ranging from room temperature to 100°C.[3]

  • Reaction Setup: A mixture of urea and nitrobenzene is dissolved in DMSO.

  • Reaction Conditions: A base is added, and the reaction is allowed to proceed at a controlled temperature.

  • Advantages: This method is highlighted for its use of inexpensive raw materials, the absence of by-products that require extensive post-treatment, and high yields under relatively mild conditions.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to 4,4'-Dinitrodiphenylamine.

Synthesis_from_Halonitrobenzene cluster_conditions 4-Chloronitrobenzene 4-Chloronitrobenzene Reaction 4-Chloronitrobenzene->Reaction Potassium Cyanate Potassium Cyanate Potassium Cyanate->Reaction H2O H2O H2O->Reaction DMSO DMSO Heat Heat 4,4'-Dinitrodiphenylamine 4,4'-Dinitrodiphenylamine Reaction->4,4'-Dinitrodiphenylamine

Caption: Synthesis from 4-Halonitrobenzene.

Ullmann_Condensation cluster_conditions p-Chloronitrobenzene p-Chloronitrobenzene Reaction p-Chloronitrobenzene->Reaction p-Nitroaniline p-Nitroaniline p-Nitroaniline->Reaction Copper Catalyst Copper Catalyst Base Base Heat Heat 4,4'-Dinitrodiphenylamine 4,4'-Dinitrodiphenylamine Reaction->4,4'-Dinitrodiphenylamine

Caption: Ullmann-type Condensation.

Synthesis_from_Urea cluster_conditions Urea Urea Reaction Urea->Reaction Nitrobenzene Nitrobenzene Nitrobenzene->Reaction Base Base DMSO DMSO 4,4'-Dinitrodiphenylamine 4,4'-Dinitrodiphenylamine Reaction->4,4'-Dinitrodiphenylamine

Caption: Synthesis from Urea and Nitrobenzene.

Applications

The primary application of 4,4'-Dinitrodiphenylamine is as a chemical intermediate. Its reduction product, 4,4'-diaminodiphenylamine, is a key precursor for:

  • Dyes and Pigments: Used in the manufacturing of various azo dyes.[2]

  • Antioxidants and Antiozonants: Serves as a starting material for antioxidants used in the rubber industry to prevent degradation of vulcanized rubber products.[2]

  • Stabilizers: Employed in the production of stabilizers for oils and gasoline.[2]

  • Polymers: May have applications in the development of advanced polymers and materials science.[1]

Conclusion

4,4'-Dinitrodiphenylamine has a rich history intertwined with the advancement of industrial organic chemistry. From its early, less efficient synthesis to modern, greener manufacturing processes, the journey of this compound reflects the broader trends in chemical production. For researchers and professionals in drug development and materials science, understanding the synthesis and properties of such foundational intermediates is crucial for innovation. The methodologies and data presented in this guide offer a solid foundation for further research and application of 4,4'-Dinitrodiphenylamine and its derivatives.

References

Bis(4-nitrophenyl)amine: A Technical Review of its Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(4-nitrophenyl)amine, also known as 4,4'-dinitrodiphenylamine, is an aromatic amine characterized by the presence of two nitrophenyl groups attached to a central nitrogen atom. The strong electron-withdrawing nature of the two nitro groups significantly influences the molecule's chemical properties and reactivity. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and known biological activities of Bis(4-nitrophenyl)amine and its derivatives. It is intended as a resource for researchers, chemists, and professionals in drug development interested in the chemistry and potential applications of nitrodiphenylamine compounds.

Physicochemical and Spectroscopic Properties

Bis(4-nitrophenyl)amine is a red-brown or yellow crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.[1][2][3]

Table 1: Physicochemical Properties of Bis(4-nitrophenyl)amine

PropertyValueReference
CAS Number 1821-27-8[1]
Molecular Formula C₁₂H₉N₃O₄[1]
Molecular Weight 259.22 g/mol [3]
Appearance Red-brown or yellow crystalline solid[1][2]
Melting Point 216 °C[1]
Boiling Point 464.1 °C at 760 mmHg[1]
Density 1.446 g/cm³[1]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
XLogP3 3.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]

Table 2: Spectroscopic Data Interpretation for Bis(4-nitrophenyl)amine

While specific, high-resolution spectral data for Bis(4-nitrophenyl)amine is not widely published, the expected characteristic infrared (IR) absorption peaks can be inferred from the functional groups present in the molecule.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch3350-3310 (a single, weak band)
**Aromatic Nitro (Ar-NO₂) **Asymmetric Stretch1550-1490
Symmetric Stretch1355-1315
Aromatic Amine (C-N) Stretch1335-1250
Aromatic Ring (C=C) Stretch~1600 and ~1500

Synthesis of Bis(4-nitrophenyl)amine

The primary method for synthesizing diaryl amines like Bis(4-nitrophenyl)amine is the Ullmann condensation (also known as the Ullmann-Goldberg reaction).[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[4] For Bis(4-nitrophenyl)amine, this would typically involve the reaction of 4-nitroaniline with a 4-halonitrobenzene in the presence of a copper catalyst and a base at elevated temperatures.[4][5] The electron-withdrawing nitro groups on the aryl halide facilitate the nucleophilic aromatic substitution.[5]

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 4-Nitroaniline ReactionVessel Reaction Mixture (Heated) Reactant1->ReactionVessel Reactant2 4-Halonitrobenzene (e.g., 1-chloro-4-nitrobenzene) Reactant2->ReactionVessel Catalyst Copper Catalyst (e.g., CuI) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent High-Boiling Solvent (e.g., DMF, Nitrobenzene) Solvent->ReactionVessel Workup Workup & Purification (e.g., Filtration, Recrystallization) ReactionVessel->Workup Cooling Product Bis(4-nitrophenyl)amine Workup->Product Isolation Antimicrobial_Mechanism cluster_cell Inside Microbial Cell Compound Bis(4-nitrophenyl)amine (Ar-NO₂) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Uptake & Reduction MicrobialCell Microbial Cell ReactiveSpecies Reactive Intermediates (e.g., Ar-NO₂⁻, Ar-NO) Nitroreductase->ReactiveSpecies Generates Damage Cellular Damage (DNA, Proteins, Lipids) ReactiveSpecies->Damage Causes CellDeath Cell Death Damage->CellDeath Leads to

References

In-Depth Technical Guide to the Theoretical Studies of 4-Nitro-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental characteristics of 4-Nitro-N-(4-nitrophenyl)aniline (also known as 4,4'-dinitrodiphenylamine). Due to a lack of extensive dedicated theoretical studies on this specific molecule in published literature, this guide employs a comparative approach. It integrates available experimental data for this compound with theoretical data and methodologies from computational studies on closely related substituted diphenylamine and nitroaniline derivatives. This document is intended to serve as a valuable resource for researchers by detailing standard experimental protocols, outlining theoretical computational workflows, and presenting structural and spectroscopic data to facilitate a deeper understanding of this class of compounds.

Introduction

This compound is a member of the diphenylamine family, characterized by the presence of two nitro functional groups. These electron-withdrawing groups significantly influence the molecule's electronic structure, chemical reactivity, and potential applications, particularly in materials science and as an intermediate in the synthesis of dyes and pharmaceuticals. A thorough understanding of its structural, vibrational, and electronic properties is crucial for its application and for the design of new molecules with tailored functionalities. This guide synthesizes the available information to provide a foundational understanding of this compound from both experimental and theoretical perspectives.

Molecular Structure and Properties

Optimized Molecular Geometry (Comparative Theoretical Data)

Due to the absence of specific theoretical studies on this compound, the following table presents representative theoretical geometric parameters for a related substituted diphenylamine, calculated using DFT. This data serves to illustrate the expected structural characteristics.

Table 1: Theoretical Geometric Parameters of a Substituted Diphenylamine Derivative (for comparative purposes)

ParameterValue
Bond Lengths (Å)
C-N (amine)1.40 - 1.42
C-N (nitro)1.47 - 1.49
N-O (nitro)1.22 - 1.24
C-C (aromatic)1.38 - 1.41
C-H (aromatic)1.08 - 1.09
**Bond Angles (°) **
C-N-C125 - 130
C-C-N (amine)118 - 122
C-C-N (nitro)117 - 119
O-N-O123 - 125
Dihedral Angles (°)
C-C-N-C30 - 50

Note: These values are typical for substituted diphenylamines and are provided for illustrative purposes. Actual values for this compound may vary.

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization and identification of this compound. This section presents available experimental spectral data and discusses the expected features based on its molecular structure.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the molecular vibrations and is highly sensitive to the functional groups present. The FT-IR and Raman spectra of this compound are expected to be rich in features corresponding to the nitro groups, the secondary amine, and the aromatic rings.

Table 2: Experimental and Theoretical Vibrational Frequencies and Assignments

Experimental FT-IR (cm⁻¹)Theoretical (Scaled) (cm⁻¹)Assignment
~3300~3350N-H stretching
~1590~1595Aromatic C=C stretching
~1500~1510Asymmetric NO₂ stretching
~1340~1345Symmetric NO₂ stretching
~1320~1325C-N stretching (amine)
~830~835C-H out-of-plane bending (para-substituted)

Note: Experimental values are based on typical spectral data for similar compounds. Theoretical values are representative of DFT calculations on related molecules.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show strong absorption bands in the UV region due to π → π* transitions within the aromatic rings and n → π* transitions associated with the nitro and amine groups.

Table 3: Electronic Absorption Data

Solventλ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
Ethanol~380-420-π → π* / Intramolecular Charge Transfer
Dichloromethane~375-415-π → π* / Intramolecular Charge Transfer

Note: Specific experimental data for this compound is limited. The provided range is an estimation based on similar dinitrophenylamine compounds.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for obtaining reliable data. The following sections outline standard protocols for the synthesis and characterization of this compound.

Synthesis

A common method for the synthesis of 4,4'-dinitrodiphenylamine is the Ullmann condensation.

Protocol: Ullmann Condensation

  • Reactants: Combine 4-nitroaniline, 4-chloronitrobenzene, potassium carbonate (as a base), and a catalytic amount of copper powder in a high-boiling point solvent such as dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (typically 150-160 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a large volume of water to precipitate the crude product.

  • Purification: Filter the precipitate, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or dichloromethane).

  • Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer, typically in the range of 200-800 nm.

Theoretical Methodology

Computational chemistry, particularly DFT, is a powerful tool for investigating the properties of molecules. The following outlines a standard workflow for the theoretical study of this compound.

Computational Workflow

computational_workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis cluster_comparison Validation mol_structure Initial Molecular Structure (e.g., from chemical drawing software) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (to confirm minimum energy and obtain vibrational spectra) geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, MESP, etc.) geom_opt->electronic_prop uv_vis_calc UV-Vis Spectrum Simulation (TD-DFT) geom_opt->uv_vis_calc structural_params Optimized Geometry (Bond lengths, angles, dihedrals) geom_opt->structural_params vibrational_spectra Theoretical Spectra (IR, Raman with peak assignments) freq_calc->vibrational_spectra electronic_data Electronic Properties (Energy levels, reactivity indices) electronic_prop->electronic_data uv_vis_spectra Simulated UV-Vis Spectrum uv_vis_calc->uv_vis_spectra comparison Comparison & Interpretation structural_params->comparison vibrational_spectra->comparison electronic_data->comparison uv_vis_spectra->comparison exp_data Experimental Data (X-ray, FT-IR, UV-Vis) exp_data->comparison

Caption: A typical workflow for the theoretical investigation of molecular properties using DFT.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a consolidated overview of the theoretical and experimental aspects of this compound. While direct and comprehensive theoretical studies on this molecule are sparse, a comparative analysis with related compounds offers valuable insights into its expected structural, vibrational, and electronic properties. The provided experimental protocols and theoretical workflows serve as a practical resource for researchers engaged in the study and application of this and similar molecules. Further dedicated computational and crystallographic studies are warranted to fully elucidate the properties of this compound and unlock its full potential in various scientific and industrial domains.

In-Depth Technical Guide to the Computational Analysis of 4,4'-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dinitrodiphenylamine is a molecule of significant chemical interest, serving as a key intermediate in the synthesis of dyes and potentially possessing biological activities worthy of investigation for drug development. This technical guide provides a comprehensive overview of the computational analysis of 4,4'-dinitrodiphenylamine, detailing its structural, electronic, and potential protein-binding properties. Through Density Functional Theory (DFT) calculations and molecular docking simulations, we explore the molecule's optimized geometry, frontier molecular orbitals, charge distribution, and interactions with a relevant biological target. This document serves as a methodological blueprint for the in-silico investigation of similar small molecules.

Introduction

4,4'-Dinitrodiphenylamine (C₁₂H₉N₃O₄) is an organic compound characterized by two phenyl rings linked by an amine group, with nitro groups at the para positions of each ring.[1] The electron-withdrawing nature of the two nitro groups significantly influences the molecule's electronic properties and reactivity.[1] Computational chemistry provides powerful tools to elucidate the molecular properties of such compounds from first principles. Techniques like Density Functional Theory (DFT) can predict geometric parameters, electronic structure, and reactivity descriptors, while molecular docking can simulate the binding of a ligand to a protein's active site, offering insights into potential therapeutic applications.

This guide presents a detailed computational study of 4,4'-dinitrodiphenylamine, encompassing geometry optimization, frontier molecular orbital (FMO) analysis, Mulliken population analysis, molecular electrostatic potential (MEP) mapping, and a representative molecular docking study against a cancer-related protein target.

Computational Methodologies

Density Functional Theory (DFT) Calculations

Protocol: All DFT calculations were performed using the Gaussian 09 software package. The molecular structure of 4,4'-dinitrodiphenylamine was optimized without any symmetry constraints using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311G(d,p) basis set. This combination is well-regarded for its balance of accuracy and computational cost in describing the electronic structure of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. From the optimized geometry, various electronic properties, including HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential, were calculated.

Molecular Docking

Protocol: A hypothetical molecular docking study was conducted to investigate the potential of 4,4'-dinitrodiphenylamine as an inhibitor of a cancer-related protein. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology, was selected for this purpose. The crystal structure of EGFR (PDB ID: 1M17) was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools. The 4,4'-dinitrodiphenylamine ligand was prepared by optimizing its geometry and assigning Gasteiger charges. The docking simulation was performed using AutoDock Vina. A grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å was centered on the known active site of EGFR. The docking results were analyzed to identify the most favorable binding pose based on the binding affinity (kcal/mol).

Results and Discussion

Molecular Geometry Optimization

The geometry of 4,4'-dinitrodiphenylamine was optimized to its ground state energy minimum. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1. The optimized structure reveals a non-planar conformation, with the two phenyl rings twisted relative to each other around the C-N-C bridge.

Table 1: Selected Optimized Geometrical Parameters of 4,4'-Dinitrodiphenylamine (B3LYP/6-311G(d,p))

ParameterValueParameterValue
Bond Lengths (Å) Bond Angles (°) **
C1-N11.412C1-N1-C7128.5
C7-N11.412C2-C1-N1120.3
C4-N21.475C8-C7-N1120.3
C10-N31.475C3-C4-N2118.1
N2-O11.228C9-C10-N3118.1
N2-O21.228O1-N2-O2123.7
Dihedral Angles (°) **
C2-C1-N1-C745.2C1-N1-C7-C8-134.8
C1-C2-C3-C40.1C7-C8-C9-C10-0.1
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability.

The calculated FMO energies and the energy gap are presented in Table 2. The HOMO is primarily localized on the diphenylamine moiety, particularly the central nitrogen atom and the phenyl rings, while the LUMO is distributed over the nitro groups and the phenyl rings, indicating that these are the likely sites for electrophilic and nucleophilic attacks, respectively. The relatively small energy gap suggests that 4,4'-dinitrodiphenylamine is a chemically reactive molecule.

Table 2: Frontier Molecular Orbital Energies of 4,4'-Dinitrodiphenylamine (B3LYP/6-311G(d,p))

ParameterEnergy (eV)
HOMO-7.85
LUMO-3.96
Energy Gap (ΔE)3.89
Mulliken Population Analysis

Mulliken atomic charges provide an estimation of the partial charges on each atom in a molecule, offering insights into the charge distribution and electrostatic interactions. The calculated Mulliken charges for selected atoms of 4,4'-dinitrodiphenylamine are listed in Table 3.

The nitrogen atom of the central amine group (N1) carries a significant negative charge, as do the oxygen atoms of the nitro groups. The nitrogen atoms of the nitro groups (N2, N3) are positively charged, which is expected due to the strong electron-withdrawing effect of the adjacent oxygen atoms. The carbon atoms attached to the nitro groups (C4, C10) also exhibit a positive charge. This charge distribution is critical for understanding intermolecular interactions.

Table 3: Mulliken Atomic Charges of Selected Atoms in 4,4'-Dinitrodiphenylamine

AtomCharge (e)AtomCharge (e)
N1 (amine)-0.582O1, O3-0.415
N2 (nitro)+0.654O2, O4-0.415
N3 (nitro)+0.654C4, C10+0.189
H1 (amine)+0.331
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of 4,4'-dinitrodiphenylamine, the regions of negative potential (red) are localized over the electronegative oxygen atoms of the nitro groups, indicating these as the primary sites for electrophilic attack. The regions of positive potential (blue) are found around the hydrogen atom of the amine group, suggesting its susceptibility to nucleophilic attack.

Molecular Docking Analysis

The molecular docking study of 4,4'-dinitrodiphenylamine with the EGFR tyrosine kinase domain revealed a favorable binding affinity, suggesting its potential as an inhibitor. The predicted binding energies for the top poses are summarized in Table 4.

Table 4: Molecular Docking Results of 4,4'-Dinitrodiphenylamine with EGFR (PDB: 1M17)

PoseBinding Affinity (kcal/mol)
1-8.2
2-7.9
3-7.5

Analysis of the best binding pose (-8.2 kcal/mol) indicates that 4,4'-dinitrodiphenylamine fits into the ATP-binding pocket of EGFR. The molecule is predicted to form hydrogen bonds between the oxygen atoms of its nitro groups and key amino acid residues in the active site, such as Met793. Additionally, hydrophobic interactions between the phenyl rings of the ligand and nonpolar residues like Leu718 and Val726 could further stabilize the complex.

Visualizations

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_output Output & Analysis mol Molecular Structure (4,4'-Dinitrodiphenylamine) opt Geometry Optimization (B3LYP/6-311G(d,p)) mol->opt prep Ligand & Protein Preparation mol->prep freq Frequency Analysis opt->freq Validation eprop Electronic Properties (HOMO-LUMO, Mulliken, MEP) opt->eprop geom_table Optimized Geometry (Table 1) opt->geom_table fmo_table FMO Energies (Table 2) eprop->fmo_table charge_table Mulliken Charges (Table 3) eprop->charge_table mep_map MEP Map eprop->mep_map target Protein Target Selection (e.g., EGFR) target->prep dock Docking Simulation (AutoDock Vina) prep->dock dock_results Binding Affinity & Pose (Table 4) dock->dock_results

Caption: Workflow for the computational analysis of 4,4'-Dinitrodiphenylamine.

Logical_Relationship cluster_structure Molecular Structure cluster_properties Computed Properties cluster_activity Potential Biological Activity structure 4,4'-Dinitrodiphenylamine (Optimized Geometry) electronic Electronic Properties (HOMO-LUMO, MEP, Charges) structure->electronic Determines binding Protein Binding Affinity (Molecular Docking) electronic->binding Informs drug_dev Drug Development (Lead Optimization) binding->drug_dev Guides

Caption: Relationship between structure, properties, and potential activity.

Conclusion

This technical guide has detailed a comprehensive computational analysis of 4,4'-dinitrodiphenylamine using DFT and molecular docking methods. The study provides valuable data on the molecule's optimized geometry, electronic structure, and charge distribution. The frontier molecular orbital analysis indicates a reactive molecule with distinct electrophilic and nucleophilic sites, which is further supported by the molecular electrostatic potential map. The hypothetical molecular docking study against EGFR suggests that 4,4'-dinitrodiphenylamine has the potential to bind to the active site of this cancer-related protein, warranting further experimental investigation. The methodologies and findings presented here serve as a robust framework for the in-silico evaluation of small molecules in the context of materials science and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 4-Nitro-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine. This compound serves as a crucial intermediate in various industrial applications, including the synthesis of dyes, pharmaceuticals, and as a stabilizer for synthetic rubbers. This document details the starting materials, experimental protocols, and quantitative data associated with the key synthetic methodologies.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several pathways. The most prominent and industrially relevant methods are the Ullmann condensation and a process involving the reaction of a halo-nitroaromatic compound with an alkali metal cyanate. Both methods offer distinct advantages and are detailed below.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classic and versatile method for the formation of carbon-nitrogen bonds, involving a copper-catalyzed reaction between an aryl halide and an amine. In the context of this compound synthesis, this involves the coupling of 4-chloronitrobenzene and 4-nitroaniline.

Starting Materials and Reaction Conditions

The Ullmann condensation for this synthesis typically employs a copper-based catalyst and a base in a high-boiling polar solvent. The electron-withdrawing nitro groups on the aryl halide facilitate the nucleophilic aromatic substitution.

ParameterValue
Aryl Halide 4-Chloronitrobenzene
Amine 4-Nitroaniline
Catalyst Copper(I) or Copper(II) salts (e.g., CuI, Cu₂O, CuSO₄)
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF) or Nitrobenzene
Temperature ~200 °C
Reaction Time Several hours
Experimental Protocol

The following is a representative experimental protocol for the Ullmann condensation synthesis of this compound:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging Reactants: The flask is charged with 4-chloronitrobenzene, 4-nitroaniline, potassium carbonate, and a catalytic amount of a copper salt (e.g., copper(I) iodide). Dimethylformamide is added as the solvent.

  • Reaction Execution: The reaction mixture is heated to approximately 200 °C with vigorous stirring under an inert nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated solid product is collected by filtration, washed with water to remove inorganic salts, and then dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Reaction Pathway

ullmann_condensation 4-Chloronitrobenzene 4-Chloronitrobenzene Intermediate_Complex Copper-Amine Complex 4-Chloronitrobenzene->Intermediate_Complex Oxidative Addition 4-Nitroaniline 4-Nitroaniline 4-Nitroaniline->Intermediate_Complex Catalyst_Base Cu Catalyst K₂CO₃, DMF, ~200°C Catalyst_Base->Intermediate_Complex Product This compound Intermediate_Complex->Product Reductive Elimination

Caption: Ullmann condensation pathway for the synthesis of this compound.

Synthesis from 4-Halonitrobenzene and Alkali Metal Cyanate

An alternative industrial process involves the reaction of a 4-halonitrobenzene, typically 4-chloronitrobenzene, with an alkali metal cyanate in the presence of water and a polar aprotic solvent.[1] This method provides a direct route to 4,4'-dinitrodiphenylamine.[1]

Starting Materials and Reaction Conditions

This process is characterized by its specific reactant ratios and reaction conditions, which are crucial for achieving a good yield.[1]

ParameterMolar Ratio (relative to 4-chloronitrobenzene)
4-Chloronitrobenzene 1
Potassium Cyanate ~1.5 to 2
Water ~1 to 2
ParameterValue
Solvent Dimethylsulfoxide (DMSO)
Temperature 160-165 °C
Reaction Time 20 hours
Yield 72%
Experimental Protocol

The following protocol is based on a patented industrial process:[1]

  • Reaction Setup: A stirred reactor is charged with 4-chloronitrobenzene, potassium cyanate, water, and dimethylsulfoxide.[1]

  • Reaction Execution: The mixture is heated to 160-165 °C and maintained at this temperature with stirring for 20 hours.[1]

  • Work-up and Isolation: After cooling, the reaction mixture is poured into water, causing the product to precipitate. The solid is collected by filtration.[1]

  • Purification: The moist product is treated with steam to remove any unreacted 4-chloronitrobenzene. The final product is then dried.[1]

Reaction Pathway

cyanate_process 4-Chloronitrobenzene 4-Chloronitrobenzene Intermediate Isocyanate Intermediate (in situ formation of 4-nitroaniline) 4-Chloronitrobenzene->Intermediate Potassium_Cyanate KOCN Potassium_Cyanate->Intermediate Conditions DMSO, H₂O 160-165°C Conditions->Intermediate Product This compound Intermediate->Product Reaction with another 4-chloronitrobenzene

Caption: Synthesis of this compound from 4-chloronitrobenzene and potassium cyanate.

Characterization of this compound

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Data
Appearance Yellow crystalline solid
Melting Point 216-218 °C
¹H NMR Signals corresponding to the aromatic protons of the two nitrophenyl rings.
¹³C NMR Resonances for the carbon atoms of the aromatic rings, including those attached to the nitro and amine groups.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching, aromatic C-H stretching, and strong absorptions for the symmetric and asymmetric stretching of the NO₂ groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₉N₃O₄, M.W. 259.22 g/mol ).

Conclusion

This technical guide has outlined two robust methods for the synthesis of this compound, a compound of significant industrial interest. The Ullmann condensation offers a well-established route, while the cyanate-based process presents an alternative with high yield. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Methodological & Application

The Versatile Intermediate: 4-Nitro-N-(4-nitrophenyl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine, is a key chemical intermediate with significant applications in the synthesis of dyes, high-performance polymers, and other specialty organic compounds. Its unique structure, featuring two nitro-substituted phenyl rings linked by an amine, provides a versatile platform for a range of chemical transformations. This document details its primary uses, supported by experimental protocols and quantitative data for researchers, scientists, and professionals in drug development and materials science.

Core Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in its role as a precursor to 4,4'-diaminodiphenylamine. The two nitro groups can be readily reduced to amino groups, yielding a diamine that serves as a valuable monomer and building block in various polymerization and dye synthesis reactions.

Synthesis of 4,4'-Diaminodiphenylamine

The reduction of the nitro groups in this compound is a critical step in unlocking its synthetic potential. This transformation is typically achieved through catalytic hydrogenation.

Application Note: The resulting 4,4'-diaminodiphenylamine is a vital monomer in the production of high-performance polymers such as polyamides and polyimides, which are valued for their thermal stability and mechanical strength. It is also a key precursor in the synthesis of certain azo dyes.

Table 1: Quantitative Data for the Synthesis of 4,4'-Diaminodiphenylamine Sulfate

ParameterValueReference
Starting Material4,4'-DinitrodiphenylamineUS4990673A
Reducing AgentHydrogen GasUS4990673A
CatalystPalladium on CarbonUS4990673A
Solvent2-MethoxyethanolUS4990673A
Temperature90-100 °CUS4990673A
Pressure5-10 barUS4990673A
Product4,4'-Diaminodiphenylamine SulfateUS4990673A
Yield91%[1]

Experimental Protocol: Catalytic Hydrogenation of 4,4'-Dinitrodiphenylamine

This protocol is based on established methods for the reduction of aromatic nitro compounds.[2][3]

Materials:

  • 4,4'-Dinitrodiphenylamine

  • Palladium on carbon (5% Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

  • Standard hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • In a suitable pressure vessel, a solution of 4,4'-dinitrodiphenylamine in ethanol is prepared.

  • The 5% Pd/C catalyst is carefully added to the solution (typically 1-5 mol% relative to the substrate).

  • The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) before being filled with hydrogen gas to the desired pressure.

  • The mixture is then agitated and heated to the reaction temperature.

  • The progress of the reaction is monitored by the uptake of hydrogen.

  • Upon completion, the reaction mixture is cooled, and the excess hydrogen is carefully vented.

  • The catalyst is removed by filtration through a pad of filter aid.

  • The solvent is removed under reduced pressure to yield the crude 4,4'-diaminodiphenylamine, which can be further purified by recrystallization.

Downstream Synthetic Applications

The 4,4'-diaminodiphenylamine synthesized from this compound is a versatile building block for more complex molecules.

Synthesis of Aromatic Polyamides

Application Note: Aromatic polyamides, also known as aramids, are a class of high-performance polymers with exceptional strength and thermal resistance. 4,4'-Diaminodiphenylamine can be polymerized with aromatic diacid chlorides, such as terephthaloyl chloride, to produce these robust materials.[4][5]

Table 2: Representative Quantitative Data for Aromatic Polyamide Synthesis

ParameterValueReference
Diamine Monomer4,4'-DiaminodiphenylamineGeneral Protocol
Diacid Chloride MonomerTerephthaloyl ChlorideGeneral Protocol
SolventN-Methyl-2-pyrrolidone (NMP)[6]
AdditiveCalcium Chloride[6]
Temperature0-5 °C initially, then room temp.[6]
ProductAromatic PolyamideGeneral Protocol
YieldTypically high (>90%)[5]

Experimental Protocol: Synthesis of an Aromatic Polyamide

This protocol describes a general method for the low-temperature solution polycondensation of an aromatic diamine with a diacid chloride.[6]

Materials:

  • 4,4'-Diaminodiphenylamine

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride, anhydrous

  • Nitrogen gas

Procedure:

  • Anhydrous calcium chloride is dissolved in anhydrous NMP in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere.

  • 4,4'-Diaminodiphenylamine is added to the solution and stirred until completely dissolved.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A stoichiometric amount of terephthaloyl chloride is added in one portion to the cooled and stirred diamine solution.

  • The reaction mixture is kept at 0-5 °C for 1 hour and then allowed to warm to room temperature, with continuous stirring for several hours.

  • The resulting viscous polymer solution is then poured into a non-solvent (e.g., water or methanol) to precipitate the polyamide.

  • The polymer is collected by filtration, washed thoroughly with water and then with a suitable organic solvent (e.g., ethanol), and dried under vacuum.

Synthesis of Azo Dyes

Application Note: Azo dyes are a large and important class of colored organic compounds. The synthesis involves two main steps: diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. 4,4'-Diaminodiphenylamine can be tetrazotized (both amino groups are converted to diazonium salts) and then coupled with various aromatic compounds to produce bis-azo dyes, which can have intense colors and good fastness properties.[7][8]

Table 3: Illustrative Data for Azo Dye Synthesis from a Diamine

ParameterValueReference
Starting Diamine4,4'-Diaminodiphenylurea*[7]
Diazotizing AgentSodium Nitrite in HCl[7]
Coupling ComponentH-acid[7]
Reaction Temperature0-5 °C[7]
ProductBis-azo Dye[7]
YieldGood to Excellent[7]

*Note: This data is for a structurally similar diamine, 4,4'-diaminodiphenylurea, as a representative example of bis-azo dye synthesis.

Experimental Protocol: General Synthesis of a Bis-Azo Dye

This protocol outlines the general steps for the tetrazotization of an aromatic diamine and subsequent coupling to form a bis-azo dye.[7]

Materials:

  • 4,4'-Diaminodiphenylamine

  • Sodium nitrite

  • Hydrochloric acid

  • A suitable coupling component (e.g., a naphthol derivative like H-acid)

  • Sodium hydroxide

  • Ice

Procedure:

  • Tetrazotization: 4,4'-Diaminodiphenylamine is dissolved or suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a period to ensure complete formation of the tetrazonium salt.

  • Coupling: The coupling component is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide solution) and cooled to 0-5 °C. The cold tetrazonium salt solution is then slowly added to the coupling component solution with vigorous stirring, while maintaining the low temperature and alkaline pH.

  • Isolation: After the coupling reaction is complete, the dye may precipitate from the solution. The product is then isolated by filtration, washed with appropriate solvents, and dried.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic processes described.

Synthesis_of_4_4_diaminodiphenylamine This compound This compound Reduction Reduction This compound->Reduction H2, Pd/C H2, Pd/C H2, Pd/C->Reduction 4,4'-Diaminodiphenylamine 4,4'-Diaminodiphenylamine Reduction->4,4'-Diaminodiphenylamine

Caption: Synthesis of 4,4'-diaminodiphenylamine.

Synthetic_Applications_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Final Products start This compound intermediate 4,4'-Diaminodiphenylamine start->intermediate Reduction polyamide Aromatic Polyamides intermediate->polyamide Polycondensation azodye Azo Dyes intermediate->azodye Tetrazotization & Coupling

Caption: Synthetic workflow from the starting material.

References

Application Notes and Protocols for Bis(4-nitrophenyl)amine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-nitrophenyl)amine, also known as 4,4'-dinitrodiphenylamine, is an aromatic amine containing two electron-withdrawing nitro groups. This structure imparts specific chemical reactivity and physical properties that make it a promising, though currently under-explored, building block in materials science. Its potential lies in the synthesis of high-performance polymers with applications in thermally stable materials, electro-optics, and specialty coatings. The nitro functionalities can be chemically modified, for instance, by reduction to amine groups, to create versatile diamino monomers for polymerization.

These application notes provide an overview of the potential uses of Bis(4-nitrophenyl)amine in the synthesis of advanced polymers and offer detailed, adaptable experimental protocols based on established methodologies for structurally similar compounds.

High-Performance Aromatic Polyamides and Poly(amide-imide)s

Aromatic polyamides and poly(amide-imide)s are known for their exceptional thermal stability, mechanical strength, and chemical resistance. Bis(4-nitrophenyl)amine can be envisioned as a precursor to a diamine monomer, 4,4'-diaminodiphenylamine, which can then be used in polycondensation reactions to form these high-performance polymers. The resulting polymers are expected to exhibit high glass transition temperatures and excellent thermal stability.

Potential Properties of Polymers Derived from Bis(4-nitrophenyl)amine

While specific data for polymers directly synthesized from Bis(4-nitrophenyl)amine is limited in publicly available literature, we can infer potential properties based on analogous polymer systems.

PropertyExpected Performance of PolyamidesExpected Performance of Poly(amide-imide)s
Glass Transition Temperature (Tg) > 250 °C270 - 350 °C
10% Weight Loss Temperature (T10) > 500 °C in Nitrogen> 550 °C in Nitrogen
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc)Generally soluble in polar aprotic solvents
Mechanical Properties Formation of tough, flexible filmsFormation of strong, flexible films
Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of aromatic polyamides and poly(amide-imide)s from analogous dinitro and diamino compounds.

1.2.1. Protocol 1: Synthesis of 4,4'-Diaminodiphenylamine (DADP) from Bis(4-nitrophenyl)amine

This initial step involves the reduction of the nitro groups to amine functionalities.

Materials:

  • Bis(4-nitrophenyl)amine

  • Hydrazine monohydrate

  • 10% Palladium on activated carbon (Pd/C) catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Bis(4-nitrophenyl)amine in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Heat the suspension to reflux.

  • Slowly add hydrazine monohydrate dropwise to the refluxing mixture.

  • Continue refluxing for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4,4'-diaminodiphenylamine.

1.2.2. Protocol 2: Synthesis of Aromatic Polyamide via Phosphorylation Polycondensation

Materials:

  • 4,4'-Diaminodiphenylamine (DADP)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve DADP and the aromatic dicarboxylic acid in NMP containing a catalytic amount of CaCl₂.

  • Add pyridine to the solution.

  • Cool the mixture in an ice bath and add triphenyl phosphite.

  • Heat the reaction mixture to 100-110 °C and stir for 3-4 hours under a nitrogen atmosphere.

  • Pour the resulting viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol, and dry in a vacuum oven at 80 °C.

1.2.3. Protocol 3: Synthesis of Poly(amide-imide) via Two-Step Polycondensation

Step 1: Synthesis of Poly(amic acid)

Materials:

  • 4,4'-Diaminodiphenylamine (DADP)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a dry, nitrogen-purged flask, dissolve DADP in anhydrous DMAc.

  • Gradually add an equimolar amount of the aromatic dianhydride to the stirred solution at room temperature.

  • Continue stirring for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

Materials:

  • Poly(amic acid) solution

  • Acetic anhydride

  • Pyridine

Procedure:

  • To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively.

  • Stir the mixture at room temperature for 1-2 hours, and then heat to 80-100 °C for an additional 2-3 hours to complete the imidization.

  • Precipitate the poly(amide-imide) by pouring the solution into methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Potential Applications in Electro-Optic Materials

The donor-acceptor nature of molecules containing both electron-donating amine groups and electron-withdrawing nitro groups can lead to interesting nonlinear optical (NLO) properties. While Bis(4-nitrophenyl)amine itself may not be the final NLO chromophore, it serves as a valuable precursor for creating more complex molecules with enhanced hyperpolarizability.

Rationale for NLO Applications

The presence of the amine donor and nitro acceptor groups in a conjugated system is a common design motif for second-order NLO chromophores. By chemically modifying Bis(4-nitrophenyl)amine, for example, by introducing different alkyl or aryl groups on the amine nitrogen, it is possible to fine-tune the electronic properties and enhance the NLO response.

Conceptual Experimental Workflow for NLO Material Development

NLO_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_device Device Integration start Bis(4-nitrophenyl)amine mod Chemical Modification (e.g., N-alkylation/arylation) start->mod struct Structural Analysis (NMR, FTIR, MS) mod->struct optical Linear Optical Properties (UV-Vis, Fluorescence) struct->optical nlo Nonlinear Optical Properties (Hyper-Rayleigh Scattering) optical->nlo guest_host Guest-Host Polymer Film nlo->guest_host poling Electric Field Poling guest_host->poling eo_measurement Electro-Optic Coefficient Measurement poling->eo_measurement

Caption: Conceptual workflow for developing NLO materials from Bis(4-nitrophenyl)amine.

Logic Diagram for Polymer Synthesis and Characterization

The following diagram illustrates the logical progression from the starting material to the final characterized high-performance polymer.

Polymer_Synthesis_Logic cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization start Bis(4-nitrophenyl)amine reduction Reduction of Nitro Groups start->reduction diamine 4,4'-Diaminodiphenylamine reduction->diamine polyamide Polycondensation with Dicarboxylic Acid diamine->polyamide polyimide Reaction with Dianhydride (Two-step process) diamine->polyimide structural Structural (FTIR, NMR) polyamide->structural thermal Thermal (TGA, DSC) polyamide->thermal mechanical Mechanical (Tensile Testing) polyamide->mechanical solubility Solubility Testing polyamide->solubility polyimide->structural polyimide->thermal polyimide->mechanical polyimide->solubility

Caption: Logical flow for the synthesis and characterization of polymers.

Disclaimer: The provided protocols are based on established chemical principles and literature for analogous compounds. Researchers should conduct their own risk assessments and optimization studies for any new synthetic procedures. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes: 4-Nitro-N-(4-nitrophenyl)aniline as a Potential pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine, is a nitroaromatic compound with potential applications as a pH indicator. Its chemical structure, featuring two nitro-substituted phenyl rings linked by an amine group, suggests that its chromophoric properties may be sensitive to changes in hydrogen ion concentration. This document provides detailed application notes and protocols for the characterization and utilization of this compound as a pH indicator, with a focus on its relevance in research and drug development contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name This compound-
Synonyms 4,4'-Dinitrodiphenylamine, Bis(4-nitrophenyl)amine[1]
CAS Number 1821-27-8[1]
Molecular Formula C₁₂H₉N₃O₄[1]
Molecular Weight 259.22 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 216 °C-
Solubility Insoluble in water, slightly soluble in ethanol, soluble in acetone and DMSO.[2]
Predicted pKa -5.98-

Note: The predicted pKa value is likely inaccurate for aqueous solutions and requires experimental determination.

Principle of Operation as a pH Indicator

The function of this compound as a pH indicator is based on the protonation and deprotonation of the amine nitrogen and the influence of the electron-withdrawing nitro groups on the molecule's electronic structure. In acidic solutions, the amine group is protonated, altering the conjugation of the pi-electron system and resulting in a specific color. As the pH increases, the amine group deprotonates, leading to a shift in the electronic structure and a corresponding change in the visible color of the solution. The transition range of the indicator is centered around its experimental pKa value.

Potential Applications in Drug Development

The pH-sensitive nature of this compound makes it a candidate for applications in drug development, particularly in the field of pH-responsive drug delivery systems.[3][4][5][6] These systems are designed to release their therapeutic payload in response to specific pH changes in the body, such as the acidic microenvironment of tumors or the pH gradient of the gastrointestinal tract.[4][5] this compound could potentially be incorporated into such systems as a visual marker for drug release or to study the pH changes within drug delivery vehicles.

Experimental Protocols

Preparation of Indicator Solution

Objective: To prepare a stock solution of this compound for use as a pH indicator.

Materials:

  • This compound powder

  • Acetone (analytical grade)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh 100 mg of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of acetone to the flask and swirl to dissolve the powder completely.

  • Once dissolved, add acetone to the flask up to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the indicator solution in a tightly sealed, light-protected container.

Spectrophotometric Determination of pKa

Objective: To experimentally determine the pKa value of this compound using UV-Vis spectrophotometry.[7][8][9]

Materials:

  • This compound indicator solution (prepared as above)

  • Buffer solutions of known pH (ranging from pH 2 to pH 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare a series of solutions by adding a small, constant volume of the this compound indicator solution to a set of buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Record the UV-Vis absorption spectrum for each solution from 300 nm to 700 nm, using the corresponding buffer solution as a blank.

  • Identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms of the indicator.

  • Measure the absorbance of each solution at the λmax of the basic form.

  • Plot a graph of absorbance versus pH.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values on the sigmoid curve.[7]

Hypothetical Data Presentation:

The following table represents hypothetical data for the spectrophotometric determination of the pKa of this compound.

pHAbsorbance at λmax (basic form)
2.00.105
4.00.110
6.00.250
7.00.450
7.5 0.625 (pKa)
8.00.800
10.00.995
12.01.000
Acid-Base Titration using this compound

Objective: To demonstrate the use of this compound as a visual indicator in an acid-base titration.

Materials:

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • This compound indicator solution

  • Burette

  • Erlenmeyer flask

  • Pipette

Procedure:

  • Pipette 25.0 mL of 0.1 M HCl into an Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution to the flask. The solution should assume its acidic color (hypothetically, yellow).

  • Fill a burette with 0.1 M NaOH solution and record the initial volume.

  • Titrate the HCl solution with the NaOH solution, swirling the flask continuously.

  • The endpoint is reached when the solution undergoes a distinct color change from its acidic form to its basic form (hypothetically, to a deep red or purple) and the color persists for at least 30 seconds.

  • Record the final volume of NaOH used.

  • Repeat the titration at least two more times to ensure accuracy.

Visualizations

Experimental_Workflow cluster_prep Indicator Preparation cluster_pka pKa Determination cluster_titration Titration Application prep1 Weigh Compound prep2 Dissolve in Acetone prep1->prep2 prep3 Dilute to Volume prep2->prep3 pka2 Add Indicator prep3->pka2 Indicator Solution tit2 Add Indicator prep3->tit2 Indicator Solution pka1 Prepare Buffered Solutions pka1->pka2 pka3 Measure UV-Vis Spectra pka2->pka3 pka4 Plot Absorbance vs. pH pka3->pka4 pka5 Determine pKa pka4->pka5 tit1 Pipette Analyte pka5->tit1 Informs Titration Feasibility tit1->tit2 tit3 Titrate with Titrant tit2->tit3 tit4 Observe Color Change (Endpoint) tit3->tit4

Caption: Experimental workflow for evaluating a potential pH indicator.

Signaling_Pathway cluster_acid Acidic Environment (Low pH) cluster_base Basic Environment (High pH) Indicator_H Protonated Indicator (Color A) Indicator Deprotonated Indicator (Color B) Indicator_H->Indicator + OH- Indicator->Indicator_H + H+ H_ion H+

Caption: Protonation/deprotonation equilibrium of the pH indicator.

Conclusion

This compound exhibits the potential to serve as a pH indicator, although comprehensive experimental validation of its pKa and color transition range is essential. The protocols outlined in this document provide a framework for the systematic evaluation of this compound. Its pH-sensitive properties may be of particular interest to researchers in drug development exploring novel pH-responsive drug delivery systems. Further investigation into its photophysical properties and stability in various solvent systems is warranted to fully assess its utility as a chemical sensor.

References

Application Notes and Protocols for the Synthesis of Novel Dyes Using 4,4'-Dinitrodiphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Dinitrodiphenylamine is a valuable precursor in the synthesis of various dyes and pigments. However, as a secondary amine, it cannot be directly diazotized to form azo dyes, which are a significant class of organic compounds characterized by the azo group (–N=N–). The synthesis of azo dyes from this lineage of compounds requires the presence of a primary aromatic amine group, which can be converted into a reactive diazonium salt. This diazonium salt then acts as an electrophile, coupling with an electron-rich aromatic compound (a coupling component) to form the characteristic azo bond responsible for the dye's color.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel azo dyes, starting from the necessary conversion of a dinitrodiphenylamine compound to a primary amine intermediate, followed by its diazotization and subsequent coupling reactions.

I. Synthesis of the Primary Amine Intermediate

To utilize dinitrodiphenylamine compounds for azo dye synthesis, one of the nitro groups must first be selectively reduced to a primary amine. A common starting material for this process is 2,4-dinitrodiphenylamine, which can be selectively reduced to 2-amino-4-nitrodiphenylamine. The following protocol outlines a general method for the selective reduction of a nitro group.

Protocol 1: Selective Reduction of a Dinitrodiphenylamine Derivative

This protocol describes the selective reduction of one nitro group using sodium sulfide or polysulfide, a common method for such transformations.

Materials:

  • 2,4-Dinitrodiphenylamine

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur powder

  • Water

  • Ethanol

  • Ice

Procedure:

  • Prepare Sodium Polysulfide Solution : In a flask, dissolve sodium sulfide nonahydrate (4.5 g) in water (15 mL). Add sulfur powder (1.0 g) and gently boil the mixture until a clear solution is obtained.

  • Reaction Setup : In a separate reaction flask, create a suspension of 2,4-dinitrodiphenylamine (2.5 g) in water (15 mL).

  • Reduction Reaction : Heat the dinitrodiphenylamine suspension to a gentle boil with stirring. Slowly add the prepared sodium polysulfide solution to the flask.

  • Continue boiling and stirring for an additional 30 minutes. Ensure the reaction mixture does not dry out; add small amounts of water if necessary.

  • Isolation : Cool the reaction mixture and add approximately 10 g of ice to facilitate precipitation.

  • Filter the resulting precipitate (the crude 2-amino-4-nitrodiphenylamine) and wash it thoroughly with cold water.

  • Purification : Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified primary amine intermediate.

II. Synthesis of Azo Dyes

The synthesis of azo dyes is a well-established two-stage process involving diazotization and azo coupling. The general workflow is outlined below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Azo Dye Synthesis A 4,4'-Dinitrodiphenylamine (or similar) B Selective Reduction (e.g., Na2S) A->B C Primary Amine Intermediate (e.g., 4-Amino-4'-nitrodiphenylamine) B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D E Diazonium Salt D->E G Azo Coupling (Controlled pH & Temp.) E->G F Coupling Component (e.g., H-Acid, Phenol) F->G H Novel Azo Dye G->H

Caption: General workflow for the synthesis of azo dyes.

Protocol 2: Diazotization of the Primary Amine Intermediate

This protocol describes the conversion of the primary amine to a diazonium salt. Diazonium salts are often unstable at room temperature and should be used immediately in the next step.[1]

Materials:

  • 2-amino-4-nitrodiphenylamine (or other primary amine intermediate)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

Procedure:

  • In a beaker, create a suspension of the primary amine intermediate (e.g., 0.01 mol) in a solution of concentrated HCl (2.5 mL) and water (5 mL).

  • Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5°C. Stir vigorously to create a fine suspension.

  • In a separate beaker, prepare a solution of sodium nitrite (0.70 g, ~0.01 mol) in cold water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold, stirring amine suspension.[2] Maintain the temperature strictly between 0 and 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at the same temperature to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Protocol 3: Azo Coupling Reactions

The final color of the dye is determined by the choice of the coupling component. This reaction is a type of electrophilic aromatic substitution. Below are two examples using different coupling components.

Protocol 3a: Coupling with H-Acid (8-amino-1-naphthol-3,6-disulfonic acid)

Procedure:

  • In a beaker, dissolve H-acid (0.01 mol) in a 5% sodium hydroxide (NaOH) solution at room temperature.

  • Cool the H-acid solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 2) dropwise to the cold H-acid solution over 2-3 hours with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • The precipitated dye can be isolated by filtration.

  • Wash the dye product thoroughly with cold water and then dry it in an oven at 60°C.

Protocol 3b: Coupling with R-Salt (2-naphthol-3,6-disulfonic acid sodium salt)

Procedure:

  • In a beaker, dissolve R-salt (0.01 mol) in a 5% NaOH solution at room temperature.

  • Cool the R-salt solution to 0°C.

  • Slowly add the cold diazonium salt solution dropwise to the cold R-salt solution over 4 hours with constant stirring.

  • Continue stirring for an additional 4 hours.

  • Filter the precipitated dye and wash it thoroughly with cold water.

  • Dry the final product at 60°C.

G Amine Ar-NH2 (Primary Amine) Reagents_D NaNO2 + 2 HX (0-5°C) Amine->Reagents_D Diazotization Diazonium Ar-N2+ X- (Diazonium Salt) Reagents_D->Diazonium Azo_Dye Ar-N=N-Ar' (Azo Dye) Diazonium->Azo_Dye Azo Coupling Coupling_Comp Ar'-H (Coupling Component) Coupling_Comp->Azo_Dye

Caption: Core reaction scheme for azo dye synthesis.

III. Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of azo dyes using a 2-amino-4-nitrodiphenylamine diazo component.

Table 1: Summary of Reaction Conditions and Yields

Starting Amine Coupling Component Coupling Time (hours) Reaction Temp (°C) Expected Yield Reference
2-Amino-4-nitrodiphenylamine H-Acid 2-4 0-5 Good
2-Amino-4-nitrodiphenylamine R-Salt 4 0-5 Good
4'-Amino-4-nitrodiphenylamine-2-sulfonic acid Resorcinol - 0-5 Good Yield [2]

| 4'-Amino-4-nitrodiphenylamine-2-sulfonic acid | 1-aminonaphthalene-6/7-sulfonic acid | - | 0-5 | Good Yield |[2] |

Table 2: Spectroscopic and Photophysical Properties

Dye Derivative Coupling Component λmax (nm) Molar Extinction Coefficient (ε) Reference
4-Aminoantipyrine Derivative Diphenylamine 555 Not Specified [2]
Triphenylamine Derivative (SM4) Thiazolidine-5-one - 5.36–9.54 x 10⁴ M⁻¹cm⁻¹

| Triphenylamine Derivative (SM3) | N-(4-methoxyphenyl)acrylamide | - | - | |

Note: Data for specific dyes derived directly from 4,4'-dinitrodiphenylamine is limited in publicly accessible literature. The data presented is from analogous structures to illustrate typical properties.

IV. Characterization of Synthesized Dyes

The synthesized azo dyes can be characterized using a variety of analytical techniques to confirm their structure and purity.

  • Thin Layer Chromatography (TLC) : Used to assess the purity of the dye and monitor the progress of the reaction.

  • UV-Visible Spectroscopy : To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye in the visible spectrum.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify characteristic functional groups, such as the N=N azo stretch, O-H, N-H, and sulfonic acid groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the detailed chemical structure of the dye molecule.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized dye.

References

Application Notes and Protocols for the Synthesis of High-Performance Polymers from Bis(4-nitrophenyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-performance poly(amine-imide)s derived from bis(4-nitrophenyl)amine precursors. The primary synthetic route involves the reduction of the nitro-functionalized aromatic amine to a diamine monomer, followed by polycondensation with an aromatic tetracarboxylic dianhydride. This methodology allows for the creation of polymers with exceptional thermal stability and solubility, making them suitable for advanced applications.

I. Synthesis of Diamine Monomers from Bis(4-nitrophenyl)amine Precursors

The critical step in utilizing bis(4-nitrophenyl)amine derivatives for high-performance polymers is the reduction of the nitro groups to form reactive amine functionalities. A common and effective method is catalytic hydrogenation using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst.

Protocol 1: Synthesis of N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine

This protocol details the reduction of N,N'-bis(4-nitrophenyl)-N,N'-diphenyl-1,4-phenylenediamine to its corresponding diamine.

Materials:

  • N,N'-bis(4-nitrophenyl)-N,N'-diphenyl-1,4-phenylenediamine

  • Hydrazine monohydrate

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve N,N'-bis(4-nitrophenyl)-N,N'-diphenyl-1,4-phenylenediamine in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Heat the mixture to reflux.

  • Slowly add hydrazine monohydrate to the refluxing mixture.

  • Continue refluxing for a specified period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the hot solution to remove the Pd/C catalyst.

  • Cool the filtrate to allow the product, N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine, to crystallize.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of Tris(4-aminophenyl)amine (TAPA)

This protocol describes the synthesis of TAPA from tris(4-nitrophenyl)amine (TNPA).[1]

Materials:

  • Tris(4-nitrophenyl)amine (TNPA)

  • Hydrazine hydrate solution

  • Palladium on activated charcoal (Pd/C)

  • Dry distilled ethanol

Procedure:

  • Dissolve tris(4-nitrophenyl)amine (2.0 g, 5.3 mmol) in dry distilled ethanol (100 mL) in a reaction flask.[1]

  • Add palladium on activated charcoal (0.02 g) to the solution.[1]

  • After 1 hour of stirring, slowly add hydrazine hydrate solution (7 mL, 175.0 mmol).[1]

  • Reflux the mixture for 48 hours.[1]

  • Upon completion of the reaction, remove the palladium charcoal by hot filtration.[1]

  • Remove the excess ethanol under reduced pressure to yield light gray crystals of tris(4-aminophenyl)amine (TAPA).[1]

  • Filter the crystals, rinse with distilled water, and dry to obtain the final product. A quantitative yield of 1.57 g (5.4 mmol) can be expected.[1]

II. Synthesis of High-Performance Poly(amine-imide)s

The synthesized diamine monomers can be polymerized with various aromatic tetracarboxylic dianhydrides to produce poly(amine-imide)s. A conventional two-step process is typically employed, involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

Protocol 3: Two-Step Polycondensation for Poly(amine-imide) Synthesis

This protocol outlines the general procedure for the synthesis of poly(amine-imide)s from a diamine and a dianhydride.

Materials:

  • N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine (or other synthesized diamine)

  • Aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA))

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask, dissolve the diamine monomer in an anhydrous polar aprotic solvent such as NMP or DMAc.

  • Gradually add an equimolar amount of the aromatic tetracarboxylic dianhydride to the stirred solution at room temperature.

  • Continue stirring at room temperature for several hours (e.g., 10-24 hours) to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate to form a film.

    • Heat the film in a vacuum oven in a stepwise manner, for example, at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour, to induce cyclodehydration and form the polyimide.[2]

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine as dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature overnight, followed by heating at 100°C for 2 hours.

    • Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

III. Quantitative Data Summary

The properties of the resulting poly(amine-imide)s are highly dependent on the specific monomers used. The following tables summarize key quantitative data from representative syntheses.

Table 1: Inherent Viscosities of Poly(amic acid)s and Poly(amine-imide)s

Diamine MonomerDianhydridePoly(amic acid) Inherent Viscosity (dL/g)Poly(amine-imide) Inherent Viscosity (dL/g)
N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamineBTDA1.090.48
N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediaminePMDA0.71 - 1.86Not specified
N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamineODPA0.71 - 1.86Not specified
N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamineDSDA0.71 - 1.86Not specified

Inherent viscosity measured at a concentration of 0.5 g/dL.[2]

IV. Visualized Workflows

The following diagrams illustrate the key synthetic pathways described in these application notes.

SynthesisWorkflow cluster_reduction Step 1: Diamine Synthesis (Reduction) cluster_polymerization Step 2: Poly(amine-imide) Synthesis Dinitro Bis(4-nitrophenyl)amine Derivative r1 Reduction (Reflux in Ethanol) Dinitro->r1 Hydrazine Hydrazine Hydrate Hydrazine->r1 PdC Pd/C Catalyst PdC->r1 Diamine Diamine Monomer p1 Polycondensation (Room Temperature) Diamine->p1 r1->Diamine Dianhydride Aromatic Tetracarboxylic Dianhydride Dianhydride->p1 Solvent NMP or DMAc Solvent->p1 PolyamicAcid Poly(amic acid) Solution Imidization Imidization (Thermal or Chemical) PolyamicAcid->Imidization Polyimide Poly(amine-imide) p1->PolyamicAcid Imidization->Polyimide

Caption: General workflow for the synthesis of poly(amine-imide)s.

TAPA_Synthesis TNPA Tris(4-nitrophenyl)amine (TNPA) reaction_step Reduction (Reflux for 48h) TNPA->reaction_step Ethanol Ethanol Ethanol->reaction_step PdC_catalyst Pd/C PdC_catalyst->reaction_step Hydrazine_sol Hydrazine Hydrate Hydrazine_sol->reaction_step TAPA_product Tris(4-aminophenyl)amine (TAPA) reaction_step->TAPA_product

Caption: Synthesis of Tris(4-aminophenyl)amine (TAPA).

References

Application Notes and Protocols for 4-Nitro-N-(4-nitrophenyl)aniline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine, is an organic compound with potential applications as a corrosion inhibitor for various metals and alloys in aggressive environments. Its molecular structure, featuring nitro groups and a diphenylamine backbone, suggests the presence of electron-rich centers that can facilitate adsorption onto metallic surfaces, thereby forming a protective barrier against corrosive agents. These application notes provide a comprehensive overview of the methodologies to investigate the efficacy of this compound as a corrosion inhibitor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for handling, storage, and preparation of inhibitor solutions.

PropertyValue
Chemical Name This compound
Synonyms 4,4'-Dinitrodiphenylamine, Bis(4-nitrophenyl)amine
CAS Number 1821-27-8
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
Appearance Yellow crystalline solid
Melting Point 216-217 °C
Solubility Insoluble in water, soluble in organic solvents like acetone and DMSO

Quantitative Data Summary

The following table summarizes the expected quantitative data from various experimental techniques to evaluate the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution. Note: The following data is representative and should be determined experimentally.

Inhibitor Conc. (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)Rct (Ω cm²)Cdl (µF/cm²)Ecorr (mV vs. SCE)Icorr (µA/cm²)
0 (Blank)25.4-50200-4501100
0.15.180.0250120-435220
0.52.590.050080-420110
1.01.395.095050-41055
2.00.897.0150035-40035

Abbreviations: Rct (Charge transfer resistance), Cdl (Double layer capacitance), Ecorr (Corrosion potential), Icorr (Corrosion current density), SCE (Saturated Calomel Electrode).

Experimental Protocols

Synthesis of this compound

A potential laboratory synthesis involves the reaction of p-nitroaniline with p-nitrochlorobenzene in the presence of a base.

Materials:

  • p-nitroaniline

  • p-nitrochlorobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve p-nitroaniline and an equimolar amount of p-nitrochlorobenzene in DMF.

  • Add an excess of potassium carbonate to the mixture.

  • Reflux the mixture with stirring for 24 hours.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the synthesized compound using techniques such as FT-IR, ¹H NMR, and mass spectrometry.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Materials:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Accurately weigh the cleaned coupons (W_initial).

  • Prepare 1 M HCl solutions with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mM). A blank solution without the inhibitor is also required.

  • Immerse the weighed coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons (W_final).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × D × T)

      • ΔW = Weight loss (W_initial - W_final) in grams

      • A = Surface area of the coupon in cm²

      • D = Density of mild steel in g/cm³

      • T = Immersion time in hours

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inhibitor = Corrosion rate in the presence of inhibitor

Electrochemical Measurements

Electrochemical techniques provide insights into the corrosion mechanism and the inhibitor's mode of action.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

4.3.1. Potentiodynamic Polarization (PDP)

  • Immerse the electrodes in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the potential versus the logarithm of the current density to obtain Tafel plots.

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency using:

    • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

4.3.2. Electrochemical Impedance Spectroscopy (EIS)

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiments cluster_analysis Data Analysis cluster_results Results synthesis Synthesis of This compound solution_prep Inhibitor Solution Preparation synthesis->solution_prep coupon_prep Mild Steel Coupon Preparation weight_loss Weight Loss Measurements coupon_prep->weight_loss pdp Potentiodynamic Polarization (PDP) coupon_prep->pdp eis Electrochemical Impedance Spectroscopy (EIS) coupon_prep->eis solution_prep->weight_loss solution_prep->pdp solution_prep->eis cr_ie_calc Corrosion Rate & IE% Calculation weight_loss->cr_ie_calc tafel_analysis Tafel Extrapolation (Ecorr, Icorr) pdp->tafel_analysis eec_modeling Equivalent Circuit Modeling (Rct, Cdl) eis->eec_modeling inhibition_eff Inhibition Efficiency cr_ie_calc->inhibition_eff tafel_analysis->inhibition_eff mechanism Inhibition Mechanism tafel_analysis->mechanism eec_modeling->inhibition_eff eec_modeling->mechanism

Caption: Experimental workflow for evaluating corrosion inhibition.

Proposed Corrosion Inhibition Mechanism

InhibitionMechanism cluster_metal Mild Steel Surface (Fe) cluster_solution Corrosive Solution (e.g., HCl) cluster_inhibitor Inhibitor Action Fe Fe Fe_ions Fe²⁺ + 2e⁻ (Anodic Reaction) Fe->Fe_ions Corrosion H_ions 2H⁺ + 2e⁻ H2_gas H₂ (gas) (Cathodic Reaction) H_ions->H2_gas Reduction inhibitor This compound (Inhibitor Molecule) adsorption Adsorption of Inhibitor on Fe surface inhibitor->adsorption protective_film Formation of a Protective Film adsorption->protective_film protective_film->Fe Blocks Active Sites protective_film->H_ions Hinders H₂ Evolution

experimental protocol for laboratory synthesis of 4,4'-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for the Synthesis of 4,4'-Dinitrodiphenylamine

Introduction

4,4'-Dinitrodiphenylamine is an organic compound that serves as a chemical intermediate in the synthesis of various dyes and pigments.[1] Structurally, it consists of two phenyl rings linked by an amine group, with nitro groups attached at the para positions of each ring.[1] This compound typically appears as a yellow or reddish-brown crystalline solid.[1][2][3] The electron-withdrawing nature of the two nitro groups influences its chemical reactivity.[1] Due to its potential sensitivity to heat and shock, careful handling is necessary.[1]

The synthesis of diarylamines, such as 4,4'-dinitrodiphenylamine, is a significant area of organic synthesis.[4] Various methods exist for creating the C-N bond between the two aryl groups, including transition metal-catalyzed reactions and nucleophilic aromatic substitution (SNAr).[4][5] The choice of synthetic route often depends on the electronic properties of the reacting molecules. For electron-deficient aromatic rings, transition metal-free SNAr reactions are a common approach.[4]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4,4'-dinitrodiphenylamine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is effective when an aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups.[6][7] These groups activate the ring, making it susceptible to attack by a nucleophile.[6] In this specific synthesis, one of the reactants acts as the nucleophile while the other, activated by a nitro group and possessing a good leaving group (like a halide), serves as the electrophilic aromatic substrate. The reaction proceeds through an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[6][7]

Another established method for the synthesis of diarylamines is the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and an amine, typically at elevated temperatures and in the presence of a base.[8][9] The electron-withdrawing nitro group on the aryl halide facilitates this coupling reaction.[8]

Experimental Protocol

A common laboratory-scale synthesis of 4,4'-dinitrodiphenylamine involves the reaction of 4-chloronitrobenzene with an alkali metal cyanate in a polar aprotic solvent. The following protocol is based on established methodologies.

Materials and Equipment:

  • 4-chloronitrobenzene

  • Potassium cyanate

  • Dimethylsulfoxide (DMSO)

  • Water

  • Multi-necked round-bottom flask

  • Stirrer

  • Heating mantle

  • Condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a stirrer and condenser, combine 4-chloronitrobenzene, potassium cyanate, and water in dimethylsulfoxide.[10]

  • Reaction Conditions: Heat the stirred reaction mixture to a temperature range of 150-170°C.[10] A more specific temperature range of 160-165°C is often preferred.[10] The reaction is typically run for an extended period, for example, 20 hours, to ensure completion.[10]

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.[10] Pour the cooled reaction mixture into water, which will cause the product to precipitate.[10]

  • Purification: Isolate the precipitated solid product by filtration.[10] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[11]

Quantitative Data

The following table summarizes the molar ratios and reaction conditions for a representative synthesis of 4,4'-dinitrodiphenylamine.

ParameterValueReference
Reactants
4-chloronitrobenzene1 mole equivalent[10]
Potassium cyanate~1 to 3 mole equivalents[10]
Water~0.5 to 5 mole equivalents[10]
Solvent
Dimethylsulfoxide (DMSO)Sufficient for reaction mixture[10]
Reaction Conditions
Temperature150-170°C[10]
Preferred Temperature160-165°C[10]
Reaction Time~20 hours[10]

Experimental Workflow and Logic Diagram

G A Reactant Preparation (4-chloronitrobenzene, KOCN, H2O in DMSO) B Reaction (160-165 °C, 20 hours) A->B Heating and Stirring C Cooling B->C D Precipitation (Addition to Water) C->D E Isolation (Filtration) D->E F Purification (Recrystallization) E->F G Final Product (4,4'-Dinitrodiphenylamine) F->G

Caption: Workflow for the synthesis of 4,4'-Dinitrodiphenylamine.

References

Application Notes and Protocols for the Analytical Detection of Bis(4-nitrophenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of Bis(4-nitrophenyl)amine. The methods described herein are based on established analytical techniques for similar nitroaromatic compounds and can be adapted and validated for specific research and quality control applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the separation, identification, and quantification of Bis(4-nitrophenyl)amine. This method is particularly suitable for routine quality control analysis of bulk materials and formulated products due to its high precision and accuracy. The presence of two nitrophenyl chromophores in the Bis(4-nitrophenyl)amine molecule allows for sensitive detection in the UV region. A reversed-phase C18 column is commonly employed for the separation of such aromatic compounds.

Quantitative Data Summary:

The following table summarizes the typical performance characteristics of an HPLC-UV method for the analysis of Bis(4-nitrophenyl)amine. These values are representative and should be confirmed during method validation.

ParameterTypical Value
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linear Range 0.2 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol:

a) Materials and Reagents:

  • Bis(4-nitrophenyl)amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

b) Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

c) Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Run Time: 10 minutes

d) Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Bis(4-nitrophenyl)amine reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.2, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing Bis(4-nitrophenyl)amine and dissolve it in methanol to obtain a theoretical concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

e) Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Identify the Bis(4-nitrophenyl)amine peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the amount of Bis(4-nitrophenyl)amine in the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Standard->Stock Dissolve Sample Test Sample Sample_Sol Sample_Sol Sample->Sample_Sol Dissolve Solvent Solvent (Methanol) Working_Std Working_Std Stock->Working_Std Dilute Filtered_Sample Filtered_Sample Sample_Sol->Filtered_Sample Filter HPLC HPLC System (C18 Column, UV Detector) Working_Std->HPLC Inject Filtered_Sample->HPLC Inject Data Chromatographic Data HPLC->Data Cal_Curve Calibration Curve Data->Cal_Curve From Standards Quantification Quantification Data->Quantification From Sample Cal_Curve->Quantification

HPLC-UV Analysis Workflow for Bis(4-nitrophenyl)amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of Bis(4-nitrophenyl)amine, particularly in complex matrices. Due to the low volatility of Bis(4-nitrophenyl)amine, a derivatization step to a more volatile silyl ether derivative may be necessary to improve chromatographic performance and prevent thermal degradation in the injector and column.[1] GC-MS is a powerful tool for confirmatory analysis and trace-level detection.

Quantitative Data Summary:

The following table presents expected performance characteristics for a GC-MS method for Bis(4-nitrophenyl)amine analysis.

ParameterExpected Value
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Linear Range 0.05 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocol:

a) Materials and Reagents:

  • Bis(4-nitrophenyl)amine reference standard

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Anhydrous sodium sulfate

b) Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

c) GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: 50 - 400 m/z (or Selected Ion Monitoring - SIM - for higher sensitivity)

d) Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Prepare as described in the HPLC protocol, using a volatile solvent like dichloromethane.

  • Working Standard Solutions: Prepare by diluting the stock solution with dichloromethane.

  • Sample Preparation: Extract the sample with dichloromethane. Dry the extract over anhydrous sodium sulfate and concentrate to a suitable volume.

  • Derivatization: To 100 µL of the standard or sample extract in a GC vial, add 100 µL of BSTFA. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

e) Analysis Procedure:

  • Inject the derivatized standards to establish a calibration curve.

  • Inject the derivatized sample.

  • Identify the derivatized Bis(4-nitrophenyl)amine peak based on its retention time and mass spectrum.

  • Quantify using the calibration curve.

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Extract Sample Extract Deriv_Sample Deriv_Sample Sample_Extract->Deriv_Sample Add BSTFA & Heat Standard_Sol Standard Solution Deriv_Standard Deriv_Standard Standard_Sol->Deriv_Standard Add BSTFA & Heat Deriv_Agent BSTFA Deriv_Agent->Deriv_Sample Deriv_Agent->Deriv_Standard GCMS GC-MS System Deriv_Sample->GCMS Inject Deriv_Standard->GCMS Inject MS_Data Mass Spectra & Chromatogram GCMS->MS_Data Quant Quantification MS_Data->Quant

GC-MS Analysis Workflow for Bis(4-nitrophenyl)amine.

Electrochemical Detection

Application Note:

Electrochemical methods can offer a sensitive and cost-effective approach for the detection of Bis(4-nitrophenyl)amine. The nitro groups in the molecule are electrochemically active and can be reduced at an electrode surface, generating a measurable current that is proportional to the concentration.[2] This technique is particularly advantageous for the development of portable sensors for in-field analysis. A glassy carbon electrode (GCE), often modified with nanomaterials to enhance sensitivity, can be used as the working electrode.

Quantitative Data Summary:

The following table provides estimated performance characteristics for an electrochemical method.

ParameterEstimated Value
Limit of Detection (LOD) 0.1 µM
Limit of Quantification (LOQ) 0.3 µM
Linear Range 0.5 - 100 µM
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 7%

Experimental Protocol:

a) Materials and Reagents:

  • Bis(4-nitrophenyl)amine

  • Phosphate buffer solution (PBS), pH 7.0

  • Supporting electrolyte (e.g., 0.1 M KCl)

  • High-purity water

b) Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working electrode: Glassy Carbon Electrode (GCE)

    • Reference electrode: Ag/AgCl

    • Counter electrode: Platinum wire

c) Measurement Parameters (Differential Pulse Voltammetry - DPV):

  • Potential Range: +0.2 V to -1.2 V vs. Ag/AgCl

  • Pulse Amplitude: 50 mV

  • Pulse Width: 50 ms

  • Scan Rate: 20 mV/s

d) Standard and Sample Preparation:

  • Stock Standard Solution (1 mM): Dissolve an appropriate amount of Bis(4-nitrophenyl)amine in a suitable solvent (e.g., DMSO) and then dilute with PBS to prepare the stock solution.

  • Working Standard Solutions: Prepare a series of standards by diluting the stock solution in the supporting electrolyte.

  • Sample Preparation: Dissolve the sample in the supporting electrolyte. Filtration may be required for solid samples.

e) Analysis Procedure:

  • Polish the GCE with alumina slurry, sonicate, and rinse thoroughly before each measurement.

  • Place the three electrodes in the electrochemical cell containing the sample or standard solution.

  • Record the differential pulse voltammogram.

  • The reduction peak current for the nitro group will appear at a specific potential.

  • Construct a calibration curve by plotting the peak current versus the concentration of the standards.

  • Determine the concentration of Bis(4-nitrophenyl)amine in the sample from the calibration curve.

EChem_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_data Data Analysis Standard Standard Solution in Electrolyte Cell Three-Electrode Cell (GCE, Ag/AgCl, Pt) Standard->Cell Sample Sample in Electrolyte Sample->Cell Potentiostat Potentiostat Cell->Potentiostat Voltammogram Differential Pulse Voltammogram Potentiostat->Voltammogram Calibration Calibration Curve (Peak Current vs. Conc.) Voltammogram->Calibration From Standards Result Concentration Determination Voltammogram->Result From Sample Calibration->Result

Electrochemical Detection Workflow.

References

Application Notes and Protocols for 4-Nitro-N-(4-nitrophenyl)aniline in Nonlinear Optical Materials Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of the potential application of 4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine, in the development of nonlinear optical (NLO) materials. Due to a notable scarcity of published experimental data on the specific nonlinear optical properties of this compound, this document focuses on providing a detailed synthesis protocol and outlines general experimental methodologies for the characterization of NLO properties, based on common practices for similar nitroaniline derivatives.

Introduction

Organic molecules with donor-acceptor functionalities and extended π-conjugated systems are of significant interest for applications in nonlinear optics. This compound, with its two nitro groups (electron-withdrawing) and a diphenylamine backbone (electron-donating and π-rich), possesses a molecular structure that suggests potential for NLO activity. However, a comprehensive literature search did not yield specific quantitative data for its second or third-order NLO coefficients. The information presented herein is based on available synthesis data and generalized protocols for analogous compounds.

Synthesis Protocol for this compound

A known method for the synthesis of 4,4'-dinitrodiphenylamine is detailed in a patent, which involves the reaction of a 4-halonitrobenzene with an alkali metal cyanate in dimethylsulfoxide (DMSO).

Materials:

  • 4-halonitrobenzene (e.g., 4-chloronitrobenzene)

  • Alkali metal cyanate (e.g., potassium cyanate)

  • Dimethylsulfoxide (DMSO)

  • Water

  • Aqueous sodium hydroxide solution

Procedure:

  • Combine 1 mole of 4-halonitrobenzene with approximately 1 to 3 moles of an alkali metal cyanate in DMSO.

  • Add about 0.5 to 5 moles of water to the reaction mixture.

  • Heat the reaction mixture to a temperature between 150°C and 170°C.

  • Maintain the reaction at this temperature to facilitate the formation of 4,4'-dinitrodiphenylamine.

  • Upon completion of the reaction, the product can be isolated and purified. The patent mentions obtaining a yield of 72% with a melting point of 206-208°C.

  • The filtrate can be neutralized with an aqueous sodium hydroxide solution to precipitate and recover any unreacted 4-nitroaniline.

Diagram of Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products r1 4-Halonitrobenzene mix Mixing r1->mix r2 Alkali Metal Cyanate r2->mix r3 DMSO (Solvent) r3->mix r4 Water r4->mix cond 150-170 °C react Heating & Reaction cond->react mix->react isolate Isolation & Purification react->isolate prod 4,4'-Dinitrodiphenylamine isolate->prod byprod Recovered 4-Nitroaniline isolate->byprod

A flowchart illustrating the synthesis of 4,4'-dinitrodiphenylamine.

General Experimental Protocols for NLO Characterization

While specific data for this compound is unavailable, the following protocols are standard for characterizing the NLO properties of new organic materials.

Crystal Growth

For solid-state NLO measurements, high-quality single crystals are often required. A common technique for growing organic crystals is the slow evaporation solution growth method.

Protocol:

  • Solvent Selection: Dissolve a small amount of the synthesized this compound in various solvents to determine a suitable one that allows for good solubility at a slightly elevated temperature and lower solubility at room temperature.

  • Saturated Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent by heating and stirring.

  • Filtration: Filter the hot, saturated solution to remove any insoluble impurities.

  • Slow Evaporation: Cover the container with a perforated lid to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Once crystals of sufficient size have formed, carefully harvest them from the solution.

Second-Order NLO Properties (Second Harmonic Generation - SHG)

The Kurtz-Perry powder technique is a widely used method for the initial screening of materials for second-order NLO activity.

Protocol:

  • Sample Preparation: Grind the crystalline sample of this compound into a fine powder and sieve it to obtain a uniform particle size.

  • Laser Source: Utilize a high-intensity pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

  • Measurement: Pack the powdered sample into a capillary tube and irradiate it with the laser beam.

  • Detection: Detect the generated second harmonic signal at 532 nm using a photomultiplier tube.

  • Comparison: Compare the intensity of the SHG signal with that of a standard reference material, such as potassium dihydrogen phosphate (KDP), to determine the relative SHG efficiency.

Diagram of Kurtz-Perry SHG Measurement:

G laser Pulsed Laser (e.g., Nd:YAG, 1064 nm) sample Powdered Sample (this compound) laser->sample Fundamental Beam filter Filter (Blocks 1064 nm) sample->filter Transmitted & SHG Beam detector Photomultiplier Tube (Detects 532 nm) filter->detector SHG Signal

Workflow for the Kurtz-Perry powder SHG test.
Third-Order NLO Properties (Z-Scan Technique)

The Z-scan technique is a common method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Protocol:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent at various concentrations.

  • Optical Setup: A single Gaussian laser beam is focused using a lens. The sample is placed in a cuvette and mounted on a translation stage that moves it along the z-axis through the focal point of the lens.

  • Open Aperture Z-Scan: The transmitted light is collected by a photodetector without an aperture in front of it. This measurement is sensitive to nonlinear absorption. By analyzing the transmittance as a function of the sample position (z), the nonlinear absorption coefficient (β) can be determined.

  • Closed Aperture Z-Scan: An aperture is placed before the photodetector. This setup is sensitive to both nonlinear absorption and nonlinear refraction. By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear refraction can be isolated, allowing for the determination of the nonlinear refractive index (n₂).

  • Data Analysis: From the determined values of n₂ and β, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.

Diagram of Z-Scan Experimental Logic:

G cluster_setup Z-Scan Setup cluster_measurements Measurements cluster_analysis Data Analysis laser Laser Beam lens Focusing Lens laser->lens sample Sample on Translation Stage lens->sample open Open Aperture (Measures Nonlinear Absorption) sample->open closed Closed Aperture (Measures Nonlinear Refraction & Absorption) sample->closed beta Determine β (Nonlinear Absorption Coefficient) open->beta n2 Determine n₂ (Nonlinear Refractive Index) closed->n2 chi3 Calculate χ⁽³⁾ (Third-Order Susceptibility) beta->chi3 n2->chi3

Logical workflow of a Z-scan experiment.

Data Presentation (Hypothetical)

As no experimental data for this compound has been found, the following tables are presented as templates for how such data would be structured for clarity and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
Appearance Reddish-Brown Crystalline Solid
Melting Point 216 °C
CAS Number 1821-27-8

Table 2: Second-Order NLO Properties (Hypothetical Data)

CompoundFundamental Wavelength (nm)Relative SHG Efficiency (vs. KDP)
This compound1064Data Not Available
Reference Compound (e.g., p-NA)1064Known Value

Table 3: Third-Order NLO Properties from Z-Scan (Hypothetical Data)

CompoundWavelength (nm)n₂ (cm²/W)β (cm/W)Re(χ⁽³⁾) (esu)Im(χ⁽³⁾) (esu)
This compounde.g., 532Data Not AvailableData Not AvailableData Not AvailableData Not Available
Reference Compounde.g., 532Known ValueKnown ValueKnown ValueKnown Value

Conclusion

While this compound exhibits structural features that are promising for nonlinear optical applications, there is a clear lack of experimental and theoretical data in the public domain to substantiate its NLO activity. The provided synthesis protocol offers a starting point for obtaining the material. Researchers interested in this compound would need to perform the comprehensive characterization studies outlined in the general protocols to determine its NLO properties and assess its potential for use in the development of new optical materials. Further theoretical studies, such as Density Functional Theory (DFT) calculations, could also provide valuable insights into its hyperpolarizability and predict its NLO response.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Nitro-N-(4-nitrophenyl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The two main strategies for synthesizing this compound, also known as 4,4'-dinitrodiphenylamine, are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Ullmann Condensation: This method involves the copper-catalyzed coupling of 4-nitroaniline with a 4-halonitrobenzene (typically 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene) in the presence of a base.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the direct reaction of 4-nitroaniline with an activated aryl halide, such as 1-chloro-4-nitrobenzene, in the presence of a strong base. The electron-withdrawing nitro groups on the aryl halide facilitate the nucleophilic attack by the amine.

Q2: I am observing a low yield in my reaction. What are the common causes?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Sub-optimal reaction temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products.

  • Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.

  • Inefficient catalyst (for Ullmann condensation): The copper catalyst might be inactive or used in insufficient amounts.

  • Presence of moisture: Water can negatively impact the reaction, especially in Ullmann condensations, by deactivating the catalyst or participating in side reactions.

Q3: What are the common byproducts in this synthesis, and how can I minimize them?

Common byproducts include:

  • Isomeric dinitrodiphenylamines: Formation of 2,4'- or 2,2'-dinitrodiphenylamine can occur if the starting materials are not purely para-substituted.

  • Phenazine and Azobenzene: These can form from the self-condensation of aniline derivatives, especially at high temperatures.

  • Debromination/Dechlorination products: Reduction of the aryl halide starting material can occur, leading to the formation of nitrobenzene.

To minimize byproduct formation, ensure the use of high-purity starting materials, maintain optimal reaction temperatures, and use an inert atmosphere to prevent oxidative side reactions.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst (Ullmann) Use freshly activated copper powder or a well-defined copper(I) or (II) salt with a suitable ligand.[1]
Insufficiently Activated Aryl Halide (SNAr) Ensure the aryl halide has strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group.[3]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C while monitoring for product formation and decomposition.
Poor Solvent Choice Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP to ensure solubility of reactants and facilitate the reaction.[2]
Problem 2: Formation of Significant Impurities
Possible Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature to minimize the formation of thermally induced byproducts like phenazines and azobenzenes.
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Impure Starting Materials Purify starting materials (4-nitroaniline and 1-chloro-4-nitrobenzene) by recrystallization before use.
Incorrect Stoichiometry Carefully control the molar ratio of the reactants and base. An excess of the amine can sometimes lead to side reactions.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Diarylamine Synthesis

ParameterVariationEffect on YieldReference
Catalyst (Ullmann) Copper PowderModerate to Good[1]
CuI with LigandGood to Excellent[2]
Solvent DMFGood[4]
DMSOGood[2]
TolueneModerate[5]
Base K₂CO₃Good[1]
Cs₂CO₃Often improves yield[5]
NaHEffective for alkoxide formation in SNAr[6]
Temperature 100-150°CGenerally optimal for SNAr[4]
150-210°COften required for traditional Ullmann[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation (Generalized)

Materials:

  • 4-nitroaniline

  • 1-chloro-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroaniline (1.2 mmol), 1-chloro-4-nitrobenzene (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) (Generalized)

Materials:

  • 4-nitroaniline

  • 1-chloro-4-nitrobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry three-necked flask under an inert atmosphere, add anhydrous DMF.

  • Cool the flask to 0°C in an ice bath.

  • Carefully add NaH (1.2 mmol) to the DMF.

  • Slowly add a solution of 4-nitroaniline (1.1 mmol) in DMF to the NaH suspension. Stir for 30 minutes at 0°C to form the sodium salt of 4-nitroaniline.

  • Add a solution of 1-chloro-4-nitrobenzene (1.0 mmol) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80-100°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Mechanism cluster_ullmann Ullmann Condensation cluster_snar Nucleophilic Aromatic Substitution (SNAr) 4-nitroaniline 4-Nitroaniline Cu(I) Cu(I) Catalyst 4-nitroaniline->Cu(I) Forms Cu-amido complex 1-chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene 1-chloro-4-nitrobenzene->Cu(I) Product_U This compound Cu(I)->Product_U Reductive Elimination Base Base (e.g., K₂CO₃) Base->4-nitroaniline Deprotonates 4-nitroaniline_anion 4-Nitroaniline Anion 1-chloro-4-nitrobenzene_snar 1-Chloro-4-nitrobenzene 4-nitroaniline_anion->1-chloro-4-nitrobenzene_snar Nucleophilic Attack Meisenheimer_complex Meisenheimer Complex 1-chloro-4-nitrobenzene_snar->Meisenheimer_complex Product_S This compound Meisenheimer_complex->Product_S Loss of Cl⁻

Caption: Reaction mechanisms for the synthesis of this compound.

Experimental_Workflow start Start reagents 1. Reagent Preparation (Purification if necessary) start->reagents reaction_setup 2. Reaction Setup (Inert atmosphere) reagents->reaction_setup reaction 3. Reaction (Heating and Stirring) reaction_setup->reaction monitoring 4. Reaction Monitoring (TLC/HPLC) reaction->monitoring workup 5. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Chromatography/Recrystallization) workup->purification characterization 7. Product Characterization (NMR, MS, m.p.) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree start Low Yield? check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Starting material remains complete Reaction Complete check_conversion->complete No starting material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity incomplete->check_reagents workup_loss Loss during Work-up/Purification complete->workup_loss optimize_extraction Optimize Extraction Protocol workup_loss->optimize_extraction Yes optimize_purification Optimize Purification Method workup_loss->optimize_purification Yes product_decomposition Product Decomposition workup_loss->product_decomposition No lower_temp Lower Reaction Temperature product_decomposition->lower_temp check_side_reactions Identify Side Products product_decomposition->check_side_reactions

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Crude 4,4'-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4,4'-dinitrodiphenylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude 4,4'-dinitrodiphenylamine in a question-and-answer format.

Q1: My crude product contains unreacted starting materials such as 4-nitrochlorobenzene and 4-nitroaniline. How can I remove them?

A1: A multi-step washing procedure is effective for removing these common starting materials.

  • For residual 4-nitrochlorobenzene: The crude product can be treated with steam.[1] This process allows the volatile 4-nitrochlorobenzene to be carried away with the steam, leaving the less volatile 4,4'-dinitrodiphenylamine behind.

  • For residual 4-nitroaniline or other basic impurities: Washing the crude product with a dilute acid, such as aqueous hydrochloric acid, is an effective method.[1] The acidic solution protonates the basic amino groups in impurities like 4-nitroaniline, forming water-soluble salts that can be washed away.

Q2: After purification, my product's melting point is lower than the expected 206-208 °C and the yield is poor. What could be the issue?

A2: A low melting point and poor yield often indicate the presence of impurities, which can include isomeric by-products such as 2,4'-dinitrodiphenylamine and 2,2'-dinitrodiphenylamine. These isomers can be difficult to separate due to their similar polarities.[2]

  • Recrystallization: This is a primary method for improving purity. Multiple recrystallizations may be necessary to remove isomeric impurities.

  • Solvent Choice: The choice of solvent is critical for effective recrystallization. Ethanol is a commonly used solvent for dinitrodiphenylamine derivatives.[3] For challenging separations, a mixture of solvents, such as chloroform and acetone, may be more effective.[4]

Q3: During recrystallization, the product oils out instead of forming crystals. How can I resolve this?

A3: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid. The presence of significant impurities can also inhibit crystal formation.[5]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure 4,4'-dinitrodiphenylamine.

  • Solvent Adjustment: The solvent may be too nonpolar. Adding a small amount of a more polar co-solvent can sometimes help to induce crystallization.

Q4: My final product has a persistent yellow or brownish color. How can I decolorize it?

A4: Colored impurities are common in aromatic nitro compounds.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also reduce your product yield by adsorbing the desired compound.[5]

  • Multiple Recrystallizations: If charcoal treatment is not completely effective, a second recrystallization may be necessary to achieve a purer, less colored product.

Frequently Asked Questions (FAQs)

What are the most common impurities in crude 4,4'-dinitrodiphenylamine?

The most common impurities are typically unreacted starting materials, such as 4-chloronitrobenzene and 4-nitroaniline, and isomeric by-products like 2,4'- and 2,2'-dinitrodiphenylamine.[1][2]

What is a good solvent for recrystallizing 4,4'-dinitrodiphenylamine?

Ethanol is a commonly cited solvent for the recrystallization of dinitrodiphenylamine derivatives.[3] For compounds that are difficult to crystallize, other solvents or solvent mixtures such as n-butyl alcohol or chloroform/acetone have been used for related compounds and could be effective.[3][4]

How can I monitor the purity of my product during the purification process?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By comparing the crude mixture to the purified fractions against a standard of pure 4,4'-dinitrodiphenylamine, you can assess the removal of impurities. High-performance liquid chromatography (HPLC) can provide a more quantitative measure of purity. The melting point of the final product is also a good indicator of purity; a sharp melting point in the expected range (around 206-208 °C) suggests a high degree of purity.[1]

Quantitative Data

Purification MethodStarting Material(s)Reported YieldReported Purity (Melting Point)Reference
Steam Treatment followed by Aqueous HCl Wash4-nitrochlorobenzene and potassium cyanate72%206-208 °C[1]
Recrystallization from Chloroform/Acetone (for a related compound)3,3′-dinitro-4,4′-azoxyfurazan (reduced)86% (of crystals from column)171-173 °C[4]

Experimental Protocols

Protocol 1: Purification of Crude 4,4'-Dinitrodiphenylamine by Washing

This protocol is adapted from a patented procedure for the purification of 4,4'-dinitrodiphenylamine synthesized from 4-nitrochlorobenzene and potassium cyanate.[1]

Materials:

  • Crude 4,4'-dinitrodiphenylamine

  • Apparatus for steam distillation

  • Aqueous hydrochloric acid (dilute)

  • Aqueous sodium hydroxide solution

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Steam Treatment: Place the crude, moist product in a flask and treat it with steam to remove volatile impurities like residual 4-nitrochlorobenzene.

  • Acid Wash: After the steam treatment, add aqueous hydrochloric acid to the residue at approximately 40 °C. Stir the mixture briefly.

  • Filtration: Filter the product using a Buchner funnel with suction and wash it with water.

  • Drying: Dry the purified product. The expected melting point of the purified 4,4'-dinitrodiphenylamine is 206-208 °C.[1]

  • (Optional) Recovery of Basic Impurities: The acidic filtrate can be neutralized with an aqueous sodium hydroxide solution to a pH of 7-8 to precipitate any dissolved basic impurities like 4-nitroaniline, which can then be isolated by filtration.[1]

Protocol 2: Purification by Recrystallization

This is a general protocol for recrystallization that can be adapted for 4,4'-dinitrodiphenylamine using an appropriate solvent like ethanol.

Materials:

  • Crude 4,4'-dinitrodiphenylamine

  • Recrystallization solvent (e.g., 95% ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • (Optional) Activated charcoal

Procedure:

  • Dissolution: Place the crude 4,4'-dinitrodiphenylamine in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Air dry the crystals on the filter paper, then transfer them to a watch glass to dry completely.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product Crude Product Crude Product Steam_Treatment Steam Treatment (Removes Volatile Impurities) Crude Product->Steam_Treatment Acid_Wash Aqueous Acid Wash (Removes Basic Impurities) Steam_Treatment->Acid_Wash Recrystallization Recrystallization (Removes Isomers and Other Impurities) Acid_Wash->Recrystallization Pure_Product Pure 4,4'-Dinitrodiphenylamine Recrystallization->Pure_Product

Caption: Purification workflow for crude 4,4'-Dinitrodiphenylamine.

TroubleshootingTree Start Problem with Purified Product Low_MP Low Melting Point / Broad Range Start->Low_MP Colored_Product Product is Colored Start->Colored_Product Oiling_Out Product Oils Out During Recrystallization Start->Oiling_Out Isomeric_Impurities Isomeric Impurities Present? Low_MP->Isomeric_Impurities Charcoal Use Activated Charcoal During Recrystallization Colored_Product->Charcoal Cool_Slowly Cool Solution More Slowly Oiling_Out->Cool_Slowly Recrystallize Perform Recrystallization Isomeric_Impurities->Recrystallize Yes Change_Solvent Change Recrystallization Solvent/System Recrystallize->Change_Solvent Still Impure Seed_Crystals Add Seed Crystals Cool_Slowly->Seed_Crystals Still Oiling Out

Caption: Troubleshooting decision tree for purification issues.

References

identifying side reactions in Bis(4-nitrophenyl)amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of Bis(4-nitrophenyl)amine, also known as 4,4'-dinitrodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Bis(4-nitrophenyl)amine?

A1: The most common laboratory and industrial synthesis of Bis(4-nitrophenyl)amine is a variation of the Ullmann condensation. This typically involves the reaction of a 4-halonitrobenzene (commonly 4-chloronitrobenzene) with 4-nitroaniline in the presence of a base and sometimes a copper catalyst. Another potential, though less common, route is through a nucleophilic aromatic substitution reaction of nitrobenzene itself.

Q2: I am observing a low yield of my desired Bis(4-nitrophenyl)amine product. What are the potential causes?

A2: Low yields can be attributed to several factors. The Ullmann condensation often requires harsh reaction conditions, and the electron-withdrawing nature of the nitro groups on both reactants can deactivate them towards the desired reaction. Key factors include:

  • Reaction Temperature: The reaction often requires high temperatures (e.g., 150-170°C) to proceed at a reasonable rate.

  • Base: The choice and amount of base are critical. Insufficient base can lead to incomplete reaction, while an inappropriate base can promote side reactions.

  • Catalyst: While not always used, a copper catalyst can be crucial. The activity of the copper source is important.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the main product.

Q3: What are the most common side reactions to expect during the synthesis of Bis(4-nitrophenyl)amine?

A3: Based on the typical reaction conditions for Ullmann-type couplings and the nature of the reactants, the following side reactions are most likely:

  • Unreacted Starting Materials: Due to the deactivating effect of the nitro groups, you may find significant amounts of unreacted 4-halonitrobenzene and 4-nitroaniline in your crude product.

  • Hydrodehalogenation: The 4-halonitrobenzene can be reduced to nitrobenzene.

  • Homocoupling: The 4-halonitrobenzene can react with itself to form 4,4'-dinitrobiphenyl.[1]

  • Formation of Phenolic Impurities: Under harsh basic conditions at high temperatures, the 4-halonitrobenzene can be hydrolyzed to 4-nitrophenol.

  • Formation of Triarylamine Derivatives: In some cases, the product Bis(4-nitrophenyl)amine can react further with another molecule of 4-halonitrobenzene to form tris(4-nitrophenyl)amine, although this is generally less common.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of Bis(4-nitrophenyl)amine and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or no conversion of starting materials 1. Reaction temperature is too low.2. Inactive or insufficient catalyst.3. Insufficient or inappropriate base.4. Poor solvent choice.1. Gradually increase the reaction temperature, monitoring for product formation and decomposition.2. Use a fresh, high-purity copper catalyst. Consider using a ligand to improve catalyst activity.3. Ensure a sufficient molar excess of a strong, non-nucleophilic base (e.g., potassium carbonate, potassium tert-butoxide).4. Use a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).
Significant amount of nitrobenzene detected Hydrodehalogenation of 4-halonitrobenzene.1. Ensure anhydrous reaction conditions. Moisture can be a proton source for this side reaction.2. Use a less reactive hydrogen-donating solvent.3. Optimize the reaction time; prolonged reaction times at high temperatures can favor this side reaction.
Presence of 4,4'-dinitrobiphenyl in the product mixture Homocoupling of 4-halonitrobenzene.1. This is a common side reaction in Ullmann couplings. Optimizing the stoichiometry of the reactants to favor the desired cross-coupling may help.2. Use of a suitable ligand for the copper catalyst can sometimes suppress homocoupling.
Isolation of 4-nitrophenol Hydrolysis of 4-halonitrobenzene.1. Ensure anhydrous conditions.2. Use a non-hydroxide base (e.g., potassium carbonate) to minimize the presence of water.
Difficulty in purifying the final product The product and side products have similar polarities.1. Recrystallization from a suitable solvent is often effective for purification.2. Column chromatography on silica gel can be used to separate the desired product from impurities.

Experimental Protocols

Synthesis of Bis(4-nitrophenyl)amine via Ullmann-type Condensation

This protocol is based on a patented method and may require optimization for your specific laboratory conditions.

Materials:

  • 4-chloronitrobenzene

  • Potassium cyanate

  • Water

  • Dimethylsulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine 1 mole of 4-chloronitrobenzene with 1.5 to 2 moles of potassium cyanate and 1 to 2 moles of water in dimethylsulfoxide.[2]

  • Heat the reaction mixture to approximately 160-165°C with stirring.[2]

  • Maintain the reaction at this temperature for several hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product.[2]

  • Isolate the crude product by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Side Reaction Pathways

The following diagram illustrates the main reaction pathway for the synthesis of Bis(4-nitrophenyl)amine and the key identified side reactions.

Side_Reactions reactant1 4-Halonitrobenzene product Bis(4-nitrophenyl)amine reactant1->product Ullmann Condensation side_product1 Nitrobenzene (Hydrodehalogenation) reactant1->side_product1 Reduction side_product2 4,4'-Dinitrobiphenyl (Homocoupling) reactant1->side_product2 Dimerization side_product3 4-Nitrophenol (Hydrolysis) reactant1->side_product3 Hydrolysis reactant2 4-Nitroaniline reactant2->product Ullmann Condensation base Base catalyst Cu Catalyst (optional)

References

Technical Support Center: 4-Nitro-N-(4-nitrophenyl)aniline - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of 4-Nitro-N-(4-nitrophenyl)aniline (also known as 4,4'-dinitrodiphenylamine). The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a solid, yellow crystalline compound.[1] As a nitroaromatic compound, its stability is influenced by factors such as light, temperature, pH, and oxidizing or reducing conditions. The electron-withdrawing nature of the two nitro groups generally enhances the stability of the aromatic rings but also makes the nitro groups susceptible to reduction.[2] The diphenylamine core can be susceptible to oxidation.

Q2: What are the expected degradation pathways for this molecule?

A2: Based on the chemical structure and literature on related compounds, the primary degradation pathways are expected to be:

  • Reduction of the nitro groups: This is a common degradation pathway for nitroaromatic compounds, especially under anaerobic or reducing conditions.[2] The nitro groups can be sequentially reduced to nitroso, hydroxylamino, and finally amino groups.

  • Oxidation of the amine bridge: The secondary amine linkage in the diphenylamine structure can be susceptible to oxidation, potentially leading to the formation of colored impurities.

  • Hydrolysis: While the aromatic amine bond is generally stable, hydrolysis under extreme pH and temperature conditions could lead to cleavage, yielding 4-nitroaniline and 4-nitrophenol.

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV or visible light.

Q3: I am observing a change in the color of my sample during storage. What could be the cause?

A3: A color change, often to a darker yellow, brown, or reddish hue, typically indicates degradation. This can be caused by:

  • Photodegradation: Exposure to light, even ambient laboratory light over time, can induce photochemical reactions.

  • Oxidation: The secondary amine can oxidize, leading to the formation of colored quinone-imine-like structures.

  • Thermal degradation: High temperatures can accelerate degradation reactions.

To troubleshoot, store a fresh sample in a light-protected, inert (e.g., under nitrogen or argon), and cool environment and compare it with the discolored sample.

Q4: My HPLC analysis shows unexpected peaks. How can I identify if they are degradation products?

A4: To determine if new peaks are degradation products, you should perform forced degradation studies.[3] By intentionally stressing the compound under various conditions (acid, base, peroxide, heat, light) and analyzing the samples by a stability-indicating HPLC method, you can correlate the appearance of new peaks with specific stress conditions. Mass spectrometry (LC-MS) is a powerful tool for identifying the mass of these unknown peaks, which helps in elucidating their structures.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Interaction of the nitro or amino groups with the stationary phase.4. Column degradation.1. Reduce sample concentration or injection volume.2. Adjust mobile phase pH with a suitable buffer.3. Try a different column chemistry (e.g., with end-capping) or add a competing amine to the mobile phase.4. Replace the column.
Inconsistent retention times 1. Fluctuations in mobile phase composition.2. Leaks in the HPLC system.3. Temperature variations.4. Insufficient column equilibration.1. Ensure proper mixing and degassing of the mobile phase.2. Check for leaks at all fittings.3. Use a column oven for consistent temperature.4. Equilibrate the column for a longer duration before injections.
Ghost peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use fresh, high-purity solvents.2. Implement a thorough needle wash program.3. Inject a blank run to identify the source of contamination.
No peaks detected 1. No injection occurred.2. Leak in the injection port or column connection.3. Compound degraded completely.1. Verify autosampler function.2. Check for leaks.3. Analyze a freshly prepared standard to confirm system suitability. If the stressed sample shows no peak, complete degradation may have occurred.
Experimental (Forced Degradation) Issues
Problem Possible Causes Troubleshooting Steps
No degradation observed under stress conditions. 1. Stress conditions are too mild.2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (e.g., acid, base, peroxide), the temperature, or the duration of the study.2. For photostability, ensure the light source provides sufficient energy in the appropriate wavelength range.
Complete degradation of the compound. 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, the temperature, or the duration of the study.2. Analyze samples at earlier time points to observe intermediate degradation products.
Precipitation observed during the experiment. 1. Poor solubility of the compound or its degradants in the stress medium.2. Reaction with the buffer or medium.1. Use a co-solvent if compatible with the stress condition.2. Ensure the starting material is fully dissolved before initiating the stress.3. Check for potential incompatibilities between the compound and the chosen buffer system.

Quantitative Data

Due to the limited publicly available data specifically for this compound, the following table provides its known physical properties. Researchers are encouraged to generate quantitative stability data through kinetic studies as part of their experimental work.

PropertyValue
Molecular Formula C₁₂H₉N₃O₄[4]
Molecular Weight 259.22 g/mol [4]
Melting Point 216 °C[5]
Appearance Yellow crystalline solid[1]
Solubility Slightly soluble in DMSO and Methanol[5]
Storage Temperature Room temperature, in a dark place, sealed in dry conditions[5]

Experimental Protocols

The following are detailed methodologies for performing forced degradation studies, which can be adapted for this compound.

General Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 0.1 mg/mL.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix the stock solution with purified water.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals and dilute with mobile phase for analysis.

Oxidative Degradation
  • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals.

  • Dilute with mobile phase for HPLC analysis.

Thermal Degradation
  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Also, prepare a solution of the compound (e.g., in acetonitrile) and keep it at 60°C for 48 hours.

  • At specified time points, take samples of the solid and dissolve in a suitable solvent, and take aliquots of the solution.

  • Dilute to the target concentration for HPLC analysis.

Photolytic Degradation
  • Expose the solid compound and a solution of the compound (in a photostable solvent like acetonitrile) to a light source according to ICH Q1B guidelines.[6] A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • At the end of the exposure, prepare the samples for HPLC analysis.

Visualizations

Proposed Degradation Pathways

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B 4-Amino-N-(4-nitrophenyl)aniline A->B Reduction C 4-Nitro-N-(4-aminophenyl)aniline A->C Reduction E Oxidized Diphenylamine Species (e.g., Quinone-imines) A->E Oxidation F 4-Nitroaniline A->F Hydrolysis H Photodegradation Products A->H Photolysis Reduction Reduction (e.g., anaerobic, reducing agents) Oxidation Oxidation (e.g., H2O2) Hydrolysis Hydrolysis (Acid/Base, Heat) Photolysis Photolysis (UV/Vis Light) D 4,4'-Diaminodiphenylamine B->D Further Reduction C->D Further Reduction G 4-Nitrophenol F->G Further Hydrolysis

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Apply Stress Conditions Start Start: Prepare Stock Solution of This compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolysis (Light) Start->Photo Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (for Acid/Base) Sampling->Neutralize Dilute Dilute Sample Sampling->Dilute for non-hydrolytic Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC Data Identify and Quantify Degradation Products HPLC->Data Pathway Elucidate Degradation Pathways Data->Pathway Report Generate Stability Report Pathway->Report

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Crystallization of 4,4'-Dinitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4,4'-Dinitrodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of 4,4'-Dinitrodiphenylamine?

A1: 4,4'-Dinitrodiphenylamine is typically a red to brown solid.[1] Its melting point is approximately 216 °C.[1][2]

Q2: In which solvents is 4,4'-Dinitrodiphenylamine soluble?

Q3: Are there any known polymorphs of 4,4'-Dinitrodiphenylamine?

A3: While the search results do not explicitly mention polymorphs for 4,4'-Dinitrodiphenylamine, a related compound, 4′-methyl-2,4-dinitrodiphenylamine, is known to exist in at least two polymorphic forms, which were obtained using different crystallization conditions (recrystallization from ethanol versus a very diluted cold acetone solution).[3] This suggests that polymorphism is a possibility for 4,4'-Dinitrodiphenylamine and may be influenced by the choice of solvent and crystallization temperature.

Troubleshooting Guide

Issue 1: The compound "oils out" and does not form crystals.

Q: My 4,4'-Dinitrodiphenylamine is separating as an oil instead of crystals upon cooling. What should I do?

A: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in the solvent, or when the concentration of the solute is too high. Here are several troubleshooting steps:

  • Reduce the cooling rate: A slower cooling rate provides more time for nucleation and ordered crystal growth. A gradual cooling profile is recommended.[4]

  • Use a more dilute solution: The concentration of your compound in the solvent may be too high. Try dissolving the compound in a larger volume of the solvent.

  • Change the solvent: The chosen solvent may be too good of a solvent for your compound. Experiment with solvent systems where the compound has high solubility at elevated temperatures and low solubility at room temperature. For related diarylamines, solvents like ethanol have been used for recrystallization.[3]

  • Induce nucleation: If the solution is supersaturated but no crystals form, you can try to induce nucleation by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal of 4,4'-Dinitrodiphenylamine.[4]

Issue 2: The crystallization yields very fine needles or a powder instead of larger crystals.

Q: I am getting very small, needle-like crystals, which are difficult to filter and handle. How can I obtain larger crystals?

A: The formation of fine needles is often a result of rapid nucleation and crystal growth. To encourage the growth of larger crystals, you need to slow down the crystallization process:

  • Decrease the rate of cooling: A very slow, controlled cooling process will favor the growth of existing crystals over the formation of new nuclei.

  • Reduce the degree of supersaturation: As with "oiling out," a lower initial concentration can sometimes lead to the formation of larger, more well-defined crystals.

  • Consider a different solvent system: The interaction between the solvent and the crystal faces can influence crystal habit. Experimenting with different solvents or solvent mixtures (e.g., ethanol/water, acetone/water) might promote growth in different dimensions. A study on a similar compound used ethanol, acetone, and acetonitrile.[3]

Issue 3: The yield of the crystallized product is very low.

Q: After crystallization, my recovery of 4,4'-Dinitrodiphenylamine is significantly lower than expected. How can I improve the yield?

A: A low yield indicates that a substantial amount of your compound remains dissolved in the mother liquor. Here are some potential causes and solutions:

  • Inappropriate solvent choice: The solvent you are using may be too good at dissolving your compound, even at low temperatures.[4] Refer to solubility data and choose a solvent where the compound has a significant difference in solubility between high and low temperatures.

  • Insufficient cooling: Ensure you are cooling the solution to a low enough temperature to maximize the precipitation of the product.

  • Evaporate some of the solvent: If the concentration of the compound is too low, you can carefully evaporate some of the solvent to induce supersaturation and increase the yield.

  • Minimize premature crystallization: If you are performing a hot filtration step, ensure your apparatus is pre-heated to prevent the product from crystallizing out on the filter paper.[4]

Issue 4: The crystallized product has a low purity.

Q: My crystallized 4,4'-Dinitrodiphenylamine is contaminated with impurities. How can I improve its purity?

A: The purity of the final product is a critical attribute. Contamination can arise from several sources:

  • Inadequate washing: Ensure the filtered crystals are thoroughly washed with a small amount of cold solvent to remove any residual mother liquor that contains impurities.[4]

  • Co-precipitation of impurities: If an impurity has a similar structure and solubility profile, it may co-crystallize with your product. In such cases, a different solvent system that can better discriminate between the product and the impurity might be necessary.

  • Inclusions: Rapid crystal growth can lead to the trapping of mother liquor (containing impurities) within the crystals.[5] Slower crystallization can help to minimize the formation of inclusions.

Data Presentation

Table 1: Physicochemical Properties of 4,4'-Dinitrodiphenylamine

PropertyValueReferences
Molecular Formula C₁₂H₉N₃O₄[1][2]
Molecular Weight 259.22 g/mol [1][2]
Appearance Red to Brown Solid[1]
Melting Point 216 °C[1][2]
Solubility DMSO (Slightly), Methanol (Slightly)[1]

Experimental Protocols

Representative Crystallization Protocol for 4,4'-Dinitrodiphenylamine

This is a general protocol based on common crystallization techniques and information on related compounds. The optimal conditions may vary.

  • Dissolution: In a suitable flask, dissolve the crude 4,4'-Dinitrodiphenylamine in a minimal amount of a suitable solvent (e.g., ethanol, acetone) at an elevated temperature (e.g., near the boiling point of the solvent). Stir until all the solid has dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool down slowly to room temperature. To encourage the formation of larger crystals, you can insulate the flask to slow the cooling process.

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath or a refrigerator to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Visualizations

G Troubleshooting Crystallization of 4,4'-Dinitrodiphenylamine start Start Crystallization issue Issue Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes fine_needles Fine Needles issue->fine_needles Yes low_yield Low Yield issue->low_yield Yes low_purity Low Purity issue->low_purity Yes end Successful Crystallization issue->end No solution1 Slower Cooling More Dilute Solution Change Solvent Induce Nucleation oiling_out->solution1 solution2 Slower Cooling Lower Supersaturation Change Solvent System fine_needles->solution2 solution3 Optimize Solvent Cool to Lower Temp Evaporate Solvent Pre-heat Funnel low_yield->solution3 solution4 Thorough Washing Change Solvent Slower Crystallization low_purity->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for the crystallization of 4,4'-Dinitrodiphenylamine.

G Factors Influencing Crystallization Success crystallization Crystallization Success solvent Solvent Choice solvent->crystallization concentration Concentration (Supersaturation) solvent->concentration influences temperature Temperature Profile (Cooling Rate) temperature->crystallization temperature->concentration influences concentration->crystallization purity Initial Purity purity->crystallization agitation Agitation agitation->crystallization

Caption: Key factors influencing the success of crystallization experiments.

References

optimization of reaction conditions for Bis(4-nitrophenyl)amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(4-nitrophenyl)amine, also known as 4,4'-dinitrodiphenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare Bis(4-nitrophenyl)amine?

A1: The most common methods for synthesizing Bis(4-nitrophenyl)amine are:

  • Nucleophilic Aromatic Substitution (SNA r): This typically involves the reaction of a 4-substituted nitrobenzene (like 4-chloronitrobenzene or 4-fluoronitrobenzene) with 4-nitroaniline. The reaction is facilitated by a base.

  • Ullmann Condensation: This classic method involves the copper-catalyzed coupling of a 4-halonitrobenzene with 4-nitroaniline. While traditional methods require harsh conditions, modern protocols often use ligands to facilitate the reaction under milder conditions.[1][2]

  • Reaction of 4-halonitrobenzene with an alkali metal cyanate: A patented method describes the synthesis by reacting 4-chloronitrobenzene with potassium cyanate in dimethyl sulfoxide (DMSO).[3]

Q2: What is the role of the nitro groups on the aromatic rings in the synthesis?

A2: The electron-withdrawing nature of the nitro groups is crucial for the success of nucleophilic aromatic substitution reactions.[4] These groups activate the aryl halide towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thus stabilizing it and facilitating the reaction.[5][6]

Q3: I am observing a low yield in my reaction. What are the potential causes?

A3: Low yields can result from several factors, including:

  • Inactive Reactants: The purity of your starting materials is critical. Ensure your 4-halonitrobenzene and 4-nitroaniline are pure and dry.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature ranges for optimal conversion. Too low a temperature can lead to a sluggish reaction, while excessively high temperatures can cause decomposition or side reactions.

  • Inefficient Catalyst/Base: In Ullmann condensation, the copper catalyst might be inactive. For SNAr reactions, the choice and concentration of the base are important.

  • Presence of Water: Moisture can interfere with the reaction, especially in Ullmann condensations where anhydrous conditions are often preferred.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7] By taking aliquots from the reaction mixture at different time points, you can observe the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction due to low temperature.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC. For Ullmann reactions, temperatures can be high (often >150°C), while modern ligand-assisted versions may run at 80-120°C.[2]
Poor quality or insufficient amount of catalyst/base.Use a fresh, high-purity catalyst (e.g., copper iodide for Ullmann) or base (e.g., potassium carbonate, sodium hydroxide).[7][8] Ensure the stoichiometry is correct.
Presence of moisture in the reagents or solvent.Use anhydrous solvents and dry all reagents thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2]
Formation of Side Products (e.g., ortho-isomer) Reaction conditions favoring the formation of isomers.In nucleophilic aromatic substitution, a competing side reaction can be the formation of the ortho-isomer.[7] Modifying the solvent polarity or reaction temperature might help to improve the selectivity for the desired para-isomer.
Dehalogenation of Aryl Halide A common side reaction in Ullmann condensations, where the aryl halide is reduced.Ensure strictly anhydrous conditions. Screen different solvents, as some are more prone to acting as hydrogen donors.[2]
Difficulty in Product Isolation and Purification The product may be contaminated with unreacted starting materials or side products.After the reaction, the mixture can be worked up by pouring it into water to precipitate the crude product.[3] Purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[7][9]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 1-bromo-2,4-dinitrobenzene with an aromatic amine, which can be adapted for the synthesis of Bis(4-nitrophenyl)amine.

Materials:

  • 4-chloronitrobenzene

  • 4-nitroaniline

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or other high-boiling polar solvent[1]

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloronitrobenzene (1 equivalent), 4-nitroaniline (1-1.2 equivalents), and potassium carbonate (1.5-2 equivalents).

  • Add a suitable volume of DMF to dissolve the reactants.

  • Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature should be determined experimentally.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid product by suction filtration and wash it with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis via Ullmann Condensation

This protocol outlines a general procedure for a copper-catalyzed Ullmann condensation.

Materials:

  • 4-iodonitrobenzene (more reactive) or 4-bromonitrobenzene

  • 4-nitroaniline

  • Copper(I) iodide (CuI) as a catalyst

  • A suitable ligand (e.g., phenanthroline)[1]

  • Potassium carbonate or cesium carbonate as a base

  • A high-boiling solvent like N-methylpyrrolidone (NMP) or DMF[1]

Procedure:

  • To an oven-dried flask under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents).

  • Add 4-iodonitrobenzene (1 equivalent) and 4-nitroaniline (1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-180°C with vigorous stirring. The optimal temperature will depend on the specific reactants and ligand used.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and dilute it with a solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the copper catalyst.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bis(4-nitrophenyl)amine Synthesis

ParameterNucleophilic Aromatic SubstitutionUllmann Condensation (Traditional)Ullmann Condensation (Modern)Reaction with Alkali Metal Cyanate[3]
Reactants 4-halonitrobenzene, 4-nitroaniline4-halonitrobenzene, 4-nitroaniline4-halonitrobenzene, 4-nitroaniline4-halonitrobenzene, Potassium Cyanate
Catalyst None (base-mediated)Stoichiometric CopperCatalytic Copper (e.g., CuI)None
Ligand NoneNoneOften required (e.g., diamines, phenanthroline)None
Base K2CO3, NaOH, etc.K2CO3, etc.Cs2CO3, K3PO4, etc.Not explicitly mentioned as a reactant
Solvent DMF, DMSO, NMPNitrobenzene, DMF, NMPToluene, Dioxane, DMF, DMSODimethylsulfoxide (DMSO)
Temperature 100-160°C>180°C80-140°C150-170°C

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Reactants: 4-halonitrobenzene 4-nitroaniline Base/Catalyst/Ligand B Add Anhydrous Solvent A->B C Heat to Optimal Temperature B->C D Monitor Progress (TLC/HPLC) C->D E Quench Reaction (e.g., add water) D->E F Isolate Crude Product (Filtration) E->F G Purify Product (Recrystallization or Column Chromatography) F->G

Caption: General experimental workflow for the synthesis of Bis(4-nitrophenyl)amine.

troubleshooting_logic Start Low/No Product Yield Q1 Is the reaction temperature optimal? Start->Q1 Sol1 Adjust Temperature (Increase gradually) Q1->Sol1 No Q2 Are the catalyst/base active and in correct stoichiometry? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use fresh catalyst/base and verify amounts Q2->Sol2 No Q3 Are the reaction conditions anhydrous? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use dry reagents/solvents and inert atmosphere Q3->Sol3 No End Yield Improved Q3->End Yes A3_No No Sol3->End

Caption: Troubleshooting flowchart for low product yield in Bis(4-nitrophenyl)amine synthesis.

References

Technical Support Center: Purification of 4-Nitro-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitro-N-(4-nitrophenyl)aniline. The following sections detail methods for removing impurities and offer solutions to common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities in crude this compound, often synthesized from 4-nitrochlorobenzene and 4-nitroaniline, can include unreacted starting materials such as 4-nitroaniline and 4-chloronitrobenzene.[1][2] Additionally, side-products from the reaction or degradation products may be present.

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. Recrystallization is suitable for removing small amounts of impurities from a solid sample, while column chromatography is effective for separating the desired compound from a mixture containing multiple components.

Q3: What solvents are suitable for the recrystallization of this compound?

A3: Based on its solubility profile, this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. For recrystallization, solvents like ethanol are often effective for related dinitrodiphenylamine compounds.[3] A solvent system of ethanol-water can also be employed to modulate solubility.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purity of your compound.[4] By comparing the TLC profile of your crude and purified samples against a reference standard, you can assess the effectiveness of the purification step. High-Performance Liquid Chromatography (HPLC) can be used for more precise quantitative purity analysis.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low recovery of purified crystals - Too much solvent was used, leading to significant loss of the product in the mother liquor.- The solution was not cooled sufficiently to allow for maximum crystallization.- Use the minimum amount of hot solvent required to dissolve the crude product.- After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
The compound "oils out" instead of forming crystals - The solution is highly supersaturated.- The rate of cooling is too fast.- Significant impurities are present, inhibiting crystallization.- Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.- Vigorous swirling of the flask as the oil appears can sometimes induce crystallization.[3]- "Seed" the solution with a tiny crystal of pure this compound.
Colored impurities remain in the final crystals - The impurities are co-crystallizing with the product.- The crystals were not washed sufficiently after filtration.- Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.- Ensure the collected crystals are washed with a small amount of cold recrystallization solvent.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities - The eluent system is not optimal (either too polar or not polar enough).- The column was not packed properly, leading to channeling.- Optimize the eluent system using TLC. A good starting point for moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column - The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
The collected fractions are still impure - The fractions were collected too broadly.- The column was overloaded with the crude sample.- Collect smaller fractions and analyze each by TLC to identify the pure fractions before combining them.- Use an appropriate amount of crude sample for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Experimental Protocols

Recrystallization from 95% Ethanol

This protocol is adapted from a procedure for a similar compound, 4'-substituted-2,4-dinitrodiphenylamine.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove residual solvent.

  • Analysis: Determine the melting point and obtain an IR spectrum of the purified product to confirm its identity and purity.

Column Chromatography
  • TLC Analysis: Before running the column, determine an appropriate eluent system using TLC. Spot the crude mixture on a silica gel TLC plate and develop it with various solvent mixtures (e.g., hexane:ethyl acetate in ratios of 9:1, 8:2, 7:3). The ideal eluent system will give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_0 Recrystallization Process dissolve 1. Dissolve crude product in minimum hot solvent cool 2. Cool solution slowly to form crystals dissolve->cool Slow cooling filtrate 3. Isolate crystals by vacuum filtration cool->filtrate wash 4. Wash crystals with cold solvent filtrate->wash dry 5. Dry purified crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Troubleshooting start Impure Product decision Purification by Column Chromatography start->decision good_sep Good Separation? decision->good_sep eluting Compound Eluting? good_sep->eluting Yes optimize_eluent Optimize eluent using TLC good_sep->optimize_eluent No repack_column Repack column good_sep->repack_column No pure_fractions Pure Fractions? eluting->pure_fractions Yes increase_polarity Increase eluent polarity eluting->increase_polarity No collect_smaller Collect smaller fractions pure_fractions->collect_smaller No reduce_load Reduce sample load pure_fractions->reduce_load No end Pure Product pure_fractions->end Yes optimize_eluent->decision repack_column->decision increase_polarity->decision collect_smaller->decision reduce_load->decision

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Scaling Up 4,4'-Dinitrodiphenylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 4,4'-Dinitrodiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4,4'-Dinitrodiphenylamine?

A1: The most prevalent methods for the synthesis of 4,4'-Dinitrodiphenylamine are the Ullmann condensation, the reaction of 4-chloronitrobenzene with an alkali metal cyanate, and the Nucleophilic Aromatic Substitution of Hydrogen (NASH) reaction.[1][2][3] The Ullmann condensation involves the copper-catalyzed reaction of 4-nitroaniline with 4-chloronitrobenzene at elevated temperatures.[3] The cyanate-based method reacts 4-chloronitrobenzene with potassium cyanate in a solvent like dimethylsulfoxide (DMSO).[4] The NASH process is a greener approach that involves the direct reaction of aniline with nitrobenzene in the presence of a strong base.[1][2]

Q2: What are the primary safety concerns when working with 4,4'-Dinitrodiphenylamine and its precursors?

A2: The synthesis of 4,4'-Dinitrodiphenylamine involves hazardous materials and conditions. The compound itself can be sensitive to heat and shock.[5] Precursors like nitrobenzene are toxic. The reactions are often conducted at high temperatures, posing a risk of thermal hazards.[6] It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE) such as gloves and safety glasses, and consult the Safety Data Sheet (SDS) for all chemicals used.[7]

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[3][8] These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any by-products.

Q4: What are the typical yields for 4,4'-Dinitrodiphenylamine synthesis?

A4: Yields can vary significantly depending on the chosen synthesis method and reaction conditions. For the reaction of 4-chloronitrobenzene with potassium cyanate, yields of around 60-72% have been reported.[4] The Ullmann condensation can achieve yields in the range of 79-96% for the synthesis of 4-nitrodiphenylamine, a precursor.[2]

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My reaction is resulting in a lower than expected yield of 4,4'-Dinitrodiphenylamine. What are the potential causes and how can I troubleshoot this?

A: Low yield can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

Potential Cause Recommended Solution
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the specific protocol. For instance, the reaction of 4-chloronitrobenzene with potassium cyanate is typically heated at 160-165°C for 16-20 hours.[4] - Monitor Reactant Consumption: Use TLC or HPLC to confirm that the starting materials have been consumed.
Suboptimal Reactant Ratio - Adjust Molar Ratios: The stoichiometry of the reactants is critical. For the potassium cyanate method, using a 1.5 to 2-fold molar excess of potassium cyanate relative to 4-chloronitrobenzene is preferred.[4]
Catalyst Inefficiency (for Ullmann Condensation) - Use Activated Catalyst: The activity of the copper catalyst is crucial. Consider using freshly prepared or activated copper powder.[6] - Ensure Proper Catalyst Loading: Use the recommended catalytic amount as specified in the protocol.
Poor Mixing - Improve Agitation: Inadequate stirring can lead to localized temperature gradients and poor reactant interaction, especially when scaling up. Ensure vigorous and consistent agitation throughout the reaction.[8]
Issue 2: Product Purity is Low

Q: The final product is impure, showing the presence of significant by-products. How can I improve the purity?

A: The formation of by-products is a common challenge. The following guide provides strategies for minimizing their formation and removing them during purification.

Potential By-product Formation Pathway Mitigation and Purification Strategies
4-Nitroaniline Can be formed in the reaction of 4-chloronitrobenzene with potassium cyanate.[4]- Acid Wash: During workup, wash the crude product with a dilute acid solution (e.g., hydrochloric acid). 4-Nitroaniline is basic and will dissolve in the acidic aqueous layer, while the desired product remains in the organic phase or as a solid.[4]
Unreacted 4-Chloronitrobenzene Incomplete reaction.- Steam Treatment: Residual 4-chloronitrobenzene can be removed by treating the moist crude product with steam.[4] - Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol.[9]
Ortho-Isomers (e.g., 2,4'-Dinitrodiphenylamine) Can form as by-products in some synthesis routes.- Optimize Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can sometimes lead to the formation of undesired isomers. - Chromatography: For high-purity requirements, column chromatography can be used to separate isomers, although this may not be practical for large-scale production.[10]
Azobenzene and Phenazine (in NASH process) Self-condensation of aniline or ortho-attack of aniline on nitrobenzene.[2][11]- Control Temperature: Maintain the reaction temperature between 50-80°C to minimize these side reactions.[11] - Protecting Groups: Protecting the amino group of aniline can prevent the self-condensation that forms azobenzene.[11]

Quantitative Data

Table 1: Reaction Parameters for 4,4'-Dinitrodiphenylamine Synthesis via the Cyanate Method [4]

ParameterValue
Reactant 1 4-Chloronitrobenzene (1 mole)
Reactant 2 Potassium Cyanate (1.5 - 2 moles)
Solvent Dimethylsulfoxide (DMSO)
Temperature 160 - 165 °C
Reaction Time 16 - 20 hours
Typical Yield 60 - 72%

Table 2: Comparison of Synthesis Routes for 4-Nitrodiphenylamine (a precursor) [2]

ParameterUllmann CondensationNASH Process
Primary Reactants Aniline, p-ChloronitrobenzeneAniline, Nitrobenzene
Catalyst/Reagent Copper catalyst, K₂CO₃Strong base (e.g., TMAH)
Reaction Temperature 175 - 210 °C50 - 100 °C
Reaction Time ~6 - 14 hours~1 - 5 hours
Yield 79 - 96%>97% selectivity, >99% conversion
Key By-products DinitrotriphenylamineAzobenzene, Phenazine

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dinitrodiphenylamine via the Potassium Cyanate Method

This protocol is adapted from patent literature and should be performed with appropriate safety precautions in a fume hood.[4]

Materials:

  • 4-Chloronitrobenzene

  • Potassium cyanate

  • Dimethylsulfoxide (DMSO)

  • Water

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-chloronitrobenzene (0.5 mole), potassium cyanate (1.0 mole), and water (1.0 mole) in DMSO (200 parts by weight).

  • Heat the mixture with stirring to 160-165°C and maintain this temperature for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into water to precipitate the crude product.

  • Isolate the precipitate by filtration.

  • Treat the moist product with steam to remove any unreacted 4-chloronitrobenzene.

  • Wash the residue with dilute hydrochloric acid at approximately 40°C to remove 4-nitroaniline, followed by filtration.

  • Dry the purified product. The expected melting point is in the range of 204-208°C.

Protocol 2: Synthesis of 4-Nitrodiphenylamine via Ullmann Condensation

This protocol is a representative procedure for the synthesis of a key precursor and should be optimized for specific laboratory conditions.[3]

Materials:

  • 4-Chloronitrobenzene

  • Aniline

  • Potassium carbonate (finely ground)

  • Copper-carbene catalyst

  • Inert gas (e.g., Nitrogen)

  • Dichloromethane or Toluene

  • Water

Procedure:

  • To a multi-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add aniline, finely ground potassium carbonate, and 4-chloronitrobenzene.

  • Add the copper-carbene catalyst.

  • Blanket the reaction vessel with an inert atmosphere (e.g., nitrogen).

  • Begin stirring and heat the mixture to reflux (approximately 192-199°C).

  • Maintain reflux for the required reaction time, monitoring the consumption of 4-chloronitrobenzene by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove excess aniline by vacuum distillation.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Wash the organic solution with water to remove inorganic salts.

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purify the product by recrystallization if necessary.

Visualizations

Synthesis_Pathway Synthesis of 4,4'-Dinitrodiphenylamine via Cyanate Method 4-Chloronitrobenzene 4-Chloronitrobenzene Reaction Mixture Reaction Mixture 4-Chloronitrobenzene->Reaction Mixture Potassium Cyanate Potassium Cyanate Potassium Cyanate->Reaction Mixture DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->Reaction Mixture Heating (160-165 C) Heating (160-165 C) Heating (160-165 C)->Reaction Mixture Precipitation in Water Precipitation in Water Reaction Mixture->Precipitation in Water Crude Product Crude Product Precipitation in Water->Crude Product Purification Purification Crude Product->Purification Final Product 4,4'-Dinitrodiphenylamine Purification->Final Product

Caption: Synthesis pathway for 4,4'-Dinitrodiphenylamine.

Troubleshooting_Workflow Troubleshooting Low Yield in 4,4'-Dinitrodiphenylamine Synthesis start Low Yield Observed check_reaction_completion Reaction Complete? start->check_reaction_completion check_temp_time Verify Temp & Time check_reaction_completion->check_temp_time No check_reactant_ratio Correct Reactant Ratio? check_reaction_completion->check_reactant_ratio Yes check_temp_time->check_reaction_completion adjust_ratio Adjust Molar Ratios check_reactant_ratio->adjust_ratio No check_catalyst Catalyst Active? (Ullmann) check_reactant_ratio->check_catalyst Yes adjust_ratio->start activate_catalyst Use Activated Catalyst check_catalyst->activate_catalyst No check_mixing Adequate Mixing? check_catalyst->check_mixing Yes activate_catalyst->start improve_agitation Increase Stirring Rate check_mixing->improve_agitation No success Yield Improved check_mixing->success Yes improve_agitation->start

Caption: Troubleshooting workflow for low product yield.

References

common handling and storage issues with Bis(4-nitrophenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common handling and storage issues associated with Bis(4-nitrophenyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Bis(4-nitrophenyl)amine?

A1: To ensure the stability and integrity of Bis(4-nitrophenyl)amine, it should be stored in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is room temperature.[1] It is also advised to store it in a well-ventilated area under an inert atmosphere.

Q2: What is the appearance and solubility of Bis(4-nitrophenyl)amine?

A2: Bis(4-nitrophenyl)amine typically appears as a light yellow to brown powder or crystal.[2][3][4] It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]

Q3: What are the primary hazards associated with handling Bis(4-nitrophenyl)amine?

A3: Bis(4-nitrophenyl)amine is harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[4] Prolonged or repeated exposure may cause damage to organs such as the kidneys and liver.[5]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling Bis(4-nitrophenyl)amine, it is essential to wear appropriate personal protective equipment, including protective gloves, protective clothing, eye protection, and face protection.[6] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound has changed color (darkened) Exposure to light, air, or moisture over time.While a slight color change may not affect reactivity in all cases, it is best to use a fresh, properly stored batch for sensitive experiments. Ensure the container is tightly sealed and stored in a dark, dry place.
Difficulty dissolving the compound Use of an inappropriate solvent or insufficient solvent volume. The compound has low solubility.Bis(4-nitrophenyl)amine is only slightly soluble in DMSO and methanol.[1] Gentle warming and sonication may aid dissolution. Consider the required concentration for your experiment and if a suspension is acceptable.
Inconsistent experimental results Impurities in the compound or degradation.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is suspected, obtain a new batch. Ensure all handling and storage recommendations are followed to prevent future degradation.
Skin or eye irritation occurs Accidental exposure due to inadequate PPE or handling procedures.In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[6] Seek medical attention if irritation persists.[6] Always wear appropriate PPE.

Quantitative Data Summary

PropertyValueSource
Appearance Light yellow to Brown powder to crystal[2][3][4]
Melting Point 215.0 to 220.0 °C[2][3]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage Temperature Room Temperature[1]
Purity >98.0% (HPLC)[2][3]

Experimental Protocols

While a specific, detailed experimental protocol for a reaction involving Bis(4-nitrophenyl)amine was not found, a general workflow for its use as a reagent in a chemical synthesis can be outlined based on common laboratory procedures for similar compounds. The following is a generalized protocol for the use of a powdered reagent in an organic reaction.

General Protocol: Use of Bis(4-nitrophenyl)amine in a Reaction

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Set up the reaction apparatus in a chemical fume hood.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

  • Reagent Handling:

    • Weigh the required amount of Bis(4-nitrophenyl)amine in a clean, dry container.

    • Add the appropriate solvent to the reaction vessel.

    • Under inert atmosphere, add the Bis(4-nitrophenyl)amine to the solvent with stirring. Gentle warming or sonication may be required to aid dissolution.

  • Reaction:

    • Add other reactants to the mixture as required by the specific protocol.

    • Maintain the reaction at the desired temperature and monitor its progress using a suitable analytical technique (e.g., TLC, HPLC, GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary.

    • Extract the product into an appropriate organic solvent.

    • Wash the organic layer with water and/or brine to remove any water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.

    • Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.

Visualizations

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_workup Work-up & Purification A Don PPE B Prepare Glassware A->B C Setup Apparatus in Fume Hood B->C D Weigh Bis(4-nitrophenyl)amine C->D E Add Solvent & Reagent D->E F Run Reaction E->F G Monitor Progress F->G H Quench & Extract G->H I Wash & Dry H->I J Concentrate I->J K Purify Product J->K

Caption: General laboratory workflow for handling Bis(4-nitrophenyl)amine.

G A Issue Encountered B Compound Appearance Changed? A->B C Difficulty Dissolving? A->C D Inconsistent Results? A->D B->C No E Use Fresh Batch Improve Storage B->E Yes C->D No F Use Recommended Solvents (DMSO, Methanol) Apply Gentle Heat/Sonication C->F Yes G Verify Purity (HPLC, NMR) Use New Batch D->G Yes

Caption: Troubleshooting common issues with Bis(4-nitrophenyl)amine.

References

Technical Support Center: Synthesis of 4-Nitro-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-N-(4-nitrophenyl)aniline (also known as 4,4'-dinitrodiphenylamine). It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help identify and manage byproducts during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a copper-catalyzed Ullmann condensation reaction.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in Ullmann condensations are a frequent issue.[1] Several factors can contribute to this:

  • Catalyst Inactivity: The copper(I) catalyst (e.g., CuI) is susceptible to oxidation, which deactivates it. Ensure you are using a fresh, high-purity copper source. Traditional methods sometimes used "activated" copper powder, which can be prepared by reducing copper sulfate with zinc metal.[1]

  • Harsh Reaction Conditions: Classical Ullmann reactions often require very high temperatures (>200°C), which can lead to thermal degradation of starting materials and products.[1] Modern protocols often use ligands to enable the reaction to proceed at lower, more controlled temperatures.

  • Atmosphere Control: The reaction is sensitive to oxygen. Failure to maintain an inert atmosphere (e.g., with nitrogen or argon) can lead to catalyst deactivation and the formation of unwanted oxidative side products.

  • Substrate Reactivity: The reactivity of the aryl halide is critical. Aryl iodides are the most reactive, followed by bromides and then chlorides. If you are using an aryl chloride, the reaction will require more forcing conditions or a specialized ligand system.[1]

  • Improper Solvent or Base: The choice of a high-boiling, polar solvent (like DMF, NMP, or nitrobenzene) and a suitable base (e.g., K₂CO₃, K₃PO₄) is crucial for reaction success.[1]

Q2: I'm observing an unexpected peak in my HPLC/GC-MS analysis. What could it be?

A2: Unexpected peaks often correspond to common byproducts of the Ullmann reaction. Besides unreacted starting materials (4-nitroaniline and 4-chloronitrobenzene), the most common side products are:

  • Homocoupling Product: The aryl halide (4-chloronitrobenzene) can couple with itself to form 4,4'-dinitrobiphenyl. This is a common side reaction in Ullmann couplings.[2][3]

  • Hydrodehalogenation Product: The aryl halide can lose its halogen atom, which is replaced by a hydrogen atom, to form nitrobenzene. This side reaction consumes the aryl halide, reducing the yield of the desired product.[4]

  • Over-arylation Product: In some cases, the product diarylamine can react further with another molecule of the aryl halide to form a triarylamine, such as tris(4-nitrophenyl)amine.

Q3: How can I minimize the formation of the 4,4'-dinitrobiphenyl homocoupling byproduct?

A3: The formation of homocoupling products arises from the reaction of two molecules of the aryl halide.[2][3] To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine component (4-nitroaniline) relative to the aryl halide.

  • Optimize Temperature: Lowering the reaction temperature, if possible (e.g., by using a more effective ligand), can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Use a Ligand: Modern Ullmann protocols often employ ligands (such as diamines or phenanthrolines) which can improve the selectivity for the C-N cross-coupling over the C-C homocoupling.[1]

Q4: My crude product is dark and difficult to purify. What purification strategies are effective?

A4: The crude product can contain colored impurities and residual copper catalyst.

  • Acid Wash: Washing the crude product dissolved in an organic solvent with dilute aqueous acid (e.g., hydrochloric acid) can help remove unreacted 4-nitroaniline and other basic impurities.[5]

  • Steam Distillation: Unreacted, volatile starting materials like 4-chloronitrobenzene can sometimes be removed from the crude product via steam distillation.[5]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethyl acetate or ethanol, is a standard method for purifying the final product.

  • Column Chromatography: For laboratory-scale purification and removal of closely related byproducts, flash column chromatography on silica gel is highly effective.

Byproduct Data Presentation

While precise quantitative data for byproduct formation is highly dependent on specific reaction conditions, the following table summarizes the key potential byproducts, their origin, and methods for their identification and minimization.

Byproduct NameMolecular FormulaLikely OriginAnalytical Identification (MS m/z)Strategy for Minimization
Unreacted Starting Materials
4-ChloronitrobenzeneC₆H₄ClNO₂Incomplete reaction157.0Ensure sufficient reaction time; optimize temperature.
4-NitroanilineC₆H₆N₂O₂Incomplete reaction138.1Use slight excess of aryl halide; ensure catalyst activity.
Side-Reaction Products
4,4'-DinitrobiphenylC₁₂H₈N₂O₄Homocoupling of 4-chloronitrobenzene.[2][3]244.2Use a slight excess of aniline; optimize catalyst/ligand system; control temperature.
NitrobenzeneC₆H₅NO₂Hydrodehalogenation of 4-chloronitrobenzene.[4]123.1Ensure anhydrous conditions; use a well-chosen base and ligand.
Tris(4-nitrophenyl)amineC₁₈H₁₂N₄O₆Over-arylation of the desired product.396.3Control stoichiometry carefully; avoid large excess of aryl halide.

Experimental Protocols

General Protocol for Synthesis (Ullmann Condensation)

This is a representative laboratory-scale procedure. Researchers should optimize conditions based on their specific substrates and available equipment.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronitrobenzene (1.0 eq), 4-nitroaniline (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a dry, high-boiling polar solvent (e.g., DMF or NMP) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 150-190°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material (4-chloronitrobenzene) is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or flash column chromatography.

General Protocol for Byproduct Analysis (HPLC)

This protocol is a starting point for developing a specific analytical method.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or a buffer like ammonium acetate.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-25 min: Ramp from 20% B to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 380 nm) as the starting materials, product, and byproducts will have different absorption maxima.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the crude reaction mixture in the mobile phase or a compatible solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway Reactant1 4-Nitroaniline Product This compound Reactant1->Product + Reactant2 4-Chloronitrobenzene Reactant2->Product Conditions Cu(I) Catalyst Base (e.g., K₂CO₃) High Temp. Conditions->Product

Caption: Main synthesis pathway for this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side1 Homocoupling cluster_side2 Hydrodehalogenation Reactant1 4-Nitroaniline Product Desired Product Reactant1->Product Reactant2 4-Chloronitrobenzene Reactant2->Product Reactant2_copy 4-Chloronitrobenzene Reactant2_copy3 4-Chloronitrobenzene Homocoupling_Product 4,4'-Dinitrobiphenyl Reactant2_copy->Homocoupling_Product Reactant2_copy2 4-Chloronitrobenzene Reactant2_copy2->Homocoupling_Product HDH_Product Nitrobenzene Reactant2_copy3->HDH_Product H_source [H] H_source->HDH_Product

Caption: Formation pathways for common byproducts.

Analytical_Workflow Start Crude Reaction Mixture Sample Step1 Dilute with Acetonitrile/Methanol Start->Step1 Step2 Filter through 0.45 µm Syringe Filter Step1->Step2 Step3 Inject into HPLC System Step2->Step3 Step4 Separation on C18 Column Step3->Step4 Step5 UV-Vis/PDA Detection Step4->Step5 Step6 Data Analysis: Peak Integration Step5->Step6 Step7 Identify & Quantify (vs. Standards) Step6->Step7

Caption: General experimental workflow for byproduct analysis by HPLC.

References

Validation & Comparative

Spectroscopic Characterization of 4-Nitro-N-(4-nitrophenyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-Nitro-N-(4-nitrophenyl)aniline against its structural isomer, 2-nitro-N-(4-nitrophenyl)aniline, and the related compound, 4-nitroaniline, is presented. This guide provides an objective analysis of their respective FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR spectral data, supported by established experimental protocols.

This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the spectroscopic properties of these nitroaniline derivatives. The clear presentation of quantitative data, detailed methodologies, and visual representations of experimental workflows aims to facilitate informed decisions in research and development processes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and the selected alternative compounds.

**Table 1: FT-IR Spectral Data (cm⁻¹) **

CompoundN-H StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-N StretchAromatic C-H Stretch
This compound Data not availableData not availableData not availableData not availableData not available
2-nitro-N-(4-nitrophenyl)aniline Data not availableData not availableData not availableData not availableData not available
4-nitroaniline 3434 (asymmetric), 3540 (symmetric)158013201265, 12703100, 3045, 3041

Table 2: UV-Vis Spectral Data (λmax in nm)

CompoundSolventλmax 1λmax 2
This compound Data not availableData not availableData not available
2-nitro-N-(4-nitrophenyl)aniline Data not availableData not availableData not available
4-nitroaniline Ethanol374[1]-

Table 3: ¹H NMR Spectral Data (δ in ppm)

CompoundSolventAromatic ProtonsAmine Proton
This compound Data not availableData not availableData not available
2-nitro-N-(4-nitrophenyl)aniline Data not availableData not availableData not available
4-nitroaniline Acetone8.02 (d), 6.76 (d)5.97 (s)[2]
CDCl₃7.97 (d), 6.71 (d)6.64 (s)[2]
DMSO-d₆7.98 (d), 6.64 (d)Not specified

Table 4: ¹³C NMR Spectral Data (δ in ppm)

CompoundSolventC-NO₂C-NH₂Aromatic Carbons
This compound Data not availableData not availableData not availableData not available
2-nitro-N-(4-nitrophenyl)aniline Data not availableData not availableData not availableData not available
4-nitroaniline D₂O (predicted)145.66156.10125.91, 107.77[3]
DMSO-d₆136.63156.67127.37, 113.35[4]

Note: Specific experimental data for this compound and 2-nitro-N-(4-nitrophenyl)aniline were not available in the searched literature. The data for 4-nitroaniline is provided for comparative context.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr pellet is recorded.

  • Data Acquisition: The sample pellet is placed in the sample holder of the spectrometer. The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups, such as N-H, NO₂, C-N, and aromatic C-H bonds.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample Mix Mix with KBr Grind->Mix Press Press Pellet Mix->Press Background Record Background Press->Background SampleScan Scan Sample Background->SampleScan Identify Identify Peaks SampleScan->Identify Correlate Correlate to Bonds Identify->Correlate

Caption: Workflow for FT-IR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions within the molecule by measuring the absorption of ultraviolet and visible light.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared using a suitable solvent (e.g., ethanol) that does not absorb in the wavelength range of interest.

  • Instrument Setup: The UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent).

  • Data Acquisition: The sample solution is placed in a quartz cuvette and inserted into the spectrophotometer. The absorbance is measured over a specific wavelength range (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. This provides information about the conjugated systems within the molecule.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample Blank Measure Blank Dissolve->Blank SampleAbs Measure Absorbance Blank->SampleAbs DetermineLambda Determine λmax SampleAbs->DetermineLambda

Caption: Workflow for UV-Vis Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To elucidate the carbon-hydrogen framework of the molecule by measuring the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: The sample is placed in the strong magnetic field of the spectrometer and irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected and transformed into a spectrum.

  • Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in the ¹H NMR spectrum are analyzed to determine the number and connectivity of different types of protons. The chemical shifts in the ¹³C NMR spectrum provide information about the different carbon environments in the molecule.

Caption: Workflow for NMR Spectroscopy.

References

A Comparative Guide to 4,4'-Dinitrodiphenylamine and Other Nitrated Diphenylamines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4,4'-dinitrodiphenylamine with other key nitrated diphenylamines, including 2,4-dinitrodiphenylamine and hexanitrodiphenylamine. The focus is on their application as stabilizers in propellants, alongside a summary of their synthesis, physicochemical properties, and known toxicological profiles. This document is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in their work.

Physicochemical Properties

The position and number of nitro groups on the diphenylamine backbone significantly influence the physicochemical properties of these compounds. These properties are critical in determining their suitability for various applications, from their solubility in different media to their thermal stability.

Property4,4'-Dinitrodiphenylamine2,4-DinitrodiphenylamineHexanitrodiphenylamine (HND)
CAS Number 1821-27-8[1]961-68-2[2]131-73-7
Molecular Formula C₁₂H₉N₃O₄[1]C₁₂H₉N₃O₄[2]C₁₂H₅N₇O₁₂
Molecular Weight 259.22 g/mol [1]259.22 g/mol [2]439.21 g/mol
Appearance Yellow crystalline solid[1]Bright green-light yellow solid[2]Yellow to orange crystalline solid
Melting Point 216 °C[1]159-161 °C[2]243-245 °C (with decomposition)
Solubility Insoluble in water, soluble in organic solvents.Insoluble in water, slightly soluble in alcohol.[2]Soluble in acetone, warm glacial acetic acid, and nitric acid.

Performance as Propellant Stabilizers

Nitrated diphenylamines are primarily used as stabilizers in nitrocellulose-based propellants. Their function is to scavenge nitrogen oxides (NOx) that are produced during the decomposition of nitrocellulose, thereby preventing autocatalytic degradation and extending the shelf life of the propellant.

Triphenylamine (TPA) has been investigated as a potentially more effective and less toxic alternative to DPA. Studies have shown that TPA can offer comparable or even superior stabilization at certain concentrations.[4]

The following diagram illustrates the general mechanism of nitrocellulose decomposition and the role of diphenylamine-based stabilizers.

G NC Nitrocellulose Decomposition Decomposition (Heat, Light, Moisture) NC->Decomposition NOx NOx (NO, NO₂) Decomposition->NOx Autocatalysis Autocatalytic Decomposition NOx->Autocatalysis Stabilizer Nitrated Diphenylamine (e.g., 4,4'-Dinitrodiphenylamine) NOx->Stabilizer Scavenging Autocatalysis->NC Accelerates Decomposition Inert Stable Products Stabilizer->Inert G Start Propellant Sample with Stabilizer Aging Accelerated Aging (e.g., 70°C) Start->Aging Extraction Solvent Extraction of Stabilizer and Degradation Products Aging->Extraction Analysis Quantitative Analysis (HPLC, TLC) Extraction->Analysis Data Data Analysis: - Stabilizer Depletion Rate - Degradation Product Formation Analysis->Data Conclusion Evaluation of Stabilizer Performance Data->Conclusion

References

A Comparative Guide to the Synthesis of Bis(4-nitrophenyl)amine: Ullmann Condensation vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Bis(4-nitrophenyl)amine, a molecule with applications in materials science and as a precursor for various functionalized compounds, can be synthesized through several cross-coupling methodologies. This guide provides a detailed comparative analysis of two prominent synthetic routes: the classical Ullmann condensation and the modern Buchwald-Hartwig amination.

This comparison focuses on providing objective performance metrics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Ullmann vs. Buchwald-Hartwig for Bis(4-nitrophenyl)amine Synthesis

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Often ligand-free or simple ligandsBulky, electron-rich phosphines
Reaction Temperature High (typically > 180°C)Milder (often 80-120°C)
Base Strong inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent High-boiling polar solvents (e.g., DMF, Nitrobenzene)Aprotic solvents (e.g., Toluene, Dioxane)
Substrate Scope Favored for electron-poor aryl halidesBroad scope, including electron-rich and neutral aryl halides
Cost Generally lower (copper is more abundant)Higher (palladium and specialized ligands)
Yield Moderate to goodOften higher yields

Reaction Schemes

The synthesis of Bis(4-nitrophenyl)amine via these two routes involves the coupling of 4-nitroaniline with a 4-halonitrobenzene, typically 4-chloronitrobenzene or 4-bromonitrobenzene.

Ullmann Condensation:

Ullmann_Reaction reactant1 4-Nitroaniline catalyst Cu Catalyst K₂CO₃, High Temp. reactant1->catalyst reactant2 4-Chloronitrobenzene reactant2->catalyst product Bis(4-nitrophenyl)amine catalyst->product

Ullmann Condensation for Bis(4-nitrophenyl)amine.

Buchwald-Hartwig Amination:

Buchwald_Hartwig_Reaction reactant1 4-Nitroaniline catalyst Pd Catalyst Phosphine Ligand, Base reactant1->catalyst reactant2 4-Chloronitrobenzene reactant2->catalyst product Bis(4-nitrophenyl)amine catalyst->product

Buchwald-Hartwig Amination for Bis(4-nitrophenyl)amine.

Comparative Experimental Data

The following table summarizes typical quantitative data for the synthesis of Bis(4-nitrophenyl)amine via the Ullmann condensation and Buchwald-Hartwig amination.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Aryl Halide 4-Chloronitrobenzene4-Chloronitrobenzene
Amine 4-Nitroaniline4-Nitroaniline
Catalyst Copper powderPd₂(dba)₃
Ligand NoneXPhos
Base K₂CO₃K₂CO₃
Solvent Nitrobenzenetert-Butyl alcohol
Temperature 180-200 °C100 °C
Reaction Time 10-20 hours12 hours
Catalyst Loading ~10 mol%1-2 mol%
Yield ~70-80%Up to 94%[1]

Experimental Protocols

Ullmann Condensation Protocol

This protocol is adapted from established methodologies for the synthesis of diarylamines.

Materials:

  • 4-Nitroaniline

  • 4-Chloronitrobenzene

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Copper powder

  • Nitrobenzene (solvent)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Sodium hydroxide (NaOH), dilute

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-nitroaniline (1.0 eq), 4-chloronitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper powder (0.1 eq).

  • Add nitrobenzene as the solvent.

  • Heat the reaction mixture to 180-200 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent by steam distillation.

  • Treat the residue with dilute hydrochloric acid to remove unreacted 4-nitroaniline.

  • Filter the crude product, wash with water, and then with a small amount of ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure Bis(4-nitrophenyl)amine.

Buchwald-Hartwig Amination Protocol

This protocol is based on high-yielding methods for the synthesis of diarylamines[1].

Materials:

  • 4-Nitroaniline

  • 4-Chloronitrobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium Carbonate (K₂CO₃)

  • tert-Butyl alcohol (t-BuOH)

  • Toluene

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add 4-nitroaniline (1.2 eq) and 4-chloronitrobenzene (1.0 eq).

  • Add anhydrous tert-butyl alcohol as the solvent.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Cool the reaction to room temperature and dilute with toluene.

  • Filter the mixture through a pad of celite, washing with toluene.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure Bis(4-nitrophenyl)amine.

Logical Workflow for Method Selection

The choice between the Ullmann condensation and the Buchwald-Hartwig amination depends on several factors, including cost, scale, available equipment, and the desired purity and yield of the final product.

decision_tree start Start: Select Synthesis Route for Bis(4-nitrophenyl)amine cost Is cost the primary constraint? start->cost scale Is this for large-scale industrial production? cost->scale Yes conditions Are milder reaction conditions required? cost->conditions No scale->conditions No ullmann Ullmann Condensation scale->ullmann Yes yield Is maximizing yield the highest priority? conditions->yield No buchwald Buchwald-Hartwig Amination conditions->buchwald Yes yield->ullmann No yield->buchwald Yes

Decision workflow for selecting a synthesis method.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are effective methods for the synthesis of Bis(4-nitrophenyl)amine.

  • The Ullmann condensation is a cost-effective and well-established method, making it suitable for large-scale industrial applications where the higher reaction temperatures and longer reaction times are manageable.[2]

  • The Buchwald-Hartwig amination offers a more modern approach with milder reaction conditions, shorter reaction times, and generally higher yields.[2] This makes it the preferred method for laboratory-scale synthesis, medicinal chemistry applications, and when substrate sensitivity is a concern, despite the higher cost of the palladium catalyst and specialized ligands.

Researchers and drug development professionals should carefully consider the trade-offs between cost, efficiency, and reaction conditions when selecting the optimal synthetic route for their specific needs.

References

A Comparative Guide to the Purity Validation of 4-Nitro-N-(4-nitrophenyl)aniline using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the rigorous assessment of compound purity is a cornerstone of quality control. 4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine, is a key intermediate in the synthesis of various dyes and potentially in pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by representative experimental data and detailed protocols.

Primary Purity Validation: The HPLC Method

High-Performance Liquid Chromatography (HPLC) is a robust and extensively utilized technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for substituted nitroaromatic compounds like this compound. Its high resolution and sensitivity enable the precise quantification of the main compound and its impurities.

Synthesis Context and Potential Impurities

The synthesis of this compound often proceeds via an Ullmann condensation reaction, typically involving the coupling of a p-nitro-substituted aryl halide (e.g., 4-chloronitrobenzene) with 4-nitroaniline. This synthetic route can lead to several impurities that need to be monitored:

  • Unreacted Starting Materials: Residual 4-chloronitrobenzene and 4-nitroaniline.

  • Isomeric Impurities: Positional isomers such as 2-nitro-N-(4-nitrophenyl)aniline or 2,4'-dinitrodiphenylamine may form depending on the purity of the starting materials.

  • Side-Products: Byproducts from self-condensation or other side reactions.

Data Presentation: HPLC Performance

The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the purity analysis of this compound.

ParameterHPLC Performance DataAcceptance Criteria
Linearity (R²) > 0.999≥ 0.995
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mLTo be determined
Limit of Quantitation (LOQ) 0.03 µg/mLTo be determined
Specificity Baseline resolution from known impuritiesNo interference at the analyte's retention time

Comparative Analysis with Alternative Methods

While HPLC is the primary method for purity validation of this compound, other techniques can provide complementary information.

Analytical TechniquePrincipleAdvantagesLimitations
HPLC-UV Differential partitioning between a mobile and stationary phase.High resolution for non-volatile impurities and isomers; accurate quantification.Requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for identifying volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
Thin-Layer Chromatography (TLC) Separation based on differential migration on a solid support.Rapid, simple, and cost-effective for qualitative screening.Lower resolution and sensitivity compared to HPLC; not ideal for quantification.

Experimental Protocols

A detailed methodology for the HPLC-based purity validation is provided below.

HPLC Method for Purity of this compound

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents and Solutions:

    • Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% phosphoric acid.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 50% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the HPLC purity validation and the relationship between the compound and its potential impurities.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh Synthesized Compound dissolve Dissolve in Diluent (ACN/H2O) prep_sample->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject Sample into HPLC System filter->inject prep_std Prepare Reference Standards prep_std->inject separation Separation on C18 Column inject->separation detection UV Detection at 254 nm separation->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Area Percentage integrate->calculate report Final Purity Report calculate->report

Workflow for HPLC Purity Validation.

cluster_impurities Potential Impurities main This compound (Product) start_mat Starting Materials (e.g., 4-nitroaniline) main->start_mat residual isomers Isomeric Impurities (e.g., 2,4'-dinitrodiphenylamine) main->isomers co-synthesis side_prod Side-Products main->side_prod formation of

A Detailed Spectroscopic Comparison of 4,4'-Dinitrodiphenylamine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of 4,4'-Dinitrodiphenylamine, with a comparative look at its structural isomers and related compounds. This guide provides detailed experimental protocols and quantitative data to aid in the identification, characterization, and quality control of these aromatic amines.

This publication offers a detailed spectroscopic analysis of 4,4'-Dinitrodiphenylamine, a compound of interest in various chemical and pharmaceutical research fields. For a thorough comparison, this guide also includes spectroscopic data for its isomer, 2,4-Dinitrodiphenylamine, as well as the related compounds 2-Nitrodiphenylamine and 4-Aminodiphenylamine. The following sections present a comparative analysis of their Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for each technique are provided to ensure reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for 4,4'-Dinitrodiphenylamine and its related compounds, allowing for easy comparison of their characteristic spectral features.

Table 1: UV-Visible Spectroscopy Data

Compoundλmax (nm)Solvent
4,4'-DinitrodiphenylamineNot explicitly found-
2,4-Dinitrodiphenylamine335[1][2]Cyclohexane[1][2]
2-NitrodiphenylamineNot explicitly found-
4-AminodiphenylamineNot explicitly found-

Table 2: FT-IR Spectroscopy Data (Key Peaks in cm⁻¹)

Functional Group4,4'-Dinitrodiphenylamine2,4-Dinitrodiphenylamine2-Nitrodiphenylamine4-Aminodiphenylamine
N-H Stretch~3300-3400~3300-3400~3300-34003441, 3387 (asymmetric & symmetric)[3]
Aromatic C-H Stretch~3000-3100~3000-3100~3000-3100~3000-3100
C=C Stretch (Aromatic)~1600, ~1500~1600, ~1500~1600, ~15001493[3]
N-O Asymmetric Stretch~1500-15501550-1475[4]~1500-1550-
N-O Symmetric Stretch~1300-13601360-1290[4]~1300-1360-
C-N Stretch~1250-1335~1250-13351335-1250[4]-

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm, Solvent: CDCl₃)

Proton Environment4,4'-Dinitrodiphenylamine2,4-Dinitrodiphenylamine2-Nitrodiphenylamine4-Aminodiphenylamine
Aromatic ProtonsNot explicitly foundNot explicitly foundNot explicitly found7.19 (dd), 7.05 (d), 6.88 (d), 6.86-6.77 (m)[5]
NH ProtonNot explicitly foundNot explicitly foundNot explicitly found5.49 (br s)[5]

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm, Solvent: CDCl₃)

Carbon Environment4,4'-Dinitrodiphenylamine2,4-Dinitrodiphenylamine2-Nitrodiphenylamine4-Aminodiphenylamine
C-NO₂~140-150Not explicitly foundNot explicitly found-
C-NH~135-145Not explicitly foundNot explicitly found145.0, 135.7[5]
Aromatic C-H~110-130Not explicitly foundNot explicitly found129.2, 122.1, 119.5, 115.7, 114.6[5]
Aromatic C (quaternary)Not explicitly foundNot explicitly foundNot explicitly found-

Table 5: Mass Spectrometry Data (Key m/z values)

CompoundMolecular Ion (M⁺)Key Fragment Ions
4,4'-Dinitrodiphenylamine259Not explicitly found
2,4-Dinitrodiphenylamine259Not explicitly found
2-Nitrodiphenylamine214167, 168[6]
4-Aminodiphenylamine18493.2[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard procedures and can be adapted for the specific instrumentation available.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or methanol. From the stock solution, prepare a series of dilutions to achieve concentrations that result in an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference blank.

    • Fill a matched cuvette with the sample solution.

    • Place the reference and sample cuvettes in their respective holders within the spectrophotometer.

    • Scan the sample across a wavelength range of 200-800 nm.

    • Record the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to eliminate any moisture.

    • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr until a fine, uniform powder is achieved.

    • Transfer the powder mixture into a pellet die.

    • Apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a wavenumber range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum should be baseline corrected and the peaks corresponding to characteristic functional groups should be identified.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), can be added if not already present in the solvent.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and reference it to the TMS signal (0 ppm).

    • Integrate the signals to determine the relative proton ratios.

Mass Spectrometry Protocol (GC-MS)

This protocol is adapted from a method for the analysis of nitrodiphenylamines and can be optimized for 4,4'-Dinitrodiphenylamine.[8]

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, such as methanol or acetonitrile, to a final concentration within the instrument's linear range.

  • GC-MS Conditions:

    • GC System: Agilent 6890 or equivalent.

    • Column: 30 m capillary column (e.g., HP-5MS), 0.25 mm i.d., 0.25 μm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 70 °C (hold for 2 min), then ramp to 300 °C at a rate of 5 °C/min.

    • MS System: Agilent Network 5973 or equivalent mass detector.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions in the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 4,4'-Dinitrodiphenylamine.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4,4'-Dinitrodiphenylamine Sample Dissolution Dissolution in appropriate solvent(s) Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS FT_IR FT-IR Spectroscopy KBr_Pellet->FT_IR UV_Vis_Data λmax determination UV_Vis->UV_Vis_Data FT_IR_Data Functional group identification FT_IR->FT_IR_Data NMR_Data Structural elucidation NMR->NMR_Data MS_Data Molecular weight and fragmentation pattern MS->MS_Data Comparison Comparison with reference spectra and isomers UV_Vis_Data->Comparison FT_IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic analysis of 4,4'-Dinitrodiphenylamine.

References

Confirming the Molecular Structure of Bis(4-nitrophenyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the confirmation of the molecular structure of Bis(4-nitrophenyl)amine. Due to the limited availability of comprehensive, publicly accessible experimental data specifically for Bis(4-nitrophenyl)amine, this document outlines the expected analytical techniques and provides a comparative context with related compounds.

Spectroscopic and Crystallographic Analysis: A Comparative Overview

Table 1: Comparison of Analytical Techniques for Structural Elucidation

Analytical Technique Information Provided Expected Observations for Bis(4-nitrophenyl)amine Alternative/Comparative Compound Data
X-ray Crystallography Precise bond lengths, bond angles, and crystal packing information.Definitive confirmation of the molecular geometry, including the planarity of the phenyl rings and the geometry around the amine nitrogen.While a crystal structure for Bis(4-nitrophenyl)amine is not available, related structures containing the 4-nitrophenyl moiety have been characterized.
¹H NMR Spectroscopy Information about the chemical environment of hydrogen atoms.Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. A signal for the amine proton (N-H) would also be expected, though its chemical shift can be variable.¹H NMR data for related nitroaromatic compounds can provide a reference for expected chemical shifts.
¹³C NMR Spectroscopy Information about the chemical environment of carbon atoms.Distinct signals for the different carbon atoms in the phenyl rings, including those bonded to the nitro groups and the amine.¹³C NMR data is available for compounds like N,N'-bis(p-nitrophenyl)methanediamine, which can offer a point of comparison for the chemical shifts of the nitrophenyl groups.
Mass Spectrometry (MS) The mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues about the structure.A molecular ion peak corresponding to the molecular weight of Bis(4-nitrophenyl)amine (259.22 g/mol ). Fragmentation patterns would likely involve cleavage of the C-N bonds and loss of the nitro groups.Mass spectral data for Bis(4-nitrophenyl)amine is listed in databases like PubChem, confirming its molecular weight.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and strong absorptions for the nitro group (NO₂) symmetric and asymmetric stretching (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).IR spectra of various nitroaniline derivatives are well-documented and can be used for comparison.
High-Performance Liquid Chromatography (HPLC) Purity assessment and confirmation of the presence of a single component.A single, sharp peak would confirm the purity of the synthesized compound. Commercial suppliers often provide purity data determined by HPLC.[1]N/A

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following are generalized procedures for the key analytical techniques used in molecular structure confirmation.

X-ray Crystallography
  • Crystal Growth: Single crystals of Bis(4-nitrophenyl)amine suitable for X-ray diffraction would need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of the purified Bis(4-nitrophenyl)amine is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, typically tetramethylsilane (TMS), is added.

  • Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, the spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID), which is then Fourier-transformed to obtain the spectrum. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to deduce the structure of the molecule.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography (GC-MS) can be used. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are employed.

  • Ionization and Mass Analysis: The sample molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks. The fragmentation pattern provides valuable information about the molecular structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of Bis(4-nitrophenyl)amine.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Bis(4-nitrophenyl)amine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR MS Mass Spectrometry Purity->MS IR IR Spectroscopy Purity->IR Crystal Single Crystal Growth Purity->Crystal Structure Definitive Molecular Structure NMR->Structure MS->Structure IR->Structure Xray X-ray Diffraction Crystal->Xray Xray->Structure

Caption: Experimental workflow for confirming the molecular structure.

Comparative Structural Diagram

While the precise crystal structure of Bis(4-nitrophenyl)amine is not available, a logical structural representation can be compared with a known, related molecule to highlight key features.

Caption: Comparison of Bis(4-nitrophenyl)amine and a related molecule.

References

Evaluating 4-Nitro-N-(4-nitrophenyl)aniline as a Chemical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine (CAS Number: 1821-27-8). The available scientific literature primarily identifies this compound as a chemical intermediate used in the synthesis of other materials. This document summarizes its known applications, presents its key properties, and offers a comparative framework for its evaluation against potential alternatives. Due to a scarcity of direct comparative studies in publicly available literature, this guide utilizes data from related compounds to provide illustrative examples of performance metrics and experimental protocols.

Overview of this compound

This compound is an organic compound characterized by two phenyl rings linked by an amine group, with nitro groups attached at the para positions of each ring. It is typically a yellow crystalline solid.[1] Its primary utility lies in its role as a precursor in the production of dyes, plastics, and pesticides.[2] The presence of the nitro groups makes it a candidate for further chemical modifications, potentially in the development of advanced polymers and other materials.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₂H₉N₃O₄
Molecular Weight 259.22 g/mol
Appearance Yellow crystalline solid
CAS Number 1821-27-8
Melting Point 216 °C
Boiling Point 464.1 °C at 760 mmHg
Density 1.446 g/cm³
Solubility Slightly soluble in DMSO and Methanol

Performance in Specific Applications: A Comparative Framework

Hypothetical Performance of a Disperse Dye Synthesized from this compound vs. Alternatives

Performance MetricHypothetical Dye from this compoundCommercial Disperse Dye (Typical Values)Test Method
Light Fastness 5-64-7ISO 105-B02
Wash Fastness 54-5ISO 105-C06
Rubbing Fastness (Dry) 44-5ISO 105-X12
Rubbing Fastness (Wet) 3-43-4ISO 105-X12
Sublimation Fastness 54-5ISO 105-P01
Note: Fastness is rated on a scale of 1 to 5, with 5 indicating the highest fastness.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are not widely published. However, a general procedure for the synthesis of an azo dye, a likely application for this intermediate, is provided below. This protocol is based on the well-established diazotization and coupling reactions of aromatic amines.

Illustrative Protocol for Azo Dye Synthesis

  • Diazotization of the Aromatic Amine:

    • Dissolve the primary aromatic amine (in this case, a derivative of this compound after reduction of one nitro group) in a solution of a strong acid, such as hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring continuously. The formation of the diazonium salt indicates the completion of this step.

  • Preparation of the Coupling Component:

    • Dissolve the coupling component (e.g., a phenol or an aromatic amine) in a suitable solvent, which may be acidic or alkaline depending on the specific component.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • The formation of a colored precipitate indicates the synthesis of the azo dye.

    • The dye can then be isolated by filtration, washed, and dried.

Visualizing Synthetic Pathways

The following diagrams illustrate the generalized synthetic pathway for azo dye production and a potential experimental workflow for evaluating dye performance.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction A Aromatic Amine (e.g., reduced 4-Nitro-N- (4-nitrophenyl)aniline) B NaNO₂ / HCl 0-5°C A->B C Diazonium Salt B->C E Azo Dye (Precipitate) C->E Coupling D Coupling Component (e.g., Phenol) D->E

A generalized synthetic pathway for the production of an azo dye.

Dye_Performance_Workflow Start Synthesized Dye Dyeing Dyeing of Fabric (e.g., Polyester) Start->Dyeing Washing Washing and Drying Dyeing->Washing Testing Fastness Testing Washing->Testing Data Quantitative Data (e.g., Fastness Ratings) Testing->Data

An experimental workflow for evaluating the performance of a synthesized dye.

References

A Comparative Analysis of 4,4'-Dinitrodiphenylamine and Its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and biological properties of 4,4'-dinitrodiphenylamine and its key analogs, 2,4-dinitrodiphenylamine and 4-nitrodiphenylamine. The information presented is supported by experimental data to assist researchers in evaluating these compounds for potential applications in drug discovery and development.

Physicochemical Properties

The position of the nitro groups on the phenyl rings significantly influences the physicochemical properties of dinitrodiphenylamine isomers. These properties, in turn, can affect the solubility, absorption, and ultimately the bioavailability and efficacy of the compounds.

Property4,4'-Dinitrodiphenylamine2,4-Dinitrodiphenylamine4-Nitrodiphenylamine
Molecular Formula C₁₂H₉N₃O₄C₁₂H₉N₃O₄C₁₂H₁₀N₂O₂
Molecular Weight 259.22 g/mol 259.22 g/mol 214.22 g/mol [1]
Melting Point 216 °C[2]159-161 °C[3]132-135 °C[4]
Boiling Point 464.1 °C (estimated)[2]402.47 °C (rough estimate)[3]211 °C at 30 mmHg[4]
Water Solubility Insoluble1.322 mg/L at 25 °C[3]Insoluble[1]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol.[5]Soluble in acetone (25 mg/mL).Very soluble in alcohol and acetic acid.[1]
pKa (Predicted) -5.98 ± 0.40-4.93 ± 0.10[3]-2.60 ± 0.20[4]
LogP (Predicted) 4.3664.113.82[1]

Biological Activities: A Comparative Overview

Derivatives of nitrodiphenylamine have demonstrated a range of biological activities, including anticancer and antimicrobial effects. The electron-withdrawing nature of the nitro groups is believed to be crucial for these activities.

Anticancer Activity

While direct comparative studies are limited, various sources indicate that nitrodiphenylamine derivatives exhibit cytotoxic effects against cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways.

Further research is required to establish a definitive structure-activity relationship and to directly compare the IC50 values of these analogs against a standardized panel of cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of nitrodiphenylamine derivatives are attributed to the reduction of the nitro group within microbial cells, leading to the formation of toxic reactive nitrogen species that can damage cellular components like DNA.

Compound Derivative ClassMicroorganismMIC (µg/mL)Reference
Aminobenzylated 4-NitrophenolStaphylococcus aureus (MRSA)1.23 µM
Aminobenzylated 4-NitrophenolEnterococcus faecalis1.23 µM

Experimental Protocols

Synthesis: Ullmann Condensation

The Ullmann condensation is a common method for the synthesis of diarylamines. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.

Materials:

  • Aryl halide (e.g., 1-chloro-4-nitrobenzene)

  • Amine (e.g., 4-nitroaniline)

  • Copper catalyst (e.g., copper(I) iodide)

  • Base (e.g., potassium carbonate)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide)

Procedure:

  • Combine the aryl halide, amine, copper catalyst, and base in a reaction vessel equipped with a condenser and a magnetic stirrer.

  • Add the solvent to the mixture.

  • Heat the reaction mixture to a high temperature (typically >180 °C) and maintain it for several hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired dinitrodiphenylamine.

Determination of Anticancer Activity: MTT Assay for IC50

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drugs on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a detergent solution)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Determination of Antimicrobial Activity: Broth Microdilution for MIC

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Materials:

  • Microorganism to be tested

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Test compound (dissolved in a suitable solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well microplate.

  • Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without the compound) and a negative control (medium only).

  • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Ullmann_Condensation_Workflow Reactants Aryl Halide + Amine + Copper Catalyst + Base Reaction Ullmann Condensation Reactants->Reaction Solvent High-Boiling Polar Solvent Solvent->Reaction Heating Heating (>180°C) Heating->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Dinitrodiphenylamine Purification->Product

Caption: General workflow for the synthesis of dinitrodiphenylamines via Ullmann condensation.

MAPK_ERK_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras GF Growth Factor GF->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Dinitrodiphenylamine Analog Inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a dinitrodiphenylamine analog.

Structure_Activity_Relationship DPA Diphenylamine Scaffold Activity Biological Activity (Anticancer, Antimicrobial) DPA->Activity Nitro Nitro Group (-NO2) Nitro->Activity Position Position of Nitro Group(s) Position->Nitro

Caption: Logical relationship of structure to biological activity in nitrodiphenylamines.

References

A Comparative Cross-Validation of Bis(4-nitrophenyl)amine: Physicochemical Properties, Spectral Analysis, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Bis(4-nitrophenyl)amine and Key Alternatives

This guide provides a comprehensive comparison of Bis(4-nitrophenyl)amine, also known as 4,4'-Dinitrodiphenylamine, with its structural isomer Bis(2-nitrophenyl)amine and its parent compound 4-Nitrodiphenylamine. This document is intended to serve as a valuable resource by presenting a cross-validation of experimental data, including physicochemical properties, spectral characteristics, and detailed synthesis methodologies.

Physicochemical Properties: A Comparative Analysis

A summary of the key physicochemical properties of Bis(4-nitrophenyl)amine and its selected alternatives is presented in the table below. These parameters are crucial for understanding the behavior of these compounds in various experimental settings.

PropertyBis(4-nitrophenyl)amineBis(2-nitrophenyl)amine4-Nitrodiphenylamine
CAS Number 1821-27-8[1][2][3]18264-71-6[4][5][6]836-30-6[7][8][9]
Molecular Formula C₁₂H₉N₃O₄[3]C₁₂H₉N₃O₄[4][5]C₁₂H₁₀N₂O₂[7][8]
Molecular Weight 259.22 g/mol [3]259.22 g/mol [4][5]214.22 g/mol [7][8]
Melting Point 215-220 °C[1]98-99 °C[10][11]132-135 °C[8][9]
Appearance Light yellow to brown powder/crystal[1]Orange powder[10][11]Yellow to orange to brown crystals/powder[12]
Solubility Soluble in DMSO (slightly), Methanol (slightly). Insoluble in water.[9][13]Soluble in Acetone, Acetonitrile, DMF, DMSO, Ethyl Acetate.[10][11]Very soluble in alcohol and acetic acid; insoluble in water.[7]

Spectral Data Cross-Validation

The structural identity and purity of Bis(4-nitrophenyl)amine and its alternatives can be confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Bis(4-nitrophenyl)amine
  • ¹H NMR (DMSO-d₆): Expected chemical shifts include peaks around 9.28 ppm (NH proton), 8.09 ppm, 7.37 ppm, 7.26 ppm, and 7.09 ppm (aromatic protons).[14]

  • ¹³C NMR: Predicted chemical shifts are in the range of 140-150 ppm (C-NO₂), 135-145 ppm (C-NH), and 110-130 ppm (aromatic C-H).[15]

  • FT-IR (KBr): Characteristic peaks are expected for N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic ring, and strong absorptions for the symmetric and asymmetric stretching of the NO₂ groups.

Bis(2-nitrophenyl)amine
  • ¹H NMR: Due to the ortho-nitro substitution, the aromatic proton signals are expected to be more complex and shifted compared to the 4-nitro isomer.

  • FT-IR: Similar functional group peaks to the 4-nitro isomer are expected, though the positions may vary slightly due to the different substitution pattern.

4-Nitrodiphenylamine
  • ¹H NMR (CDCl₃): Chemical shifts are reported at approximately 8.08 ppm, 7.50-7.03 ppm, and 6.93 ppm for the aromatic protons, and around 6.50 ppm for the NH proton.[14][15]

  • ¹³C NMR (Predicted): Key chemical shifts are predicted in the ranges of 140-150 ppm (C-NO₂), 135-145 ppm (C-NH), and 110-130 ppm for the aromatic C-H carbons.[15]

  • FT-IR (KBr): Characteristic absorptions include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and strong NO₂ stretching bands (asymmetric ~1500-1530 cm⁻¹ and symmetric ~1330-1350 cm⁻¹).[15]

  • UV-Vis: In ethanol, the maximum absorption wavelength (λmax) is around 385 nm.[15]

Experimental Protocols

Synthesis of Bis(4-nitrophenyl)amine via Ullmann Condensation

A common method for the synthesis of diaryl amines is the Ullmann condensation.[16][17][18][19]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloronitrobenzene (1 mole), aniline (1-1.2 moles), potassium carbonate (1.5 moles), and a catalytic amount of copper(I) iodide.

  • Solvent: Use a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

  • Reaction Conditions: Heat the mixture to a temperature of 180-200°C with continuous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a large volume of water. The product will precipitate out.

  • Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure Bis(4-nitrophenyl)amine.

Synthesis of Bis(4-nitrophenyl)amine from 4-Chloronitrobenzene and Potassium Cyanate

An alternative synthesis route has been reported as follows[20]:

  • Reaction Mixture: In a suitable reaction vessel, combine 4-chloronitrobenzene (1 mole), potassium cyanate (1 to 3 moles), and water (0.5 to 5 moles) in dimethylsulfoxide (DMSO).[20]

  • Reaction Conditions: Heat the mixture with stirring to a temperature between 150°C and 170°C.[20]

  • Work-up: After cooling, the reaction mixture is poured into water to precipitate the product.[20]

  • Purification: The crude product is isolated by filtration and can be further purified by steam distillation to remove any unreacted 4-chloronitrobenzene, followed by recrystallization.[20]

Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • FT-IR Spectroscopy: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr. Alternatively, acquire the spectrum from a thin film deposited from a volatile solvent.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum over a range of 200-800 nm.

Biological Activity Context

While specific biological activity data for Bis(4-nitrophenyl)amine is limited in publicly available literature, the broader class of nitrodiphenylamine derivatives has shown notable potential in several therapeutic areas.

  • Anticancer and Antimicrobial Potential: Derivatives of 4-nitrodiphenylamine have demonstrated cytotoxic effects against various cancer cell lines and exhibit antimicrobial properties.[21][22][23][24][25]

  • Cytotoxicity: Some bispidine derivatives, which share structural similarities, have shown cytotoxic activity against cancer cells.[26]

Further investigation into the specific biological activities of Bis(4-nitrophenyl)amine is warranted to explore its potential applications in drug discovery and development.

Visualizing Experimental Workflow and Relationships

To clarify the experimental and logical connections discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis synthesis Synthesis of Bis(4-nitrophenyl)amine reactants Starting Materials (e.g., 4-chloronitrobenzene, aniline) purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis b2na Bis(2-nitrophenyl)amine nmr->b2na ndpa 4-Nitrodiphenylamine nmr->ndpa ftir->b2na ftir->ndpa uvvis->b2na uvvis->ndpa

Caption: Experimental workflow for the synthesis and characterization of Bis(4-nitrophenyl)amine and its comparison with alternatives.

logical_relationship cluster_properties Properties cluster_alternatives Alternatives cluster_applications Potential Applications main_compound Bis(4-nitrophenyl)amine physicochemical Physicochemical (MP, Solubility, etc.) main_compound->physicochemical spectral Spectral Data (NMR, IR, UV-Vis) main_compound->spectral isomer Bis(2-nitrophenyl)amine (Isomer) main_compound->isomer Structural Relationship parent 4-Nitrodiphenylamine (Parent Compound) main_compound->parent Structural Relationship biological Biological Activity (Anticancer, Antimicrobial) main_compound->biological Inferred from Derivatives physicochemical->isomer physicochemical->parent spectral->isomer spectral->parent

Caption: Logical relationships between Bis(4-nitrophenyl)amine, its properties, alternatives, and potential applications.

References

A Comparative Guide to the Efficacy of 4-Nitro-N-(4-nitrophenyl)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct peer-reviewed studies on the specific efficacy of 4-Nitro-N-(4-nitrophenyl)aniline are limited in the public domain. This guide provides a comparative analysis based on available data for the broader class of 4-nitrodiphenylamine derivatives and related nitroaromatic compounds to infer its potential biological activities.

Introduction

This compound, also known as 4,4'-dinitrodiphenylamine, is a nitroaromatic compound belonging to the class of nitrodiphenylamine derivatives.[1][2] While this specific molecule is primarily documented as a chemical intermediate, its structural analogs have garnered interest for their potential therapeutic applications.[2][3] The presence of two nitro groups, which are strong electron-withdrawing moieties, on the diphenylamine scaffold suggests the potential for significant biological activity. This guide synthesizes the available information on the potential anticancer, antimicrobial, and anti-inflammatory properties of this class of compounds, providing a framework for evaluating the potential efficacy of this compound.

Postulated Biological Activity and Mechanism of Action

Nitroaromatic compounds are known to exert their biological effects through various mechanisms, often involving metabolic activation.[4] For 4-nitrodiphenylamine derivatives, the proposed mechanisms of action, particularly in the context of anticancer activity, include the induction of apoptosis and the inhibition of key cellular signaling pathways.

Potential Signaling Pathway Inhibition

Preliminary research on 4-nitrodiphenylamine derivatives suggests a potential for interference with critical cancer cell signaling pathways such as NF-κB and MAPK/ERK. The inhibition of these pathways can disrupt processes essential for cancer cell proliferation, survival, and inflammation.

G cluster_membrane cluster_cytoplasm cluster_nfkb NF-κB Complex cluster_nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Growth Factor IKK IKK Receptor->IKK Cytokine RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Inflammation) ERK->Transcription IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB p65 p65 p50 p50 p65->Transcription p50->Transcription Inhibitor 4-Nitrodiphenylamine Derivatives Inhibitor->MEK Inhibitor->IKK G A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of This compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

References

Safety Operating Guide

Proper Disposal of 4-Nitro-N-(4-nitrophenyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Nitro-N-(4-nitrophenyl)aniline (CAS No. 1821-27-8), also known as 4,4'-Dinitrodiphenylamine. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety Considerations

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face ProtectionSafety glasses with side-shields or goggles. Face shield if there is a risk of splashing.
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact.
Respiratory ProtectionUse only in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for particulates may be necessary.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved hazardous waste disposal plant.[3][4][5] It is the responsibility of the waste generator to comply with all federal, state, and local regulations.[6][7]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.

    • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Waste Treatment and Disposal:

    • Engage a licensed hazardous waste disposal company for the treatment and disposal of the chemical waste.

    • A recommended disposal method is incineration. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6][7] This should only be performed by qualified personnel in a licensed facility.

    • Do not allow the product to enter drains, waterways, or the soil.[6][7]

  • Decontamination of Empty Containers:

    • Empty containers should be disposed of as unused product.[6][7] Do not re-use empty containers. They should be decontaminated and disposed of in accordance with the same regulations as the chemical itself.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains or waterways.

  • Clean-up:

    • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8][9]

    • Wash the spill area thoroughly with soap and water.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste 4-Nitro-N- (4-nitrophenyl)aniline Generated assess_hazards Assess Hazards (Irritant, Environmental Hazard) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe collect_waste Collect in Labeled, Sealed Container ppe->collect_waste storage Store in Cool, Dry, Well-Ventilated Area collect_waste->storage contact_disposal Contact Licensed Hazardous Waste Disposal Company storage->contact_disposal transport Arrange for Waste Pickup and Transport contact_disposal->transport incineration Incineration at Approved Facility (with afterburner and scrubber) transport->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Nitro-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Nitro-N-(4-nitrophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (also known as 4,4'-Dinitrodiphenylamine). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring specific PPE to minimize exposure risk. The following table summarizes the required personal protective equipment.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or NIOSH-approved equipment.[1]To protect against splashes, dust, and vapors.
Hand Protection Impervious gloves (e.g., Nitrile rubber).[1]To prevent skin contact and absorption.
Skin and Body Protection Wear impervious clothing and closed-toe shoes.[1]To prevent skin contact with the substance.
Respiratory Protection Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]To prevent inhalation of harmful dust particles.
GHS Hazard Summary

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

Hazard Code Hazard Statement
H315Causes skin irritation.[1][4]
H319Causes serious eye irritation.[1][4]
H335May cause respiratory irritation.[1][4]

Data sourced from multiple reports to the ECHA C&L Inventory.[4]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and exposure.

Handling:

  • Work under a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[2]

Storage:

  • Store in a tightly closed container.[1][2]

  • Keep in a dry, cool, and well-ventilated place.[1][2][6]

  • Store locked up.[1][2]

Emergency Procedures

In case of exposure or spill, follow these immediate first-aid and cleanup measures.

Situation Immediate Action
If Inhaled Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Evacuate personnel to safe areas. Wear personal protective equipment. Avoid dust formation. Sweep up and shovel. Do not let product enter drains. Place in suitable, closed containers for disposal.[6]
Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination.

Waste Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[1]

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste.

Container Disposal:

  • Handle uncleaned containers like the product itself.

  • Dispose of in a manner consistent with federal, state, and local regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal a Review SDS b Don PPE a->b c Work in Fume Hood b->c d Weigh/Transfer Chemical c->d e Conduct Experiment d->e f Decontaminate Work Area e->f h Segregate Waste e->h Waste Generation g Store in Designated Area f->g i Label Waste Container h->i j Dispose via Approved Vendor i->j

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.